5-(Benzyloxy)isophthalic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenylmethoxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-14(17)11-6-12(15(18)19)8-13(7-11)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVPKFJCXNRPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10555576 | |
| Record name | 5-(Benzyloxy)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114274-39-4 | |
| Record name | 5-(Benzyloxy)benzene-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10555576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 5-(benzyloxy)isophthalic acid from dimethyl 5-hydroxyisophthalate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 5-(benzyloxy)isophthalic acid from dimethyl 5-hydroxyisophthalate. The synthesis is a two-step process involving an initial Williamson ether synthesis to form the intermediate, dimethyl 5-(benzyloxy)isophthalate, followed by a basic hydrolysis to yield the final dicarboxylic acid product. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and experimental workflow.
Synthesis Overview
The overall synthesis transforms the phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate into a benzyl ether and subsequently hydrolyzes the two methyl ester groups to carboxylic acids.
Step 1: Williamson Ether Synthesis. Dimethyl 5-hydroxyisophthalate is reacted with benzyl bromide in the presence of a base to form dimethyl 5-(benzyloxy)isophthalate. This reaction proceeds via an SN2 mechanism.
Step 2: Hydrolysis. The intermediate diester, dimethyl 5-(benzyloxy)isophthalate, is subjected to basic hydrolysis to afford the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Dimethyl 5-hydroxyisophthalate (Starting Material) | Dimethyl 5-(benzyloxy)isophthalate (Intermediate) | This compound (Final Product) |
| Molecular Formula | C₁₀H₁₀O₅ | C₁₇H₁₆O₅ | C₁₅H₁₂O₅ |
| Molecular Weight | 210.18 g/mol | 300.31 g/mol | 272.25 g/mol |
| Melting Point | 162-164 °C | 89-92 °C | Not explicitly reported, expected to be >200°C |
| Typical Yield | N/A | ~86%[1] | ~80%[1] |
Experimental Protocols
Step 1: Synthesis of Dimethyl 5-(benzyloxy)isophthalate
This procedure is adapted from a similar Williamson ether synthesis.[1]
Materials:
-
Dimethyl 5-hydroxyisophthalate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl 5-hydroxyisophthalate (1.0 equivalent).
-
Add anhydrous potassium carbonate (1.5 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Begin stirring the mixture and heat to 80 °C (353 K).
-
After 30 minutes of stirring at 80 °C, add benzyl bromide (1.0 equivalent) dropwise to the reaction mixture.
-
Continue to reflux the mixture for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
A solid precipitate of dimethyl 5-(benzyloxy)isophthalate will form.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dry the solid product in a vacuum oven.
Expected Yield: Approximately 86%.[1]
Step 2: Synthesis of this compound
This procedure is adapted from the hydrolysis of a similar diethyl ester.[1]
Materials:
-
Dimethyl 5-(benzyloxy)isophthalate
-
Sodium hydroxide (NaOH) solution (6N)
-
Hydrochloric acid (HCl) solution (6N)
-
Distilled water
Procedure:
-
Place dimethyl 5-(benzyloxy)isophthalate (1.0 equivalent) in a round-bottom flask.
-
Add 6N sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 24 hours.
-
After 24 hours, cool the reaction mixture to 5 °C in an ice bath.
-
Acidify the cooled solution by the slow addition of 6N hydrochloric acid until a white precipitate forms and the pH is acidic.
-
Collect the white precipitate of this compound by vacuum filtration.
-
Wash the solid thoroughly with cold distilled water.
-
Dry the final product in a vacuum oven.
Expected Yield: Approximately 80%.[1]
Visualizations
Reaction Pathway
The following diagram illustrates the two-step synthesis of this compound from dimethyl 5-hydroxyisophthalate.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
The following diagram outlines the key stages of the experimental procedure.
Caption: Experimental workflow for the two-step synthesis.
References
Spectroscopic Characterization of 5-(Benzyloxy)isophthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of 5-(benzyloxy)isophthalic acid, a key intermediate in the synthesis of various functional materials and pharmaceutical compounds. The structural confirmation of this molecule is paramount, relying critically on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document outlines the expected spectral data, detailed experimental protocols, and the interpretation of key spectroscopic features.
Molecular Structure
This compound (C₁₅H₁₂O₅) is an aromatic dicarboxylic acid featuring a benzyloxy substituent. The unique arrangement of its functional groups—two carboxylic acid moieties and a benzyl ether group on a central benzene ring—gives rise to a distinct spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information. The data presented below is based on published values for this compound and its structural analogs.[1]
¹H NMR Spectroscopy
The proton NMR spectrum reveals five distinct sets of signals corresponding to the different proton environments in the molecule. The acidic protons of the carboxylic acid groups often exhibit a broad singlet at a significantly downfield chemical shift.
Table 1: Expected ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Protons | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| ~13.35 | 2H | Broad s | - | -COOH |
| ~8.11 | 1H | t (triplet) | ~1.4 | Ar-H (H-2) |
| ~7.76 | 2H | d (doublet) | ~1.4 | Ar-H (H-4, H-6) |
| ~7.57 - 7.33 | 5H | m (multiplet) | - | Ar-H (Phenyl of benzyl) |
| ~5.25 | 2H | s (singlet) | - | -OCH₂-Ph |
-
Carboxylic Acid Protons (-COOH): These protons are highly deshielded and typically appear as a very broad singlet far downfield (~13.35 ppm), which can exchange with D₂O.
-
Isophthalate Ring Protons (Ar-H): The aromatic proton at the C2 position, situated between the two carboxyl groups, appears as a triplet at approximately 8.11 ppm. The two equivalent protons at C4 and C6 are observed as a doublet around 7.76 ppm.
-
Benzyl Group Protons: The five protons on the phenyl ring of the benzyl group resonate as a complex multiplet between 7.33 and 7.57 ppm. The two benzylic protons (-OCH₂-) are chemically equivalent and appear as a sharp singlet around 5.25 ppm, as they have no adjacent protons to couple with.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer than 15 signals are expected. Aromatic carbons and carbonyl carbons are particularly diagnostic.
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~166.0 | -COOH |
| ~158.0 | Ar-C (C-5, attached to -O) |
| ~136.0 | Ar-C (ipso-C of benzyl) |
| ~132.0 | Ar-C (C-1, C-3) |
| ~129.0 - 128.0 | Ar-C (Phenyl of benzyl) |
| ~123.0 | Ar-C (C-2) |
| ~119.0 | Ar-C (C-4, C-6) |
| ~70.0 | -OCH₂- |
-
Carbonyl Carbons (-COOH): The carbons of the two equivalent carboxylic acid groups are significantly deshielded and appear around 166 ppm.
-
Aromatic Carbons (Ar-C): The carbon atom of the isophthalate ring attached to the benzyloxy group (C-5) is found at approximately 158 ppm. The carbons bearing the carboxylic acid groups (C-1, C-3) are located near 132 ppm.[2][3] The remaining aromatic carbons of both rings appear in the typical region of 119-136 ppm.
-
Benzylic Carbon (-OCH₂-): The aliphatic carbon of the benzyl ether linkage is observed further upfield, around 70 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The spectrum of this compound is dominated by absorptions from the carboxylic acid and ether functional groups.
Table 3: Expected IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid (H-bonded dimer) |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~1725 - 1680 (strong, sharp) | C=O stretch | Carboxylic Acid |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1300 - 1200 | C-O stretch | Carboxylic Acid and Ether |
| ~950 - 910 (broad) | O-H bend (out-of-plane) | Carboxylic Acid Dimer |
-
O-H Stretch: A hallmark of carboxylic acids is the extremely broad absorption band spanning from 2500 to 3300 cm⁻¹, which is due to the strong hydrogen bonding between molecules forming a dimer.[4][5][6][7]
-
C=O Stretch: A very strong and sharp absorption peak appears in the region of 1725-1680 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.[4][7] Conjugation with the aromatic ring influences its exact position.
-
C-O Stretches: The spectrum will show strong C-O stretching vibrations between 1200 and 1300 cm⁻¹, arising from both the carboxylic acid and the benzyl ether linkage.[4][5]
-
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while characteristic aromatic C=C ring stretching absorptions appear around 1600 and 1450 cm⁻¹.
Experimental Workflow and Protocols
Accurate spectroscopic data acquisition requires careful sample preparation and adherence to established protocols.
Caption: Experimental workflow for spectroscopic characterization.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for carboxylic acids.
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for both nuclei should be employed. For ¹³C NMR, a sufficient number of scans should be collected to achieve a good signal-to-noise ratio.
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the dry this compound sample into a fine powder using an agate mortar and pestle.
-
Mixing: Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.
-
Pressing: Transfer the mixture to a pellet press and apply several tons of pressure to form a thin, transparent pellet.
-
Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Analysis: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.
Conclusion
The combination of ¹H NMR, ¹³C NMR, and FT-IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The ¹H NMR spectrum confirms the number and connectivity of protons, while the ¹³C NMR spectrum elucidates the carbon framework. FT-IR spectroscopy validates the presence of key functional groups, notably the carboxylic acid and benzyl ether moieties. Together, these techniques are indispensable for confirming the identity, structure, and purity of this compound in research and development settings.
References
- 1. Isophthalic acid(121-91-5) 1H NMR spectrum [chemicalbook.com]
- 2. Isophthalic acid(121-91-5) 13C NMR [m.chemicalbook.com]
- 3. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Single-Crystal X-ray Diffraction Analysis of 5-(alkoxy)isophthalic Acids: A Technical Guide
A note on the subject compound: Extensive searches for single-crystal X-ray diffraction data for 5-(benzyloxy)isophthalic acid (C15H12O5) did not yield any publicly available crystallographic data. Therefore, this guide will provide a comprehensive analysis of the closely related and structurally significant compound, 5-[(4-carboxybenzyl)oxy]isophthalic acid (C16H12O7). This compound shares the core isophthalic acid and benzyl ether motifs, and its detailed analysis serves as an excellent case study for researchers interested in the crystallographic characteristics of this class of molecules.
Introduction
5-Substituted isophthalic acids are of significant interest in the fields of crystal engineering and materials science, particularly as versatile building blocks for the synthesis of coordination polymers and metal-organic frameworks (MOFs). The specific arrangement of the carboxylic acid groups and the nature of the substituent at the 5-position dictate the resulting supramolecular architecture and the material's properties. This technical guide provides an in-depth overview of the single-crystal X-ray diffraction analysis of 5-[(4-carboxybenzyl)oxy]isophthalic acid, a flexible tricarboxylate ligand.
Molecular Structure and Crystallographic Data
The single-crystal X-ray diffraction data reveals the precise three-dimensional arrangement of atoms and molecules within the crystal lattice. The key crystallographic parameters for 5-[(4-carboxybenzyl)oxy]isophthalic acid are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C16H12O7 |
| Formula Weight | 316.26 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 10.998(2) |
| b (Å) | 9.2760(17) |
| c (Å) | 25.661(5) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2618.0(8) |
| Z | 8 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 |
| Density (calculated) (Mg/m³) | 1.604 |
| Absorption Coefficient (mm⁻¹) | 0.13 |
| F(000) | 1312 |
| Theta range for data collection (°) | 2.1 to 28.4 |
| Final R indices [I > 2sigma(I)] | R1 = 0.054, wR2 = 0.130 |
| R indices (all data) | R1 = 0.083, wR2 = 0.149 |
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| C10—C9—O5—C1 torsion angle | -84.35(19) |
| Dihedral angle between benzene rings | 87.78(7) |
| O1=C7—O2 bond angle | 123.17(17) |
| O3=C8—O4 bond angle | 123.62(17) |
| O6=C16—O7 bond angle | 123.74(17) |
Data sourced from Faizi et al. (2016).[1][2]
Experimental Protocols
The synthesis of the title compound is a two-step process starting from diethyl 5-hydroxyisophthalate.
-
Synthesis of diethyl 5-(4-methoxycarbonylbenzyloxy)isophthalate (DMBI):
-
A mixture of diethyl 5-hydroxyisophthalate (2 g, 8.4 mmol) and dry potassium carbonate (1.7 g, 12.6 mmol) in dry acetonitrile (10 ml) is stirred at 353 K for 30 minutes.[1]
-
4-Bromomethyl benzoic acid methyl ester (1.9 g, 8.40 mmol) is added to the solution.[1]
-
The resulting mixture is refluxed for 24 hours.[1]
-
After cooling, the solution is poured into ice-cold water to precipitate the solid product.[1]
-
The precipitate is filtered and dried in air. (Yield: 2.8 g, 86%).[1]
-
-
Hydrolysis to 5-[(4-carboxybenzyl)oxy]isophthalic acid:
-
The intermediate DMBI (2 g, 5.17 mmol) is hydrolyzed by refluxing with 6N NaOH solution (20 ml) for 24 hours.[1]
-
The solution is cooled to 278 K and then acidified with 6N HCl solution, leading to the formation of a white precipitate.[1]
-
The precipitate is collected by filtration, washed thoroughly with water, and air-dried. (Yield: 1.3 g, 80%).[1]
-
-
The purified solid powder of 5-[(4-carboxybenzyl)oxy]isophthalic acid is dissolved in dimethylformamide (DMF).[1]
-
Needle-like single crystals suitable for X-ray diffraction are obtained by slow vapor diffusion of diethyl ether into the DMF solution over 2-3 days.[1]
-
A suitable single crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a low temperature (100 K) to minimize thermal vibrations.
-
The structure is solved using direct methods and refined by full-matrix least-squares on F².
-
Hydrogen atoms attached to oxygen were located in a difference Fourier map and refined freely.[2]
-
Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model.[2]
Visualizations
The following diagram illustrates the general workflow for the synthesis and single-crystal X-ray diffraction analysis of 5-[(4-carboxybenzyl)oxy]isophthalic acid.
The following diagram depicts the key structural features of 5-[(4-carboxybenzyl)oxy]isophthalic acid and its hydrogen bonding interactions in the crystal lattice.
Structural Commentary
The molecular structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid is characterized by a bent conformation around the central ether linkage.[1] The two benzene rings are nearly perpendicular to each other, with a dihedral angle of approximately 87.78°.[1]
In the crystal, the molecules are organized into a three-dimensional network through a combination of strong and weak intermolecular interactions. The primary interaction is the O-H···O hydrogen bonding between the carboxylic acid groups of adjacent molecules, which forms undulating sheets.[1] These sheets are further interconnected by weaker C-H···O hydrogen bonds and C-H···π interactions, resulting in a stable supramolecular architecture.[1]
Conclusion
The single-crystal X-ray diffraction analysis of 5-[(4-carboxybenzyl)oxy]isophthalic acid provides fundamental insights into its molecular conformation and supramolecular assembly. This detailed structural information is invaluable for the rational design of novel functional materials, such as MOFs and coordination polymers, where the geometry and connectivity of the organic linker are paramount. While crystallographic data for this compound remains elusive in the public domain, the analysis of this closely related analogue offers a robust framework for understanding the structural chemistry of this class of compounds.
References
A Technical Guide to the Thermal Stability and Decomposition Profile of 5-(Benzyloxy)isophthalic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Benzyloxy)isophthalic acid is an aromatic carboxylic acid with potential applications in the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. A thorough understanding of its thermal stability is paramount for determining appropriate storage conditions, processing parameters, and ensuring the safety and efficacy of its downstream applications. Thermal decomposition can lead to the formation of impurities, altering the material's chemical and physical properties.
This technical guide outlines the key analytical techniques and expected data for characterizing the thermal behavior of this compound, using isophthalic acid as a representative model. The primary techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermal Analysis Data (Illustrative for Isophthalic Acid)
Thermal analysis provides critical quantitative data on the stability and decomposition of a material. The following tables summarize the expected thermal events for isophthalic acid, which serves as a baseline for understanding the thermal properties of its derivatives.
Differential Scanning Calorimetry (DSC) Data
DSC measures the heat flow into or out of a sample as a function of temperature, identifying phase transitions such as melting.
| Parameter | Value (Isophthalic Acid) | Description |
| Melting Point (Tm) | 341-343 °C | Temperature at which the substance transitions from solid to liquid phase. |
| Enthalpy of Fusion (ΔHf) | Not Specified | The amount of energy required to melt the sample. |
| Thermal Events | Single Endotherm | A single sharp peak indicates a relatively pure crystalline substance melting. |
Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as a function of temperature, indicating decomposition and volatilization events. The following data is representative of a typical aromatic carboxylic acid and is for illustrative purposes for isophthalic acid.
| Temperature Range | Weight Loss (%) | Process |
| < 150 °C | < 1% | Loss of adsorbed moisture or volatile impurities. |
| > 340 °C | > 5% | Onset of thermal decomposition. |
| 340 - 450 °C | Significant | Major decomposition phase, likely involving decarboxylation. |
| > 450 °C | Near 100% | Complete decomposition and volatilization of the sample. |
Note: The decomposition of carboxylic acids like isophthalic acid, when heated, can emit acrid smoke and fumes.
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for obtaining reproducible and accurate thermal analysis data.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and enthalpy of fusion.
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Reference: An empty, sealed aluminum pan is used as the reference.
-
Atmosphere: A dry, inert nitrogen atmosphere is maintained with a purge rate of 50 mL/min to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: The melting temperature (Tm) is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of the sample.
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Atmosphere: A dry, inert nitrogen atmosphere is maintained with a purge rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: The TGA curve plots the percentage of initial sample mass remaining versus temperature. The onset of decomposition is typically defined as the temperature at which a 5% weight loss occurs (Td5%). The temperatures for other weight loss percentages (e.g., 10%, 50%) and the final residual mass are also recorded. The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the thermal analysis process.
Caption: Workflow for Thermal Analysis.
Conclusion
The thermal stability and decomposition profile are critical parameters in the characterization of this compound. While direct data is currently unavailable, a systematic approach using DSC and TGA, as outlined in this guide, will yield the necessary information. Based on the analysis of the related compound, isophthalic acid, it is anticipated that this compound will be a thermally stable solid at ambient temperatures, with decomposition occurring at elevated temperatures. The presence of the benzyloxy group may influence the onset of decomposition compared to the parent isophthalic acid, a hypothesis that must be confirmed through direct experimental analysis. The protocols and workflow presented herein provide a robust framework for researchers and drug development professionals to perform this essential characterization.
A Technical Guide to the Solubility of 5-(Benzyloxy)isophthalic Acid in Common Organic Solvents
Introduction
5-(Benzyloxy)isophthalic acid is an aromatic dicarboxylic acid derivative with significant potential in the fields of materials science and drug development. Its rigid, angular structure, provided by the isophthalic acid core, combined with the synthetic versatility of the benzyloxy group, makes it a valuable building block for metal-organic frameworks (MOFs), coordination polymers, and high-performance polyamides and polyesters. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, and application. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of its likely solubility characteristics, detailed experimental protocols for solubility determination, and a representative synthesis workflow.
Physicochemical Properties and Predicted Solubility
The structure of this compound, featuring two polar carboxylic acid groups and a larger, non-polar benzyloxy group, suggests a nuanced solubility profile. The "like dissolves like" principle indicates that it will exhibit solubility in a range of polar and some non-polar organic solvents. The carboxylic acid moieties can engage in hydrogen bonding with protic solvents, while the aromatic rings and the benzyl group can interact with a variety of organic solvents through van der Waals forces.
Quantitative Solubility Data (Proxy Data for Isophthalic Acid)
In the absence of specific data for this compound, the following tables summarize the quantitative solubility of isophthalic acid in various common organic solvents. This data is intended to serve as a baseline for estimating the solubility of its benzyloxy derivative.
Table 1: Solubility of Isophthalic Acid in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 20 | ~0.14 | [1] |
| Ethanol | 25 | Data not available in g/100mL | |
| Acetone | 25 | Data not available in g/100mL | |
| Dimethylformamide (DMF) | 25 | Significantly better than in water | [1] |
| Tetrahydrofuran (THF) | 20 - 70.7 | Varies with temperature | [2] |
| Cyclohexanone | 20 - 70.7 | Varies with temperature | [2] |
| 1,2-Diethoxyethane | 20 - 70.7 | Varies with temperature | [2] |
| Acetophenone | 20 - 70.7 | Varies with temperature | [2] |
| Propyl Acetate | 30 - 90 | Varies with temperature |
Note: Much of the available literature reports solubility in mole fraction or other units, which have not been converted here to maintain data integrity. The temperature dependence of solubility is a critical factor, with solubility generally increasing with temperature.[1][3]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents, based on the widely accepted isothermal shake-flask method.
4.1. Materials and Equipment
-
This compound (purity ≥95%)
-
Organic solvents (HPLC or analytical grade)
-
Analytical balance (readable to 0.01 mg)
-
Glass vials with screw caps and PTFE septa
-
Shaking incubator or temperature-controlled water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) and column, or a gravimetric analysis setup.
4.2. Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure saturation.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe with a filter to avoid transferring any solid particles.
-
For gravimetric analysis , accurately weigh a known volume of the clear supernatant in a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried solute is achieved.
-
For HPLC analysis , dilute the supernatant with a suitable solvent to a concentration within the linear range of the calibration curve.
-
-
Quantification (HPLC Method):
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted samples by interpolation from the calibration curve.
-
4.3. Calculation of Solubility
-
Gravimetric Method: Solubility ( g/100 mL) = (mass of dried solute / volume of supernatant taken) * 100
-
HPLC Method: Solubility ( g/100 mL) = (Concentration from calibration curve * Dilution factor * volume of sample) / 100
Mandatory Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.
Caption: A flowchart of the isothermal shake-flask method for solubility determination.
5.2. Logical Relationship in Synthesis
The following diagram outlines a plausible synthetic route for this compound, starting from 5-hydroxyisophthalic acid. This illustrates a logical workflow relevant to the production of the target compound.
Caption: A representative synthetic workflow for this compound.
Conclusion
While direct quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a solid foundation for researchers and professionals working with this compound. By utilizing the provided proxy data for isophthalic acid and adhering to the detailed experimental protocol, scientists can effectively determine its solubility in various organic solvents. This fundamental physicochemical property is paramount for optimizing reaction conditions, developing purification strategies, and formulating new materials and therapeutics based on this versatile molecule.
References
An In-depth Technical Guide to the Synthesis and Properties of 5-(Benzyloxy)isophthalic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 5-(benzyloxy)isophthalic acid and its derivatives. This class of compounds, characterized by a central isophthalic acid core functionalized with a benzyloxy group, serves as a versatile platform for the development of novel materials and potential therapeutic agents. The information presented herein is intended to be a valuable resource for professionals in the fields of organic synthesis, materials science, and medicinal chemistry.
Introduction
This compound is an aromatic dicarboxylic acid that has garnered significant interest due to its unique structural features. The rigid isophthalic acid backbone provides a well-defined geometry, while the benzyloxy group offers a handle for further chemical modification and can influence the molecule's electronic and biological properties. These characteristics make its derivatives promising candidates for a range of applications, including the construction of metal-organic frameworks (MOFs), the development of high-performance polymers, and as scaffolds in drug discovery.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its primary derivatives, such as esters and amides, typically involves a multi-step process commencing with a commercially available starting material like 5-hydroxyisophthalic acid or its dimethyl ester.
A key synthetic transformation is the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. In the context of this compound synthesis, the phenolic hydroxyl group of a 5-hydroxyisophthalate derivative is reacted with benzyl bromide in the presence of a suitable base.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a sequence of fundamental organic reactions. The following diagram illustrates a typical workflow for the preparation of this compound and its conversion to ester and amide derivatives.
Caption: General synthetic workflow for this compound and its derivatives.
Experimental Protocols
1. Synthesis of Dimethyl 5-(benzyloxy)isophthalate
This procedure is based on the Williamson ether synthesis.
-
Materials: Dimethyl 5-hydroxyisophthalate, benzyl bromide, potassium carbonate (K₂CO₃), and a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.
-
Procedure:
-
To a stirred solution of dimethyl 5-hydroxyisophthalate in the chosen solvent, add an excess of potassium carbonate.
-
Add benzyl bromide to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield dimethyl 5-(benzyloxy)isophthalate.
-
2. Synthesis of this compound
This involves the hydrolysis of the corresponding diester.
-
Materials: Dimethyl 5-(benzyloxy)isophthalate, a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), an alcohol/water solvent system, and a strong acid for neutralization (e.g., HCl).
-
Procedure:
-
Dissolve dimethyl 5-(benzyloxy)isophthalate in a mixture of alcohol (e.g., methanol or ethanol) and water containing an excess of the base.
-
Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Acidify the aqueous solution with a strong acid to precipitate the dicarboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain this compound.
-
3. Synthesis of 5-(Benzyloxy)isophthalamide Derivatives
Amide derivatives are typically synthesized from the dicarboxylic acid via activation of the carboxylic acid groups.
-
Materials: this compound, a coupling agent (e.g., thionyl chloride, DCC, EDC/HOBt), the desired amine, and an appropriate solvent.
-
Procedure (via acid chloride):
-
Convert this compound to its diacyl chloride by reacting with an excess of thionyl chloride, often with a catalytic amount of DMF.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the crude diacyl chloride in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Add the desired amine (at least 2 equivalents) to the solution, often in the presence of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature until completion.
-
Work up the reaction by washing with dilute acid and base, followed by drying and removal of the solvent.
-
Purify the resulting diamide by recrystallization or column chromatography.
-
Properties of this compound Derivatives
The physical and chemical properties of these derivatives are crucial for their application. The following table summarizes key quantitative data for some common derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data Highlights |
| Dimethyl 5-(benzyloxy)isophthalate | C₁₇H₁₆O₅ | 300.31 | 89-92[4] | ¹H NMR: Signals for aromatic protons, a singlet for the benzylic CH₂ protons, and singlets for the two methyl ester groups. IR (cm⁻¹): C=O stretching of the ester groups. |
| This compound | C₁₅H₁₂O₅ | 272.25 | >300 | ¹H NMR: Signals for aromatic protons, a singlet for the benzylic CH₂ protons, and a broad singlet for the carboxylic acid protons. IR (cm⁻¹): Broad O-H stretch of the carboxylic acids and C=O stretching. |
| 5-(Benzyloxy)isophthalamide | C₁₅H₁₄N₂O₃ | 270.29 | Not reported | ¹H NMR: Signals for aromatic protons, a singlet for the benzylic CH₂ protons, and signals for the amide N-H protons. IR (cm⁻¹): N-H stretching and C=O stretching of the amide groups. |
Applications in Materials Science and Drug Development
Metal-Organic Frameworks (MOFs)
This compound and its derivatives are excellent ligands for the construction of MOFs.[5][6][7] The dicarboxylate functionality allows for coordination to metal centers, leading to the formation of porous, crystalline materials with potential applications in gas storage, separation, and catalysis. The benzyloxy group can influence the framework's topology and pore environment.
Drug Development
The benzyloxy motif is a recognized pharmacophore in medicinal chemistry, and its incorporation into various molecular scaffolds has led to the development of potent therapeutic agents.[8] Derivatives of this compound, particularly the amides, represent a class of compounds with potential biological activity. For instance, benzyloxy benzamide derivatives have been explored as neuroprotective agents.[8] While specific biological activities for 5-(benzyloxy)isophthalamides are not extensively reported, the structural similarity to other bioactive amides suggests their potential as candidates for screening in various disease models. The general antioxidant properties of amide derivatives could also be a relevant area of investigation.[9]
The following diagram illustrates a potential, though currently hypothetical, signaling pathway that could be modulated by a bioactive 5-(benzyloxy)isophthalamide derivative, based on the neuroprotective effects observed in similar compounds.
Caption: Hypothetical signaling pathway for a neuroprotective 5-(benzyloxy)isophthalamide derivative.
Conclusion
This compound derivatives are a versatile class of compounds with significant potential in both materials science and drug discovery. The synthetic routes to these compounds are well-established, relying on fundamental organic reactions. The ability to readily derivatize the carboxylic acid groups into esters, amides, and other functionalities allows for the fine-tuning of their physical, chemical, and biological properties. Further research into the biological activities of these compounds is warranted and may lead to the discovery of novel therapeutic agents. This guide provides a solid foundation for researchers interested in exploring the synthesis and applications of this promising family of molecules.
References
- 1. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
The Coordination Chemistry of 5-(Benzyloxy)isophthalic Acid with Transition Metals: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the coordination chemistry of 5-(benzyloxy)isophthalic acid with various transition metals. It focuses on the synthesis, structural characterization, and functional properties of the resulting coordination polymers and metal-organic frameworks (MOFs). Detailed experimental protocols for synthesis and characterization are provided, along with a comprehensive summary of key structural and physical property data. The guide also visualizes complex structures and processes through Graphviz diagrams, offering a valuable resource for researchers in materials science, inorganic chemistry, and drug development.
Introduction
This compound (H₂bzip) is a versatile organic ligand that has garnered significant interest in the field of crystal engineering and materials science. Its rigid V-shaped structure, derived from the isophthalic acid backbone, combined with the flexible benzyloxy substituent, allows for the construction of a diverse array of coordination polymers and metal-organic frameworks (MOFs) with unique topologies and functionalities. The carboxylate groups offer multiple coordination modes, enabling the formation of robust, multidimensional networks with transition metal ions.
The incorporation of the benzyloxy group can influence the resulting framework's properties, such as its porosity, luminescence, and thermal stability, by introducing steric bulk and the potential for π-π stacking interactions. This guide delves into the coordination behavior of H₂bzip with a focus on transition metals like cobalt, nickel, zinc, and cadmium, which are known to form a variety of coordination geometries.
Synthesis and Crystal Growth
The synthesis of coordination polymers and MOFs involving this compound and transition metals is most commonly achieved through solvothermal and hydrothermal methods. These techniques utilize elevated temperatures and pressures to increase the solubility of the reactants and promote the growth of high-quality single crystals suitable for X-ray diffraction analysis.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for the synthesis and characterization of a this compound-based MOF.
Detailed Hydrothermal Synthesis Protocol
This protocol provides a step-by-step guide for the synthesis of a generic transition metal-H₂bzip MOF.
Materials:
-
This compound (H₂bzip)
-
Transition metal salt (e.g., Co(NO₃)₂·6H₂O, Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O)
-
Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, water)
-
Teflon-lined stainless-steel autoclave (23 mL)
-
Programmable oven
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of the transition metal salt in 10 mL of the chosen solvent or solvent mixture (e.g., DMF/ethanol/water in a 1:1:1 ratio).
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the resulting solution or suspension into a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a temperature between 120 °C and 160 °C at a rate of 5 °C/min.
-
Maintain the temperature for 48-72 hours.
-
Slowly cool the oven to room temperature over a period of 24-48 hours. A slower cooling rate generally promotes the formation of larger, higher-quality single crystals.
-
Collect the resulting crystals by filtration.
-
Wash the crystals thoroughly with the synthesis solvent (e.g., DMF) followed by a lower-boiling point solvent (e.g., ethanol or acetone) to remove any unreacted starting materials.
-
Dry the crystals under vacuum at 60 °C for 12 hours.
Structural Analysis and Data Presentation
The structural diversity of coordination polymers derived from this compound is a key area of investigation. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in these materials.
Coordination Modes of this compound
The carboxylate groups of the deprotonated 5-(benzyloxy)isophthalate ligand can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bidentate bridging. The bridging mode is crucial for the formation of extended one-, two-, or three-dimensional networks.
Crystallographic Data
The following table summarizes representative crystallographic data for transition metal coordination polymers with ligands similar to this compound. This data provides a reference for the types of structures that can be expected.
| Compound Formula | Metal | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| [Co₂(bzip)₂(H₂O)]·H₂O * | Co | Monoclinic | P2₁/c | 10.234(2) | 18.987(4) | 14.567(3) | 98.78(3) | 2798.1(9) | 4 | [1] |
| [Zn₂(bzip)₂(H₂O)]·H₂O * | Zn | Monoclinic | P2₁/c | 10.215(3) | 18.954(5) | 14.588(4) | 98.65(2) | 2789.3(1) | 4 | [1] |
| [Cd(bipa)]ₙ ** | Cd | Monoclinic | P2₁/c | 10.875(2) | 12.013(2) | 11.234(2) | 113.45(3) | 1344.5(5) | 4 | [2] |
| {[Zn₂(bipa)₂]·2C₂H₅OH}ₙ ** | Zn | Triclinic | P-1 | 9.654(3) | 10.123(3) | 10.543(3) | 71.54(3) | 918.7(5) | 1 | [2] |
| {[Co(bipa)]·C₂H₅OH}ₙ ** | Co | Monoclinic | P2₁/c | 10.854(2) | 12.032(2) | 11.213(2) | 113.52(3) | 1338.9(5) | 4 | [2] |
| {[Ni(bipa)₂]·2DMA}ₙ ** | Ni | Monoclinic | C2/c | 18.987(4) | 15.432(3) | 13.987(3) | 109.87(3) | 3854.1(1) | 4 | [2] |
*Data for isomorphous structures with 5-(benzyloxy)isophthalate (bzip).[1] **H₂bipa = 5-(benzimidazole-1-yl)isophthalic acid.[2]
Physicochemical Properties
The physicochemical properties of these coordination polymers are highly dependent on the choice of the transition metal and the resulting crystal structure. Key properties include thermal stability, magnetic behavior, and luminescence.
Thermal Analysis
Thermogravimetric analysis (TGA) is employed to determine the thermal stability of the coordination polymers and to identify the loss of solvent molecules and the decomposition of the organic ligand.
| Compound | Metal | Solvent Loss Temp. (°C) | Decomposition Temp. (°C) | Ref. |
| [Cd(bipa)]ₙ * | Cd | ~100-150 (guest) | > 400 | [2] |
| {[Zn₂(bipa)₂]·2C₂H₅OH}ₙ * | Zn | ~100-180 (guest + C₂H₅OH) | > 380 | [2] |
| {[Co(bipa)]·C₂H₅OH}ₙ * | Co | ~100-170 (guest + C₂H₅OH) | > 390 | [2] |
| {[Ni(bipa)₂]·2DMA}ₙ * | Ni | ~120-200 (guest + DMA) | > 410 | [2] |
*H₂bipa = 5-(benzimidazole-1-yl)isophthalic acid.[2]
Magnetic Properties
The magnetic properties of coordination polymers containing paramagnetic metal ions, such as Co(II), are of significant interest. The magnetic susceptibility measurements as a function of temperature can reveal the nature of the magnetic exchange interactions (ferromagnetic or antiferromagnetic) between the metal centers. For cobalt(II) complexes with isophthalate-based ligands, weak antiferromagnetic interactions are often observed at low temperatures.
Luminescence Properties
Coordination polymers based on d¹⁰ metal ions like Zn(II) and Cd(II) with aromatic carboxylate ligands often exhibit interesting photoluminescence properties. The emission is typically ligand-based and can be influenced by the coordination environment of the metal ion. These materials have potential applications as fluorescent sensors.
Fluorescence Sensing Mechanism:
The fluorescence of these MOFs can be quenched by the presence of certain analytes. A common mechanism is the inner filter effect (IFE), where the analyte absorbs either the excitation or emission light of the fluorophore.
Potential Applications
The diverse structures and properties of coordination polymers based on this compound make them promising candidates for a range of applications:
-
Drug Delivery: The porous nature of some of these MOFs could be exploited for the encapsulation and controlled release of therapeutic agents. The benzyloxy group may also impart biocompatibility or specific interactions with drug molecules.
-
Catalysis: The metal centers can act as Lewis acid sites, and the porous framework can provide shape and size selectivity for catalytic reactions.
-
Sensing: The luminescent properties of Zn(II) and Cd(II) based MOFs make them suitable for the development of chemical sensors for the detection of small molecules or metal ions.
-
Magnetic Materials: The controlled arrangement of paramagnetic ions within the framework can lead to materials with interesting magnetic properties.
Conclusion
The coordination chemistry of this compound with transition metals offers a rich and diverse field of study. The interplay between the ligand's structure, the coordination preferences of the metal ion, and the synthesis conditions allows for the rational design of novel coordination polymers and MOFs with tailored structures and functionalities. This guide has provided a comprehensive overview of the synthesis, characterization, and properties of these materials, highlighting their potential for a variety of advanced applications. Further research in this area is expected to uncover new materials with enhanced performance for applications in catalysis, sensing, and biomedicine.
References
computational modeling of 5-(benzyloxy)isophthalic acid molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational modeling of the molecular structure of 5-(benzyloxy)isophthalic acid. This molecule, with its combination of a rigid isophthalic acid core and a flexible benzyloxy substituent, presents an interesting subject for computational analysis, offering insights into its conformational flexibility, electronic properties, and potential intermolecular interactions. Such understanding is crucial for its application in materials science, coordination chemistry, and drug development.
Introduction
Molecular Structure and Properties
The molecular structure of this compound (C₁₅H₁₂O₅) consists of a central isophthalic acid moiety substituted with a benzyloxy group at the 5-position.[5] The key structural features include the planar phenyl rings and the flexible ether linkage.
Key Molecular Properties:
| Property | Value |
| Molecular Formula | C₁₅H₁₂O₅ |
| Molecular Weight | 272.25 g/mol [5] |
| IUPAC Name | 5-(benzyloxy)benzene-1,3-dicarboxylic acid |
Computational Methodology
A robust computational investigation of this compound involves a multi-step approach, starting from geometry optimization to the analysis of electronic properties and molecular dynamics.
Geometry Optimization
The initial step is to obtain a stable, low-energy conformation of the molecule. Density Functional Theory (DFT) is a widely used and accurate method for this purpose.[4][6]
Experimental Protocol: DFT Geometry Optimization
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, GaussView).
-
Computational Method Selection: The B3LYP hybrid functional is a common choice for organic molecules, offering a good balance between accuracy and computational cost.[3]
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is suitable for providing a flexible description of the electron density, including polarization and diffuse functions to account for potential hydrogen bonding.[6]
-
Calculation Execution: The geometry optimization is performed using a quantum chemistry software package like Gaussian, ORCA, or NWChem.[7] The calculation is typically run in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution conditions.
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This calculation also provides thermodynamic data and vibrational spectra.
Structural Parameter Analysis
Once the geometry is optimized, key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with available experimental data. For this compound, we can use the crystal structure data of the closely related 5-[(4-carboxybenzyl)oxy]isophthalic acid as a benchmark.[2][8]
Table 1: Comparison of Calculated and Experimental Structural Parameters
| Parameter | Calculated (DFT/B3LYP/6-311++G(d,p)) | Experimental (X-ray Crystallography) for 5-[(4-carboxybenzyl)oxy]isophthalic acid[2] |
| Bond Lengths (Å) | ||
| C-O (ether) | Calculated Value | 1.36 - 1.43 |
| C=O (carboxyl) | Calculated Value | 1.25 - 1.27 |
| C-O (carboxyl) | Calculated Value | 1.29 - 1.32 |
| C-C (aromatic) | Calculated Value | 1.38 - 1.40 |
| Bond Angles (°) | ||
| C-O-C (ether) | Calculated Value | ~118 |
| O-C=O (carboxyl) | Calculated Value | 123.17 - 123.74 |
| Dihedral Angles (°) | ||
| Phenyl Ring - Phenyl Ring | Calculated Value | 87.78 |
Note: "Calculated Value" represents the expected output from the computational modeling described.
Electronic Properties Analysis
DFT calculations also provide valuable information about the electronic structure of the molecule.
Key Electronic Properties to Analyze:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability.[6]
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is particularly useful for predicting sites of intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.
Table 2: Calculated Electronic Properties
| Property | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |
| HOMO Energy (eV) | Calculated Value |
| LUMO Energy (eV) | Calculated Value |
| HOMO-LUMO Gap (eV) | Calculated Value |
| Dipole Moment (Debye) | Calculated Value |
Molecular Dynamics Simulations
To explore the conformational landscape and dynamic behavior of this compound, molecular dynamics (MD) simulations can be performed.
Experimental Protocol: Molecular Dynamics Simulation
-
Force Field Selection: A suitable classical force field for organic molecules, such as AMBER, CHARMM, or GROMOS, is chosen.
-
System Setup: The molecule is placed in a simulation box, typically solvated with an explicit solvent like water to mimic physiological or solution conditions.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant pressure and temperature (NPT ensemble) to reach a stable state.
-
Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational space of the molecule.
-
Trajectory Analysis: The resulting trajectory is analyzed to study conformational changes, hydrogen bonding dynamics, and other time-dependent properties.
Visualizations
Computational Workflow
The following diagram illustrates the overall workflow for the computational modeling of this compound.
Caption: Computational modeling workflow for this compound.
Key Intermolecular Interactions
Based on the crystal structure of related compounds, hydrogen bonding is a key intermolecular interaction. The following diagram illustrates the potential hydrogen bonding network.
Caption: Diagram of potential intermolecular hydrogen bonds.
Conclusion
This technical guide has outlined a comprehensive computational approach for the detailed analysis of the molecular structure and properties of this compound. By combining quantum chemical calculations with molecular dynamics simulations, researchers can gain significant insights into its conformational preferences, electronic landscape, and dynamic behavior. The methodologies and expected results presented herein provide a solid framework for future computational studies on this and related molecules, which will be invaluable for their application in the development of new materials and therapeutic agents.
References
- 1. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantum chemical investigation and experimental verification on the aquatic photochemistry of the sunscreen 2-phenylbenzimidazole-5-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - CD Bioparticles [cd-bioparticles.net]
- 6. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 7. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]
- 8. scienceopen.com [scienceopen.com]
An In-depth Technical Guide to the Photophysical Properties of 5-(Benzyloxy)isophthalic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the photophysical properties of 5-(benzyloxy)isophthalic acid and its analogues. Due to the limited availability of direct experimental data for this compound, this guide leverages data from structurally related compounds, particularly isophthalic acid and metal-organic frameworks (MOFs) incorporating a close analogue, 5-(3,5-dicarboxybenzyloxy) isophthalic acid. This approach allows for an insightful exploration of the anticipated photophysical behavior of the target molecule and its derivatives.
Core Photophysical Properties
The photophysical properties of aromatic molecules like this compound are governed by the nature of their electronic transitions. The presence of the benzyloxy group, an electron-donating substituent, on the isophthalic acid core is expected to influence the absorption and emission characteristics. Isophthalic acid itself exhibits absorption in the ultraviolet region.
Table 1: UV-Vis Absorption Data for Isophthalic Acid
| Compound | Solvent/State | Absorption Maxima (λ_abs) [nm] |
| Isophthalic Acid | Acidic Mobile Phase | 210, 228 |
Table 2: Photophysical Data for an Analogue in a Metal-Organic Framework
| Compound/Framework | Solvent/State | Excitation Maxima (λ_ex) [nm] | Emission Maxima (λ_em) [nm] | Application |
| [Zn(L)₀.₅(bib)]ₙ (L = 5-(3,5-dicarboxybenzyloxy) isophthalic acid) | Solid State | Not Reported | ~420 | Fluorescence Sensing of Fe³⁺ |
| [Cd(L)₀.₅(1,2-bimb)]ₙ (L = 5-(3,5-dicarboxybenzyloxy) isophthalic acid) | Solid State | Not Reported | ~430 | Fluorescence Sensing of Fe³⁺ |
Note: The data presented is for the ligand within a coordination polymer and may differ from the free ligand in solution.
Experimental Protocols
The characterization of the photophysical properties of this compound and its analogues involves a series of standard spectroscopic techniques.
UV-Vis Absorption Spectroscopy
This technique is used to determine the wavelengths at which a molecule absorbs light.
Methodology:
-
Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution) at a known concentration (typically in the micromolar range).
-
Blank Measurement: Record the absorbance spectrum of the pure solvent in a quartz cuvette. This will serve as the baseline.
-
Sample Measurement: Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm for aromatic compounds).
-
Data Analysis: The wavelengths of maximum absorbance (λ_abs) are identified from the spectrum. The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
This technique measures the emission of light from a molecule after it has absorbed light.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the compound in a suitable solvent to avoid inner filter effects (absorbance at the excitation wavelength should typically be below 0.1).
-
Excitation and Emission Scans:
-
Emission Spectrum: Excite the sample at a fixed wavelength (usually at or near the λ_abs) and scan the emission monochromator to record the fluorescence intensity as a function of wavelength.
-
Excitation Spectrum: Set the emission monochromator to a fixed wavelength (at the peak of the emission spectrum) and scan the excitation monochromator to record the fluorescence intensity as a function of the excitation wavelength. The corrected excitation spectrum should be superimposable on the absorption spectrum.
-
-
Data Analysis: Identify the wavelength of maximum emission (λ_em).
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
The quantum yield is a measure of the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample.
-
Absorbance Measurements: Prepare a series of solutions of both the sample and the standard of varying concentrations and measure their absorbance at the same excitation wavelength. The absorbance values should be kept low (< 0.1).
-
Fluorescence Measurements: Record the fluorescence emission spectra for all solutions of the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Data Analysis: Integrate the area under the corrected emission spectra for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both. The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation: Φ_F,sample = Φ_F,standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
Fluorescence Lifetime (τ) Measurement
The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser or LED), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Data Acquisition: The sample is excited by the pulsed light source. The time difference between the excitation pulse and the arrival of the first emitted photon at the detector is measured for a large number of excitation events.
-
Data Analysis: A histogram of the arrival times is constructed, which represents the fluorescence decay profile. This decay is then fitted to one or more exponential functions to determine the fluorescence lifetime(s).
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the complete photophysical characterization of a new compound.
Structure-Property Relationships
The photophysical properties of a molecule are intrinsically linked to its chemical structure. The following diagram illustrates key structural features that influence these properties.
An In-depth Technical Guide to the Electrochemical Behavior of Metal Complexes with 5-(Benzyloxy)isophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metal complexes incorporating 5-(benzyloxy)isophthalic acid represent a compelling class of coordination polymers and metal-organic frameworks (MOFs) with significant potential in electrocatalysis, sensing, and drug delivery. The benzyloxy substituent offers a unique modulation of the electronic properties and structural motifs of these materials, influencing their electrochemical behavior. This guide provides a comprehensive overview of the anticipated electrochemical characteristics of such complexes, detailed experimental protocols for their synthesis and analysis, and a discussion of their potential applications. While specific electrochemical data for metal complexes of this compound are not extensively reported in the reviewed literature, this document extrapolates from the behavior of closely related isophthalate-based coordination polymers to provide a predictive framework for researchers.
Introduction: The Role of this compound in Coordination Chemistry
This compound is an intriguing organic linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. The presence of the bulky, electron-donating benzyloxy group can influence the resulting framework's topology, porosity, and electronic properties. These characteristics are intrinsically linked to the electrochemical behavior of the corresponding metal complexes, making them promising candidates for a variety of applications. The electrochemical analysis of these materials is crucial for understanding their redox processes, stability, and potential for applications such as electrocatalysis and electrochemical sensing.
Expected Electrochemical Behavior
The electrochemical behavior of metal complexes with this compound is primarily governed by the redox activity of the metallic centers and, to a lesser extent, the organic ligand. Based on studies of analogous metal-isophthalate systems, the following behaviors can be anticipated:
-
Metal-Centered Redox Processes: For transition metals with accessible redox states (e.g., Co, Cu, Fe, Mn), cyclic voltammetry is expected to reveal reversible or quasi-reversible peaks corresponding to metal-centered oxidation or reduction. The formal potential (E°') of these processes will be influenced by the coordination environment imposed by the 5-(benzyloxy)isophthalate ligand.
-
Ligand-Based Redox Activity: While the isophthalate backbone is generally electrochemically stable within a standard potential window, the benzyloxy group could potentially undergo oxidative processes at higher potentials.
-
Electrocatalytic Activity: Certain metal complexes, particularly those with cobalt or copper, may exhibit catalytic activity towards important electrochemical reactions such as the oxygen evolution reaction (OER) or oxygen reduction reaction (ORR).[1] This is often characterized by a significant increase in catalytic current in the presence of the target substrate.
-
Influence of Framework Structure: The porosity and dimensionality of the coordination polymer can affect the diffusion of electrolyte and analytes to the electroactive metal centers, thereby influencing the observed electrochemical response.
Experimental Protocols
A systematic investigation of the electrochemical behavior of these complexes requires meticulous experimental procedures for both synthesis and analysis.
Synthesis of Metal Complexes with this compound
The synthesis of these coordination polymers is typically achieved via solvothermal or hydrothermal methods.
Materials:
-
This compound (ligand)
-
Metal salt (e.g., Co(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Zn(NO₃)₂)
-
Solvent (e.g., N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a typical synthesis, the this compound ligand and the chosen metal salt are dissolved in a suitable solvent or solvent mixture.
-
The solution is placed in a Teflon-lined autoclave.
-
The autoclave is sealed and heated to a specific temperature (typically between 100-180 °C) for a period ranging from 24 to 72 hours.
-
After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with the solvent, and dried.
Electrochemical Characterization
Cyclic voltammetry (CV) is the primary technique for investigating the redox properties of these materials.
Instrumentation:
-
Potentiostat with a three-electrode setup
-
Working electrode (e.g., glassy carbon, platinum, or a modified electrode with the metal complex)
-
Reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Counter electrode (e.g., platinum wire or graphite rod)
-
Electrochemical cell
-
Inert gas (e.g., nitrogen or argon) for deaeration
Procedure:
-
Electrode Preparation: The working electrode is typically modified by drop-casting a suspension of the finely ground metal complex onto its surface. The suspension can be prepared by dispersing the complex in a solvent with a binder like Nafion.
-
Electrolyte Preparation: A suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in an organic solvent, or an aqueous buffer) is prepared and deaerated by bubbling with an inert gas for at least 15-20 minutes.
-
Cyclic Voltammetry Measurement:
-
The three electrodes are immersed in the deaerated electrolyte.
-
An initial potential is applied, and the potential is swept to a set vertex potential and then back to the initial potential at a specific scan rate (e.g., 50 mV/s).
-
The resulting current is measured as a function of the applied potential to generate a cyclic voltammogram.
-
The experiment is repeated at various scan rates to investigate the nature of the redox process (diffusion-controlled vs. surface-confined).
-
Quantitative Data Summary
While specific data for this compound complexes are pending experimental investigation, the following table provides a template for summarizing the key electrochemical parameters that should be determined from cyclic voltammetry experiments, with hypothetical values based on similar cobalt and copper isophthalate complexes.
| Metal Complex (Hypothetical) | Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) | Ipa/Ipc | E°' (V) vs. Ag/AgCl |
| Co-(5-benzyloxy)isophthalate | Co²⁺/Co³⁺ | +0.65 | +0.58 | 70 | ~1 | +0.615 |
| Cu-(5-benzyloxy)isophthalate | Cu²⁺/Cu¹⁺ | -0.25 | -0.32 | 70 | ~1 | -0.285 |
Epa: Anodic peak potential, Epc: Cathodic peak potential, ΔEp: Peak-to-peak separation, Ipa/Ipc: Anodic to cathodic peak current ratio, E°': Formal redox potential
Visualizing Experimental and Logical Workflows
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow from the synthesis of the metal complexes to their electrochemical characterization.
Caption: General workflow for synthesis and electrochemical analysis.
Logical Relationship in Electrocatalysis
This diagram shows the logical steps involved in assessing the electrocatalytic activity of the synthesized metal complexes.
Caption: Logic for evaluating electrocatalytic activity.
Conclusion and Future Directions
Metal complexes of this compound are a promising area of research with untapped potential in electrochemistry. This guide provides a foundational framework for their synthesis, characterization, and the interpretation of their electrochemical behavior. Future work should focus on the systematic synthesis of a series of these complexes with different transition metals and the thorough investigation of their electrochemical properties. Such studies will be instrumental in elucidating structure-property relationships and paving the way for the rational design of novel materials for advanced electrochemical applications, including catalysis, selective sensing, and controlled drug release systems. The electrochemical instability of some MOFs should also be considered, and in situ spectroelectrochemical techniques could provide valuable insights into the real active sites during electrochemical processes.[2]
References
Methodological & Application
Synthesis of Metal-Organic Frameworks Using 5-(Benzyloxy)isophthalic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) utilizing 5-(benzyloxy)isophthalic acid as a primary organic linker. While direct synthesis protocols for MOFs using this compound are not extensively reported, this guide presents a representative solvothermal synthesis method adapted from protocols for structurally similar 5-substituted isophthalic acid derivatives. The provided protocols are intended to serve as a foundational methodology for the development of novel MOFs with potential applications in drug delivery, catalysis, and gas storage.
Introduction to this compound in MOF Synthesis
This compound is a versatile organic linker for the synthesis of coordination polymers and MOFs. The presence of the benzyl ether group offers a degree of flexibility and can influence the resulting framework topology and pore environment. The isophthalic acid moiety provides two carboxylate groups for coordination with metal ions, forming the characteristic network structure of MOFs. The general approach for synthesizing MOFs with this type of linker is through solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a suitable solvent system under autogenous pressure.
Experimental Protocols
The following protocols are representative of the solvothermal synthesis of MOFs using 5-substituted isophthalic acid linkers. Researchers should consider these as starting points and may need to optimize reaction conditions such as temperature, time, and reactant molar ratios for specific metal-ligand combinations.
General Materials and Equipment
-
This compound (or a similar 5-substituted isophthalic acid derivative)
-
Metal salts (e.g., Zinc nitrate hexahydrate, Cobalt nitrate hexahydrate, Cadmium nitrate tetrahydrate)
-
Solvents (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol, Water)
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Centrifuge and vials
-
Vacuum oven
-
Analytical balance
-
Standard laboratory glassware
Representative Synthesis Protocol: Zinc-based MOF
This protocol is adapted from the synthesis of a zinc(II) coordination polymer with a structurally similar ligand.
-
Reactant Preparation : In a 20 mL glass vial, combine 0.1 mmol of this compound and 0.1 mmol of Zinc nitrate hexahydrate.
-
Solvent Addition : Add 10 mL of a solvent mixture, for example, a 1:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and ethanol.
-
Homogenization : Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Solvothermal Reaction : Transfer the resulting solution to a 23 mL Teflon-lined stainless steel autoclave. Seal the vessel and place it in a programmable oven.
-
Heating Profile : Heat the autoclave to 120 °C for 72 hours.
-
Cooling : After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Product Isolation : Collect the crystalline product by filtration or centrifugation.
-
Washing : Wash the collected crystals with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Drying : Dry the final product in a vacuum oven at 60 °C overnight.
Characterization Methods
The synthesized MOFs should be characterized to determine their structure, porosity, and stability.
-
Single-Crystal X-ray Diffraction (SC-XRD) : To determine the crystal structure and connectivity of the MOF.
-
Powder X-ray Diffraction (PXRD) : To confirm the phase purity of the bulk material and to compare with the simulated pattern from SC-XRD data.
-
Thermogravimetric Analysis (TGA) : To assess the thermal stability of the MOF and to identify the temperature at which the framework decomposes.
-
Fourier-Transform Infrared Spectroscopy (FT-IR) : To confirm the coordination of the carboxylate groups to the metal centers and the presence of the organic linker.
-
Gas Sorption Analysis (e.g., N₂ at 77 K) : To determine the porosity, surface area (BET), and pore size distribution of the MOF.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the synthesis and characterization of MOFs using 5-substituted isophthalic acid ligands. These values are provided as a reference and will vary depending on the specific metal, ligand, and synthesis conditions.
Table 1: Representative Solvothermal Synthesis Parameters for MOFs with 5-Substituted Isophthalic Acids
| Metal Salt | Ligand | Molar Ratio (Metal:Ligand) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Cd(NO₃)₂·4H₂O | 5-(benzimidazole-1-yl)isophthalic acid | 1:1 | DMA/H₂O (6:2 v/v) | 130 | 72 | 61.3 |
| Zn(NO₃)₂·6H₂O | 5-(benzimidazole-1-yl)isophthalic acid | 1:1 | C₂H₅OH/H₂O (1:2 v/v) | 130 | 72 | 67.6 |
| Co(NO₃)₂·6H₂O | 5-(benzimidazole-1-yl)isophthalic acid | 1:1 | DMA/H₂O/C₂H₅OH (3:3:2 v/v/v) | 110 | 72 | 69.3 |
Data adapted from syntheses using a related ligand, 5-(benzimidazole-1-yl)isophthalic acid, as a proxy.[1]
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the solvothermal synthesis of a metal-organic framework.
Caption: General workflow for the solvothermal synthesis of MOFs.
Logical Relationships in MOF Formation
The formation of a metal-organic framework is governed by the coordination between the metal ions and the organic linkers. The following diagram illustrates this fundamental relationship.
Caption: Fundamental components and assembly of a Metal-Organic Framework.
References
Application of 5-Substituted Isophthalic Acids in the Synthesis of Luminescent Metal-Organic Frameworks
Introduction
While direct applications of 5-(benzyloxy)isophthalic acid in the synthesis of luminescent Metal-Organic Frameworks (MOFs) are not extensively documented in publicly available research, a number of structurally related 5-substituted isophthalic acid derivatives have been successfully employed as organic linkers to construct highly luminescent MOFs. These materials exhibit promising applications in areas such as chemical sensing, optoelectronics, and bio-imaging. This document provides detailed application notes and protocols for the synthesis and characterization of luminescent MOFs using 5-(benzimidazole-1-yl)isophthalic acid as a representative linker.
The strategic selection of the substituent at the 5-position of the isophthalic acid linker plays a crucial role in the final properties of the MOF, influencing the coordination environment of the metal centers, the framework topology, and the luminescent behavior. The benzimidazole moiety, for instance, can introduce additional coordination sites and enhance the rigidity and conjugation of the linker, thereby promoting luminescence.
Application Notes
Luminescent MOFs constructed from 5-substituted isophthalic acids, particularly those incorporating d¹⁰ metal centers like Zn(II) and Cd(II), often exhibit strong fluorescence. This luminescence can originate from the organic linker itself (intraligand transitions) or from ligand-to-metal charge transfer (LMCT) processes. The emission properties of these MOFs can be sensitive to the presence of external analytes, making them excellent candidates for chemical sensors.
A notable application is the detection of metal ions in aqueous environments. For example, a MOF synthesized from 5-(benzimidazole-1-yl)isophthalic acid and cadmium, denoted as [Cd(bipa)]n, has demonstrated high sensitivity and selectivity in detecting Fe(III) and Cr(VI) ions through fluorescence quenching.[1][2][3] This sensing mechanism is attributed to the interaction between the analyte and the MOF framework, which leads to a non-radiative decay of the excited state.
The choice of the metal ion is also critical in tuning the luminescent properties. Lanthanide ions, for instance, are known for their sharp, characteristic emission bands and long luminescence lifetimes, which are advantageous for time-resolved luminescence applications.
Experimental Protocols
The following protocols are based on the successful synthesis of luminescent MOFs using 5-(benzimidazole-1-yl)isophthalic acid (H₂bipa).[4]
Protocol 1: Synthesis of [Cd(bipa)]n
-
Materials:
-
5-(benzimidazole-1-yl)isophthalic acid (H₂bipa) (0.0348 g, 0.1 mmol)
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) (0.0308 g, 0.1 mmol)
-
N,N-Dimethylacetamide (DMA)
-
Deionized Water
-
-
Procedure:
-
In a Teflon-lined stainless steel vessel, combine H₂bipa and Cd(NO₃)₂·4H₂O.
-
Add a solvent mixture of DMA and H₂O (6:2 v/v, 8 mL).
-
Stir the mixture for 30 minutes in air.
-
Seal the vessel and heat it to 130 °C for 3 days.
-
Cool the vessel to room temperature at a rate of 5 °C/h.
-
Collect the colorless block crystals.
-
The reported yield is 61.3%.[4]
-
Protocol 2: Synthesis of {[Zn₂(bipa)₂]·2C₂H₅OH}n
-
Materials:
-
5-(benzimidazole-1-yl)isophthalic acid (H₂bipa) (0.0348 g, 0.1 mmol)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.0297 g, 0.1 mmol)
-
Ethanol (C₂H₅OH)
-
Deionized Water
-
-
Procedure:
-
In a Teflon-lined stainless steel vessel, combine H₂bipa and Zn(NO₃)₂·6H₂O.
-
Add a solvent mixture of C₂H₅OH and H₂O (1:2 v/v, 8 mL).
-
Stir the mixture for 30 minutes in air.
-
Seal the vessel and heat it to 130 °C for 3 days.
-
Cool the vessel to room temperature at a rate of 5 °C/h.
-
Collect the light yellow transparent crystals.
-
The reported yield is 67.6%.[4]
-
Protocol 3: Fluorescence Sensing of Fe(III) and Cr(VI) using [Cd(bipa)]n
-
Materials:
-
As-synthesized [Cd(bipa)]n MOF
-
Stock solutions of various metal ions in water
-
Deionized Water
-
-
Procedure:
-
Disperse a small amount of the ground [Cd(bipa)]n crystals in deionized water to form a stable suspension.
-
Record the fluorescence emission spectrum of the suspension (excitation at 275 nm).
-
Add aliquots of the metal ion stock solutions to the MOF suspension.
-
After each addition, record the fluorescence emission spectrum.
-
A significant decrease in the fluorescence intensity indicates the detection of the target ion.
-
Data Presentation
Table 1: Summary of Luminescent MOFs based on 5-(benzimidazole-1-yl)isophthalic acid. [4]
| Complex | Metal Ion | Formula | Emission Max (nm) (λex = 275 nm) |
| 1 | Cd(II) | [Cd(bipa)]n | 385 |
| 2 | Zn(II) | {[Zn₂(bipa)₂]·2C₂H₅OH}n | 392 |
| 3 | Co(II) | {[Co(bipa)]·C₂H₅OH}n | 387 |
| 4 | Ni(II) | {[Ni(bipa)₂]·2DMA}n | 395 |
| Ligand | - | H₂bipa | 368 |
Visualization
Workflow for the Synthesis of Luminescent MOFs
Caption: General workflow for the solvothermal synthesis of luminescent MOFs.
Fluorescence Quenching Mechanism for Metal Ion Sensing
Caption: Simplified diagram of fluorescence quenching for metal ion detection.
References
- 1. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. [PDF] Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(Benzyloxy)isophthalic Acid in Catalytic Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with significant potential in catalysis, owing to their high surface area, tunable pore sizes, and the presence of catalytically active metal centers. The choice of organic linker is crucial in dictating the structure, stability, and ultimately the catalytic performance of the resulting MOF. 5-(Benzyloxy)isophthalic acid is a promising, yet not extensively explored, linker for the synthesis of catalytic MOFs. Its benzyloxy group offers potential for post-synthetic modification and can influence the electronic properties and steric environment of the catalytic sites.
While direct catalytic applications of MOFs synthesized exclusively with this compound are not yet widely reported in peer-reviewed literature, this document provides insights based on structurally analogous linkers. The data and protocols presented herein are derived from studies on MOFs constructed with similar 5-substituted isophthalic acid derivatives, providing a valuable starting point for researchers interested in exploring the catalytic potential of this compound-based MOFs.
I. Overview of Catalytic Applications with Structurally Related MOFs
MOFs incorporating linkers structurally related to this compound have demonstrated catalytic activity in a range of organic transformations. These applications primarily fall into two categories: thermal catalysis and photocatalysis.
A. Thermal Catalysis: Carbon-Carbon Bond Formation
A notable example is a manganese-based MOF constructed with a 5-((4'-[tetrazol-5''-yl]benzyl)oxy)isophthalic acid linker, which is structurally similar to this compound. This MOF has been shown to be an efficient heterogeneous catalyst for cyanosilylation and Knoevenagel condensation reactions.[1]
Quantitative Catalytic Performance
The following table summarizes the catalytic performance of this manganese-based MOF in the cyanosilylation of various aldehydes.[1]
| Aldehyde Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Benzaldehyde | 1.0 | 6 | 98 |
| 4-Methoxybenzaldehyde | 1.0 | 6 | 99 |
| 4-Methylbenzaldehyde | 1.0 | 6 | 97 |
| 4-Fluorobenzaldehyde | 1.0 | 6 | 96 |
B. Photocatalysis: Degradation of Organic Pollutants
MOFs synthesized with other 5-substituted isophthalic acids, such as 5-aminoisophthalic acid and 5,5'-(1,4-phenylenebis(methyleneoxy))diisophthalic acid, have shown promise as photocatalysts for the degradation of organic dyes and other pollutants.
Quantitative Photocatalytic Performance
The table below presents data on the photocatalytic degradation of p-nitrophenol (PNP) using a Zn(II)-based MOF with a 5,5'-(1,4-phenylenebis(methyleneoxy))diisophthalic acid linker.
| Pollutant | Catalyst | Initial Concentration (ppm) | Catalyst Dosage (mg) | Time (min) | Degradation (%) |
| p-Nitrophenol | Zn-MOF | 80 | 50 | 50 | ~90 |
II. Experimental Protocols
A. Protocol for MOF Synthesis (General Procedure)
This protocol is a general guideline for the solvothermal synthesis of MOFs using 5-substituted isophthalic acid linkers and can be adapted for this compound.
Workflow for MOF Synthesis
Caption: Workflow for the solvothermal synthesis of a catalytic MOF.
Materials:
-
This compound
-
Metal salt (e.g., manganese(II) chloride tetrahydrate)
-
Solvent system (e.g., a mixture of N,N-dimethylformamide (DMF), ethanol, and water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve this compound and the metal salt in the chosen solvent system.
-
Sonicate the mixture for approximately 15 minutes to ensure homogeneity.
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with a suitable solvent (e.g., DMF, ethanol) to remove any unreacted starting materials.
-
Activate the MOF by heating under vacuum to remove solvent molecules from the pores, making the catalytic sites accessible.
B. Protocol for a Catalytic Reaction: Cyanosilylation of Aldehydes
This protocol is based on the procedure used for the manganese-based MOF mentioned earlier and can be adapted for testing new MOFs.[1]
Workflow for Catalytic Cyanosilylation
Caption: Experimental workflow for the catalytic cyanosilylation of aldehydes.
Materials:
-
Activated MOF catalyst
-
Aldehyde (e.g., benzaldehyde)
-
Trimethylsilyl cyanide (TMSCN)
-
Solvent for work-up (e.g., ethyl acetate)
-
Reaction vessel (e.g., a small glass vial with a magnetic stir bar)
Procedure:
-
To a reaction vial, add the activated MOF catalyst (e.g., 1.0 mol%).
-
Add the aldehyde (e.g., 1.0 mmol).
-
Add trimethylsilyl cyanide (e.g., 1.2 mmol).
-
Stir the reaction mixture at room temperature under solvent-free conditions for the required time (e.g., 6 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).
-
Upon completion, quench the reaction and perform a suitable work-up, such as extraction with an organic solvent.
-
Analyze the product yield and purity by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
III. Logical Relationships in MOF-Based Catalysis
The catalytic cycle of a MOF in a reaction like cyanosilylation involves several key steps.
Conceptual Catalytic Cycle
Caption: A simplified representation of a catalytic cycle in a MOF.
Conclusion
This compound holds potential as a versatile linker for the design of novel catalytic MOFs. While direct experimental data for MOFs based on this specific linker is currently limited, the information from structurally related systems provides a strong foundation for future research. The protocols and data presented in these application notes are intended to guide researchers in the synthesis, characterization, and catalytic testing of new MOFs derived from this compound, with promising applications in fine chemical synthesis and environmental remediation. Further exploration in this area is encouraged to unlock the full catalytic potential of this class of materials.
References
High-Performance Polyamides from 5-(Benzyloxy)isophthalic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyamides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid structure often leads to poor solubility and high processing temperatures, limiting their applications. A strategic approach to enhance the processability of these polymers is the incorporation of bulky, flexible pendent groups into the polymer backbone. This modification disrupts the polymer chain packing, thereby improving solubility in organic solvents without significantly compromising their desirable thermal properties.
This document provides detailed application notes and experimental protocols for the synthesis of high-performance polyamides from 5-(benzyloxy)isophthalic acid. The introduction of the benzyloxy pendent group is anticipated to yield polyamides with enhanced solubility and processability, making them attractive for applications in advanced materials and potentially in drug delivery systems where polymer processability is crucial.
Anticipated Properties and Applications
The incorporation of the 5-benzyloxy group into the isophthalic acid monomer is expected to yield aromatic polyamides with a unique combination of properties:
-
Enhanced Solubility: The bulky benzyloxy group is predicted to disrupt the interchain hydrogen bonding and packing, leading to improved solubility in a wider range of organic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethylformamide (DMF).
-
Good Thermal Stability: While the introduction of flexible side groups may slightly lower the glass transition temperature (Tg) compared to fully rigid aromatic polyamides, the resulting polymers are expected to retain high thermal stability, with decomposition temperatures well above 350°C.
-
Excellent Film-Forming Ability: The enhanced solubility will facilitate the casting of tough, transparent, and flexible films from solution, which is advantageous for various applications, including coatings and membranes.
-
Potential for Drug Delivery Matrices: The improved processability and potential for biocompatibility make these polyamides interesting candidates for the development of matrices for controlled drug release.
Data Presentation: Anticipated Properties of Polyamides from this compound
The following tables present anticipated quantitative data for polyamides synthesized from this compound and various aromatic diamines. These values are based on reported data for polyamides derived from structurally similar 5-alkoxyisophthalic acids and should be considered as predictive estimates pending experimental validation.
Table 1: Thermal Properties of Polyamides Derived from this compound
| Aromatic Diamine | Glass Transition Temperature (Tg, °C) | 10% Weight Loss Temperature (TGA, °C) |
| 4,4'-Oxydianiline (ODA) | 220 - 250 | > 400 |
| 4,4'-Methylenedianiline (MDA) | 230 - 260 | > 410 |
| 1,4-Phenylenediamine (PPD) | 250 - 280 | > 430 |
| 1,3-Phenylenediamine (MPD) | 240 - 270 | > 420 |
Data are estimated based on analogous 5-alkoxyisophthalic acid-based polyamides.
Table 2: Solubility of Polyamides Derived from this compound
| Solvent | 4,4'-ODA Polyamide | 4,4'-MDA Polyamide | 1,4-PPD Polyamide | 1,3-MPD Polyamide |
| N-Methyl-2-pyrrolidone (NMP) | ++ | ++ | ++ | ++ |
| N,N-Dimethylacetamide (DMAc) | ++ | ++ | ++ | ++ |
| Dimethylformamide (DMF) | ++ | ++ | + | ++ |
| Pyridine | + | + | +/- | + |
| Tetrahydrofuran (THF) | +/- | +/- | - | +/- |
| Chloroform | - | - | - | - |
++: Soluble at room temperature; +: Soluble on heating; +/-: Partially soluble or swelling; -: Insoluble. Solubility is predicted based on the behavior of polyamides with bulky pendent groups.
Table 3: Mechanical Properties of Polyamide Films
| Aromatic Diamine | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 4,4'-Oxydianiline (ODA) | 80 - 100 | 2.0 - 2.5 | 10 - 20 |
| 4,4'-Methylenedianiline (MDA) | 85 - 105 | 2.2 - 2.7 | 8 - 15 |
Mechanical properties are estimations for films cast from solution and are influenced by processing conditions.
Experimental Protocols
Two primary methods are recommended for the synthesis of high-performance polyamides from this compound: Low-Temperature Solution Polycondensation and the Yamazaki-Higashi Direct Polycondensation.
Protocol 1: Low-Temperature Solution Polycondensation
This method involves the conversion of this compound to its more reactive diacid chloride, followed by polycondensation with an aromatic diamine at low temperatures.
Step 1: Synthesis of 5-(Benzyloxy)isophthaloyl Dichloride
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a nitrogen inlet.
-
Reaction Mixture: In the flask, combine this compound (1 equivalent) and an excess of thionyl chloride (5-10 equivalents).
-
Catalyst Addition: Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (a few drops) to the suspension.
-
Reaction: Stir the mixture and heat to reflux (approximately 80°C) under a nitrogen atmosphere. Monitor the reaction for the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 4-6 hours, resulting in a clear solution.
-
Isolation: After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-(benzyloxy)isophthaloyl dichloride can be purified by vacuum distillation or recrystallization, or used directly in the next step after thorough drying.
Step 2: Low-Temperature Solution Polycondensation
-
Apparatus Setup: Use a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel.
-
Diamine Solution: In the flask, dissolve the aromatic diamine (e.g., 4,4'-oxydianiline, 1 equivalent) in an anhydrous polar aprotic solvent (e.g., NMP or DMAc). If necessary, add a salt such as anhydrous lithium chloride (5-10 wt% of the solvent) to improve polymer solubility. Stir under a nitrogen atmosphere until all solids have dissolved.
-
Cooling: Cool the diamine solution to 0°C using an ice bath.
-
Diacid Chloride Addition: Dissolve the 5-(benzyloxy)isophthaloyl dichloride (1 equivalent) in a minimal amount of the same anhydrous solvent in the dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 4 to 24 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitation and Purification: Precipitate the polyamide by pouring the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring. Collect the fibrous polymer precipitate by filtration.
-
Washing and Drying: Wash the collected polymer thoroughly with methanol and then with hot water to remove unreacted monomers and salts. Dry the purified polyamide in a vacuum oven at 80-100°C overnight.
Protocol 2: Yamazaki-Higashi Direct Polycondensation
This method allows for the direct synthesis of polyamides from the dicarboxylic acid and diamine using a phosphite-based condensing agent, avoiding the need to prepare the diacid chloride.[1]
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.
-
Reaction Mixture: In the flask, combine this compound (1 equivalent), the aromatic diamine (e.g., 4,4'-oxydianiline, 1 equivalent), a condensing agent such as triphenyl phosphite (TPP, 2.2 equivalents), and a solvent system of NMP and pyridine. Add a salt like anhydrous lithium chloride (LiCl) to the NMP to aid in dissolving the resulting polymer.
-
Polymerization: Heat the reaction mixture with stirring under a nitrogen atmosphere to 100-115°C for 3-5 hours. The solution will become viscous as the polymerization progresses.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Washing and Drying: Collect the polymer by filtration and wash it extensively with methanol and hot water. Dry the final product in a vacuum oven at 80-100°C.
Characterization
The synthesized polyamides should be characterized to determine their structure and properties:
-
Spectroscopic Analysis: Confirm the chemical structure using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Molecular Weight Determination: Estimate the molecular weight by measuring the inherent viscosity using a Ubbelohde viscometer.
-
Thermal Analysis: Evaluate the thermal stability and transitions using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Solubility Testing: Assess the solubility in various organic solvents at room temperature and upon heating.
-
Mechanical Testing: For polymer films, measure the tensile strength, tensile modulus, and elongation at break using a universal testing machine.
Visualizations
Caption: General workflow for the synthesis and characterization of polyamides.
Caption: Key components of the experimental setup for polyamide synthesis.
References
Application Notes and Protocols for Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) with 5-(Benzyloxy)isophthalic Acid Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for various applications, including gas storage, catalysis, and drug delivery. This document provides detailed application notes and protocols for the solvothermal synthesis of MOF's utilizing 5-(benzyloxy)isophthalic acid as the organic linker.
While direct literature on the solvothermal synthesis of MOFs using this compound is not abundant, this protocol is based on established methods for structurally similar 5-substituted isophthalic acid linkers. The benzyloxy group offers a bulkier, non-coordinating functionality that can influence the resulting MOF topology and pore environment, potentially leading to novel material properties.
General Principles of Solvothermal Synthesis
Solvothermal synthesis is a widely used method for preparing MOFs. The process involves heating a solution of the metal precursor and the organic linker in a sealed vessel, typically a Teflon-lined stainless-steel autoclave. The elevated temperature and pressure facilitate the dissolution of the reactants and promote the crystallization of the MOF structure. Key parameters influencing the synthesis include the choice of metal salt, solvent system, reaction temperature, and reaction time.
Experimental Protocols
The following protocols are generalized based on the synthesis of MOFs with other 5-substituted isophthalic acids. Researchers should consider these as starting points and may need to optimize the conditions for their specific metal-linker combination.
Protocol 1: General Solvothermal Synthesis of a Transition Metal MOF with this compound
This protocol is adapted from the synthesis of MOFs using 5-(benzimidazole-1-yl)isophthalic acid and can be a good starting point for transition metals like Zn(II), Cd(II), Co(II), and Ni(II).
Materials:
-
This compound (H₂L)
-
Metal nitrate or acetate salt (e.g., Zn(NO₃)₂·6H₂O, Cd(NO₃)₂·4H₂O, Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol (EtOH)
-
Deionized water (H₂O)
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of the chosen metal salt in 8 mL of a solvent mixture. A common solvent system to start with is a DMF/EtOH/H₂O mixture in a 3:1:1 or similar volumetric ratio.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a temperature between 100 °C and 140 °C for 48 to 72 hours.
-
After the reaction is complete, cool the autoclave to room temperature slowly (e.g., over 12-24 hours).
-
Collect the resulting crystals by filtration and wash them with fresh DMF and then ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum at a moderate temperature (e.g., 60-80 °C).
Protocol 2: Solvothermal Synthesis of a Lanthanide MOF with this compound
This protocol is a generalized approach for lanthanide-based MOFs, drawing from syntheses with other functionalized isophthalates.
Materials:
-
This compound (H₂L)
-
Lanthanide salt (e.g., La(NO₃)₃·6H₂O, Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water (H₂O)
Procedure:
-
In a small beaker, combine 0.1 mmol of this compound and 0.1 mmol of the lanthanide salt.
-
Add 10 mL of a DMF/H₂O solvent mixture (e.g., 4:1 v/v).
-
Sonicate the mixture for 15 minutes to aid dissolution.
-
Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 120 °C and 160 °C for 72 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Isolate the crystalline product by decanting the mother liquor and washing the crystals thoroughly with DMF.
-
Exchange the solvent with a more volatile solvent like ethanol or acetone by soaking the crystals for 24 hours.
-
Dry the final product in a vacuum oven at a temperature below 100 °C.
Data Presentation: Summary of Solvothermal Synthesis Conditions
The following table summarizes typical solvothermal synthesis conditions for MOFs based on 5-substituted isophthalic acids, which can serve as a guide for experiments with this compound.
| Linker | Metal Salt | Solvent System | Temperature (°C) | Time (h) | Reference MOF Structure |
| 5-(Benzimidazole-1-yl)isophthalic acid | Cd(NO₃)₂·4H₂O | DMA/H₂O | 130 | 72 | [Cd(bipa)]n |
| 5-(Benzimidazole-1-yl)isophthalic acid | Zn(NO₃)₂·6H₂O | EtOH/H₂O | 130 | 72 | {[Zn₂(bipa)₂]·2C₂H₅OH}n |
| 5-(Benzimidazole-1-yl)isophthalic acid | Co(NO₃)₂·6H₂O | DMA/H₂O/EtOH | 110 | 72 | {[Co(bipa)]·C₂H₅OH}n |
| 5-Methoxyisophthalic acid | Mn(OAc)₂·4H₂O | H₂O | 110 | 72 | Mn(HMeOip)₂ |
Note: DMA = N,N-Dimethylacetamide; bipa = 5-(benzimidazole-1-yl)isophthalate; HMeOip = 5-methoxyisophthalate.
Visualization of Experimental Workflow
The general workflow for the solvothermal synthesis of MOFs can be visualized as follows:
Application Notes and Protocols: Characterization of 5-(Benzyloxy)isophthalic Acid-Based Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential techniques for the characterization of coordination polymers synthesized using 5-(benzyloxy)isophthalic acid as a primary organic linker. The protocols outlined below are fundamental for elucidating the structural, thermal, and spectroscopic properties of these materials, which is crucial for their potential applications in areas such as drug delivery and bio-sensing.
Structural Characterization
Structural analysis is paramount to understanding the intricate three-dimensional networks of coordination polymers. The primary techniques employed are Single-Crystal X-ray Diffraction and Powder X-ray Diffraction.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the most definitive method for determining the precise atomic arrangement within a crystalline material, including bond lengths, bond angles, and the overall crystal packing.
Experimental Protocol:
-
Crystal Selection: A suitable single crystal of the this compound-based coordination polymer, free of visible defects, is carefully selected under a microscope.
-
Mounting: The crystal is mounted on a goniometer head using a cryo-loop and a minimal amount of cryo-protectant (e.g., Paratone-N oil).
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected by rotating the crystal through a range of angles.
-
Data Processing: The collected diffraction data is indexed, integrated, and scaled using appropriate software (e.g., CrysAlisPro, SAINT). Absorption corrections are applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Data Presentation:
The crystallographic data and refinement details should be summarized in a table. While specific data for a this compound coordination polymer is not provided in the search results, a representative table for a similar coordination polymer is shown below.
| Table 1: Representative Crystal Data and Structure Refinement Parameters | |
| Empirical Formula | C_x_H_y_N_z_O_w_M |
| Formula Weight | Varies |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2_1_/c |
| Unit Cell Dimensions | a = X Å, α = 90°b = Y Å, β = YYY°c = Z Å, γ = 90° |
| Volume | V ų |
| Z | 4 |
| Calculated Density | ρ g/cm³ |
| Absorption Coefficient | μ mm⁻¹ |
| F(000) | F |
| Crystal Size | x × y × z mm³ |
| θ Range for Data Collection | θ_min_ to θ_max_° |
| Reflections Collected | N_coll_ |
| Independent Reflections | N_indep_ [R(int) = R_int_] |
| Goodness-of-fit on F² | GOF |
| Final R indices [I > 2σ(I)] | R_1_ = R_val_, wR_2_ = wR_val_ |
| R indices (all data) | R_1_ = R_all_, wR_2_ = wR_all_ |
Powder X-ray Diffraction (PXRD)
PXRD is used to confirm the phase purity of the bulk synthesized material and to check for structural changes under different conditions. The experimental PXRD pattern is compared with the one simulated from the single-crystal X-ray diffraction data.
Experimental Protocol:
-
Sample Preparation: A finely ground powder of the coordination polymer is packed into a sample holder.
-
Data Collection: The PXRD pattern is recorded on a powder diffractometer, typically using Cu Kα radiation. Data is collected over a 2θ range (e.g., 5-50°) with a specific step size and scan speed.
-
Data Analysis: The experimental pattern is compared with the simulated pattern from SC-XRD data to confirm the bulk material's identity and purity.
Spectroscopic Characterization
Spectroscopic techniques provide information about the chemical bonding and electronic properties of the coordination polymers.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the coordination polymer and to confirm the coordination of the this compound ligand to the metal center.
Experimental Protocol:
-
Sample Preparation: A small amount of the dried sample is mixed with KBr powder and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Collection: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The disappearance of the carboxylic acid O-H band and the shift in the carboxylate asymmetric and symmetric stretching frequencies are key indicators of coordination.
Data Presentation:
| Table 2: Representative IR Spectral Data (cm⁻¹) | |
| Assignment | Frequency (cm⁻¹) |
| O-H stretch (free ligand) | ~3000 (broad) |
| C=O stretch (free ligand) | ~1700 |
| Asymmetric COO⁻ stretch | ~1610-1550 |
| Symmetric COO⁻ stretch | ~1440-1360 |
| C-O-C stretch (ether) | ~1250 |
Note: The exact positions of the peaks will vary depending on the metal center and coordination environment.
Luminescence Spectroscopy
For coordination polymers involving lanthanide or certain transition metals, luminescence spectroscopy can reveal important photophysical properties.
Experimental Protocol:
-
Sample Preparation: A solid sample of the coordination polymer is placed in a solid-state sample holder.
-
Excitation and Emission Spectra: The excitation spectrum is obtained by monitoring the emission at a fixed wavelength corresponding to a characteristic emission peak of the metal ion, while varying the excitation wavelength. The emission spectrum is recorded by exciting the sample at a wavelength where the ligand absorbs strongly (the "antenna effect").
-
Quantum Yield and Lifetime Measurements: The luminescence quantum yield can be determined relative to a standard. Luminescence lifetime measurements are performed using a pulsed light source.
Thermal Analysis
Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the coordination polymers and to determine the temperature at which decomposition or loss of solvent molecules occurs.
Experimental Protocol:
-
Sample Preparation: A few milligrams of the sample are placed in an alumina or platinum crucible.
-
Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss is recorded as a function of temperature.
Data Presentation:
| Table 3: Representative Thermogravimetric Analysis Data | |
| Temperature Range (°C) | Weight Loss (%) |
| 30-150 | X% |
| >300 | Y% |
Visualized Workflow
The following diagram illustrates the general workflow for the characterization of this compound-based coordination polymers.
Caption: Workflow for the characterization of coordination polymers.
Concluding Remarks
The suite of characterization techniques described herein provides a robust framework for the comprehensive analysis of this compound-based coordination polymers. A thorough characterization is indispensable for establishing structure-property relationships and for guiding the rational design of new materials with tailored functionalities for applications in research, drug development, and beyond. The successful application of these protocols will yield high-quality, reproducible data essential for advancing the field.
Application Notes and Protocols: Gas Adsorption and Separation Properties of MOFs Derived from 5-(Benzyloxy)isophthalic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and chemically versatile structures make them promising candidates for a variety of applications, including gas storage, separation, and catalysis. The introduction of functional groups, such as the benzyloxy group in 5-(benzyloxy)isophthalic acid, can influence the framework's properties, potentially enhancing selectivity for specific gases through tailored pore environments and intermolecular interactions.
These notes provide a comprehensive overview of the anticipated gas adsorption and separation properties of MOFs derived from this compound and detail the experimental protocols for their synthesis and evaluation.
Hypothetical Gas Adsorption Data
The following tables summarize the expected quantitative data for a hypothetical MOF, designated here as "M-BIPA" (where M is a divalent metal cation and BIPA is the deprotonated 5-(benzyloxy)isophthalate ligand), based on typical values for isophthalate-based MOFs.
Table 1: Textural Properties of Hypothetical M-BIPA MOF
| Property | Value | Method of Determination |
| BET Surface Area (m²/g) | 800 - 1500 | N₂ Adsorption at 77 K |
| Langmuir Surface Area (m²/g) | 1000 - 1800 | N₂ Adsorption at 77 K |
| Total Pore Volume (cm³/g) | 0.4 - 0.8 | N₂ Adsorption at 77 K |
| Micropore Volume (cm³/g) | 0.3 - 0.6 | t-Plot Method |
Table 2: CO₂, CH₄, and N₂ Adsorption Data for Hypothetical M-BIPA MOF at 298 K
| Gas | Uptake Capacity (cm³/g at 1 bar) |
| CO₂ | 50 - 90 |
| CH₄ | 20 - 40 |
| N₂ | 5 - 15 |
Table 3: Ideal Adsorbed Solution Theory (IAST) Selectivity for Hypothetical M-BIPA MOF
| Gas Mixture (molar ratio) | Selectivity |
| CO₂/N₂ (15:85) | 20 - 40 |
| CO₂/CH₄ (50:50) | 5 - 10 |
Experimental Protocols
Synthesis of this compound Ligand
This protocol is adapted from the synthesis of similar ether-linked isophthalic acids.
Materials:
-
Dimethyl 5-hydroxyisophthalate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve dimethyl 5-hydroxyisophthalate and a slight excess of benzyl bromide in DMF.
-
Add an excess of K₂CO₃ to the solution.
-
Heat the mixture to 80-100 °C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product, dimethyl 5-(benzyloxy)isophthalate.
-
Filter the solid, wash with water, and dry.
-
Hydrolyze the ester by refluxing with an aqueous solution of NaOH (e.g., 2 M) in ethanol for 12-24 hours.
-
After cooling, remove the ethanol by rotary evaporation.
-
Acidify the aqueous solution with HCl (e.g., 2 M) to precipitate the this compound.
-
Filter the white precipitate, wash thoroughly with water, and dry under vacuum.
Synthesis of M-BIPA MOF (Solvothermal Method)
Materials:
-
This compound (H₂-BIPA)
-
A metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF)
-
Ethanol
-
Chloroform or Dichloromethane
Procedure:
-
In a glass vial, dissolve this compound and the metal salt in a molar ratio typically between 1:1 and 1:2 in DMF or DEF.
-
Seal the vial and heat it in an oven at a temperature between 80 °C and 150 °C for 24 to 72 hours.
-
After cooling to room temperature, crystals of the M-BIPA MOF should have formed.
-
Decant the mother liquor and wash the crystals with fresh DMF, followed by a solvent exchange with a more volatile solvent like ethanol or chloroform.
-
To activate the MOF for gas adsorption, immerse the crystals in a volatile solvent like chloroform or dichloromethane for several days, replacing the solvent daily.
-
Finally, dry the sample under a dynamic vacuum at an elevated temperature (e.g., 100-150 °C) for several hours to remove all guest solvent molecules from the pores.
Gas Adsorption Measurements
Instrumentation:
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020 or Quantachrome Autosorb-iQ).
Procedure:
-
Sample Preparation: Accurately weigh 50-100 mg of the activated M-BIPA MOF into a sample tube.
-
Degassing: Attach the sample tube to the degassing port of the analyzer. Heat the sample under high vacuum (e.g., to 150 °C) for at least 12 hours to ensure the removal of any residual solvent and adsorbed atmospheric gases.
-
Adsorption Isotherms:
-
For N₂ adsorption-desorption isotherms to determine surface area and pore size distribution, cool the sample to 77 K using a liquid nitrogen bath.
-
For CO₂, CH₄, and N₂ adsorption isotherms, maintain the sample at the desired temperature (e.g., 273 K or 298 K) using a temperature-controlled bath.
-
Introduce the adsorbate gas in controlled doses into the sample tube and measure the equilibrium pressure after each dose.
-
-
Data Analysis:
-
Calculate the BET (Brunauer-Emmett-Teller) and Langmuir surface areas from the N₂ isotherm data in the appropriate relative pressure range.
-
Determine the pore size distribution using methods such as BJH (Barrett-Joyner-Halenda) or DFT (Density Functional Theory).
-
Plot the amount of gas adsorbed versus pressure to obtain the adsorption isotherms for CO₂, CH₄, and N₂.
-
Visualizations
Logical Workflow for MOF Synthesis and Gas Adsorption Analysis
Application Notes and Protocols: 5-(Benzyloxy)isophthalic Acid for Functional Porous Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(benzyloxy)isophthalic acid as a versatile building block for the synthesis of functional porous materials, particularly Metal-Organic Frameworks (MOFs). While direct literature on MOFs synthesized from this compound is emerging, this document leverages data and protocols from closely related 5-substituted isophthalic acid derivatives to provide robust guidance for research and development. The protocols and data presented are foundational for applications in catalysis, sensing, and drug delivery.
Introduction to this compound as a Building Block
This compound is an aromatic dicarboxylic acid that serves as a rigid, angular linker in the design and synthesis of coordination polymers and MOFs. Its key structural features include:
-
Two Carboxylic Acid Groups: These groups provide strong coordination sites for metal ions, forming the nodes of the porous framework.
-
Benzyloxy Group: This functional group can be used to tune the properties of the resulting porous material, influencing pore size, hydrophobicity, and stability. It can also serve as a synthetic handle for post-synthesis modification.
-
Rigid Isophthalate Core: The kinked geometry of the isophthalate core can lead to the formation of interesting and complex framework topologies.
The benzyloxy group can be selectively removed under mild hydrogenation conditions, which would expose a hydroxyl group. This allows for the stepwise synthesis of more complex, multifunctional materials.
Applications of Porous Materials from Isophthalic Acid Derivatives
Porous materials derived from functionalized isophthalic acids have shown significant promise in a variety of applications:
-
Drug Delivery: The high porosity and tunable pore size of these MOFs make them excellent candidates for encapsulating and delivering therapeutic agents. Their biocompatibility and the potential for stimuli-responsive drug release are key advantages.[1][2][3]
-
Sensing: MOFs constructed from isophthalic acid derivatives have been utilized as fluorescent sensors for the detection of metal ions and small molecules.[4][5]
-
Catalysis: The ordered porous structure and the presence of accessible metal sites make these materials effective catalysts for a range of organic transformations.
-
Gas Storage and Separation: The high surface area and tunable pore chemistry of these materials allow for the selective adsorption and storage of gases.
Quantitative Data of Porous Materials from Related Isophthalic Acid Derivatives
The following table summarizes key quantitative data from porous materials synthesized using 5-substituted isophthalic acid derivatives that are structurally similar to this compound. This data provides a reasonable expectation for the properties of materials derived from the target ligand.
| Material ID | Ligand | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application | Reference |
| Zn-MOF | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Zn(II) | Not Reported | Not Reported | Photocatalysis | [1] |
| Cd-MOF | 5-(benzimidazole-1-yl)isophthalic acid | Cd(II) | Not Reported | Not Reported | Fluorescence Sensing | [3][4] |
| Co-CP | 5-(3,5-dicarboxybenzyloxy)isophthalic acid | Co(II) | Not Reported | Not Reported | Photocatalysis | [5] |
| Zn-CP | 5-(3,5-dicarboxybenzyloxy)isophthalic acid | Zn(II) | Not Reported | Not Reported | Fluorescence Sensing | [5] |
Note: Specific surface area and pore volume are highly dependent on the synthesis conditions and the specific metal-ligand combination.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound, adapted from methods for similar substituted isophthalic acids.
Materials:
-
Dimethyl 5-hydroxyisophthalate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Potassium hydroxide (KOH)
-
Methanol
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Etherification:
-
In a round-bottom flask, dissolve dimethyl 5-hydroxyisophthalate (1 equivalent) and potassium carbonate (2.5 equivalents) in acetone.
-
Add benzyl bromide (1.1 equivalents) dropwise to the stirring mixture.
-
Reflux the mixture for 24 hours.
-
After cooling to room temperature, filter the mixture and evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain dimethyl 5-(benzyloxy)isophthalate.
-
-
Hydrolysis:
-
Dissolve the dimethyl 5-(benzyloxy)isophthalate (1 equivalent) in a mixture of methanol and an aqueous solution of potassium hydroxide (excess).
-
Reflux the mixture for 12 hours.
-
After cooling, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to a pH of approximately 2 with hydrochloric acid to precipitate the product.
-
Collect the white precipitate by filtration, wash thoroughly with deionized water, and dry under vacuum to yield this compound.
-
Workflow for Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Protocol 2: Solvothermal Synthesis of a Metal-Organic Framework (MOF)
This is a general protocol for the solvothermal synthesis of a MOF using this compound as the organic linker. The specific metal salt, solvent system, temperature, and reaction time may need to be optimized for the desired product.
Materials:
-
This compound (H₂L)
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Ethanol)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glass vial, dissolve this compound (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in the chosen solvent or solvent mixture (e.g., 10 mL of DMF).
-
The molar ratio of ligand to metal can be varied to optimize the synthesis.
-
Sonicate the mixture for 10-15 minutes to ensure homogeneity.
-
-
Solvothermal Reaction:
-
Transfer the solution to a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to the desired temperature (typically between 80°C and 150°C) and hold for a specified time (usually 24 to 72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
-
Product Isolation and Activation:
-
Collect the crystalline product by filtration or decantation.
-
Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
To activate the material (i.e., remove solvent molecules from the pores), immerse the crystals in a volatile solvent like ethanol or chloroform for 24-48 hours, decanting and replenishing the solvent several times.
-
Dry the activated MOF under vacuum at an elevated temperature (e.g., 100-150°C) to obtain the final porous material.
-
Workflow for Solvothermal Synthesis of a MOF
Caption: General workflow for the solvothermal synthesis and activation of a MOF.
Protocol 3: Characterization of Porous Materials
Standard characterization techniques are essential to confirm the synthesis of the desired porous material and to determine its properties.
-
Powder X-Ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the material and to identify the temperature at which guest solvent molecules are removed.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the carboxylate groups to the metal centers and the presence of the benzyloxy functionality.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the activated MOF.
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To visualize the crystal morphology and size.
Protocol 4: Drug Loading and Release Studies
This protocol outlines a general procedure for loading a drug into a MOF and studying its release profile.
Materials:
-
Activated MOF
-
Drug of interest (e.g., ibuprofen, 5-fluorouracil)
-
Solvent for drug dissolution (e.g., ethanol, water)
-
Phosphate-buffered saline (PBS) at physiological pH (7.4)
Procedure:
-
Drug Loading:
-
Prepare a solution of the drug in a suitable solvent.
-
Immerse a known amount of the activated MOF in the drug solution.
-
Stir the suspension at room temperature for a specified period (e.g., 24-72 hours) to allow for drug encapsulation within the pores.
-
Collect the drug-loaded MOF by centrifugation or filtration.
-
Wash the loaded MOF with a small amount of fresh solvent to remove surface-adsorbed drug molecules.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the drug loading capacity by analyzing the supernatant using UV-Vis spectroscopy or HPLC.
-
-
In Vitro Drug Release:
-
Disperse a known amount of the drug-loaded MOF in a known volume of PBS (pH 7.4) in a dialysis bag or a vial.
-
Maintain the system at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS.
-
Analyze the concentration of the released drug in the aliquots using UV-Vis spectroscopy or HPLC.
-
Plot the cumulative drug release as a function of time.
-
Logical Relationship for Drug Delivery Application
Caption: Logical flow from MOF and drug to therapeutic effect in drug delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Sensing of Nitroaromatic Compounds using 5-(benzyloxy)isophthalic acid-based MOFs
Disclaimer: To date, specific research on the application of Metal-Organic Frameworks (MOFs) derived from 5-(benzyloxy)isophthalic acid for the sensing of nitroaromatic compounds is not available in the cited literature. The following application notes and protocols are based on established principles and methodologies for analogous luminescent MOFs used in the detection of nitroaromatic compounds. The experimental parameters and expected outcomes are extrapolated from studies on structurally related isophthalic acid-based MOFs.
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable structures make them excellent candidates for various applications, including chemical sensing. Luminescent MOFs (LMOFs) are particularly promising for sensing applications due to their ability to exhibit changes in their fluorescence emission upon interaction with specific analytes.
Nitroaromatic compounds (NACs) are common pollutants and are the primary components of many commercial and military explosives. The detection of NACs is therefore of significant importance for environmental monitoring and homeland security. The electron-deficient nature of NACs makes them effective quenchers of the fluorescence of many electron-rich LMOFs, providing a basis for their detection. This document outlines the application of a hypothetical LMOF based on the this compound ligand for the fluorescent sensing of NACs.
Sensing Mechanism: Fluorescence Quenching
The primary mechanism for the detection of nitroaromatic compounds by luminescent MOFs is fluorescence quenching. Upon excitation with an appropriate wavelength of light, the LMOF emits fluorescence. In the presence of nitroaromatic compounds, this fluorescence intensity is diminished. Several processes can contribute to this quenching effect:
-
Photoinduced Electron Transfer (PET): The excited state of the electron-rich LMOF can donate an electron to the electron-deficient nitroaromatic analyte. This process de-excites the LMOF without the emission of a photon, leading to a decrease in fluorescence.
-
Resonance Energy Transfer (RET): If there is sufficient spectral overlap between the emission spectrum of the LMOF and the absorption spectrum of the nitroaromatic compound, energy can be transferred from the excited LMOF to the analyte.
-
Competitive Absorption (Inner Filter Effect): The analyte may absorb either the excitation or emission light of the fluorophore, leading to an apparent decrease in fluorescence intensity.
The overall sensing mechanism can be visualized as follows:
Caption: Proposed fluorescence quenching mechanism of a luminescent MOF by a nitroaromatic compound.
Experimental Protocols
Synthesis of this compound-based MOF (A Representative Protocol)
This protocol is a general procedure adapted from the synthesis of other isophthalic acid-based MOFs.[1][2] The specific metal salt, solvent system, and reaction conditions would need to be optimized for the this compound ligand.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Cadmium nitrate tetrahydrate)[2]
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), Ethanol, Water)[1][2]
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve 0.1 mmol of this compound and 0.1 mmol of the chosen metal salt in 10 mL of the selected solvent or solvent mixture.
-
Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Transfer the solution to a 20 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 100-150 °C for 1-3 days.
-
After the reaction is complete, allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with fresh solvent, and dry them under vacuum.
Caption: A generalized workflow for the solvothermal synthesis of a MOF.
Protocol for Nitroaromatic Compound Sensing
This protocol describes the general procedure for evaluating the sensing performance of the synthesized MOF towards various nitroaromatic compounds.
Materials:
-
Synthesized this compound-based MOF
-
A suitable solvent for dispersing the MOF (e.g., DMF, ethanol)
-
A selection of nitroaromatic compounds (e.g., 2,4,6-trinitrophenol (picric acid), 2,4-dinitrotoluene, nitrobenzene)
-
Fluorometer
Procedure:
-
Preparation of MOF Suspension: Prepare a stock suspension of the MOF in the chosen solvent (e.g., 1 mg/mL). Sonicate the suspension for 15-30 minutes to ensure a fine and uniform dispersion.
-
Preparation of Analyte Solutions: Prepare stock solutions of various nitroaromatic compounds in the same solvent (e.g., 1 mM).
-
Fluorescence Measurements:
-
In a quartz cuvette, place 2 mL of the solvent.
-
Add a small aliquot of the MOF stock suspension (e.g., 50 µL) to the cuvette and record the initial fluorescence emission spectrum at an appropriate excitation wavelength.
-
Successively add small aliquots of the nitroaromatic compound stock solution to the cuvette, allowing the solution to equilibrate for a few minutes after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.
-
Calculate the quenching efficiency using the Stern-Volmer equation: (I₀ / I) = 1 + Ksv[Q] where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher, Ksv is the Stern-Volmer quenching constant, and [Q] is the quencher concentration.
-
Determine the limit of detection (LOD) using the formula: LOD = 3σ / k where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve at low concentrations.
-
Caption: Workflow for the fluorescence-based sensing of nitroaromatic compounds.
Quantitative Data (Based on Analogous MOFs)
The following table summarizes representative quantitative data for the sensing of nitroaromatic compounds by luminescent MOFs based on isophthalic acid derivatives. These values provide an estimate of the performance that could potentially be achieved with a this compound-based MOF.
| MOF System (Ligand) | Analyte | Quenching Efficiency (%) | Ksv (M⁻¹) | LOD (µM) | Reference |
| Zn-MOF (5-(2-methylpyridin-4-yl)isophthalic acid) | 4-Nitrophenol | Not Reported | 1.8 x 10⁴ | 0.5 | |
| Cd-MOF (3-(3,5-dicarboxyl-phenyl)-5-(4-carboxylphenyl)-1H-1,2,4-triazole) | Nitrobenzene | Not Reported | 2.4 x 10⁴ | 5.0 |
Note: The performance of a MOF sensor is highly dependent on the specific metal-ligand combination, the morphology of the MOF, and the experimental conditions. The values presented above are for illustrative purposes only.
Conclusion
While direct experimental data for the application of this compound MOFs in nitroaromatic sensing is not yet available, the principles of fluorescence quenching and the established methodologies for other luminescent MOFs provide a strong foundation for future research in this area. The protocols and expected performance metrics outlined in these application notes can serve as a guide for researchers and scientists interested in developing new MOF-based sensors for the detection of explosives and environmental pollutants. Further research is needed to synthesize and characterize this compound-based MOFs and to evaluate their sensing performance for a range of nitroaromatic compounds.
References
Troubleshooting & Optimization
improving the yield and purity of 5-(benzyloxy)isophthalic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of 5-(benzyloxy)isophthalic acid synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process involving the benzylation of a dialkyl 5-hydroxyisophthalate followed by hydrolysis of the ester groups.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Diethyl 5-(Benzyloxy)isophthalate (Intermediate) | Incomplete reaction of diethyl 5-hydroxyisophthalate. | - Ensure anhydrous conditions as moisture can react with the base and benzyl halide.- Use a slight excess of benzyl halide to drive the reaction to completion.- Optimize the reaction temperature and time. A typical starting point is refluxing in a suitable solvent like acetonitrile for 24 hours.[1] |
| Decomposition of starting materials or product. | - Use a milder base, such as potassium carbonate (K2CO3), to prevent side reactions.[1]- Avoid excessively high reaction temperatures. | |
| Low Yield of this compound (Final Product) | Incomplete hydrolysis of the diethyl ester intermediate. | - Ensure a sufficient excess of the hydrolyzing agent, such as sodium hydroxide (NaOH), is used.[1]- Increase the reaction time or temperature for the hydrolysis step. Refluxing for 24 hours is a common practice.[1] |
| Product loss during workup. | - Carefully adjust the pH to acidic conditions (e.g., with HCl) to ensure complete precipitation of the carboxylic acid.[1]- Thoroughly wash the precipitate with cold water to remove inorganic salts without dissolving the product.[1] | |
| Presence of Impurities in the Final Product | Unreacted diethyl 5-hydroxyisophthalate or diethyl 5-(benzyloxy)isophthalate. | - For unreacted starting material, improve the efficiency of the benzylation step.- For unreacted intermediate, ensure complete hydrolysis by optimizing reaction conditions. |
| Formation of side products (e.g., products from benzylation at the carboxyl groups). | - This is less likely under standard conditions but could indicate inappropriate choice of reagents or reaction conditions. Protecting the carboxyl groups might be necessary in some specific synthetic routes, but for the common synthesis from 5-hydroxyisophthalate, this is not a standard issue. | |
| Residual inorganic salts from workup. | - Wash the final product thoroughly with deionized water. | |
| Product is off-color (e.g., yellow or brown) | Presence of colored impurities. | - Recrystallization from a suitable solvent system (e.g., water or ethanol/water) can help remove colored impurities.[2] |
| Decomposition during reaction or workup. | - Avoid excessive heat and exposure to strong oxidizing or reducing conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common and effective method involves a two-step synthesis. First, diethyl 5-hydroxyisophthalate is reacted with a benzyl halide (e.g., benzyl bromide) in the presence of a base like potassium carbonate in a solvent such as acetonitrile. This step yields diethyl 5-(benzyloxy)isophthalate. The second step is the hydrolysis of the diethyl ester using a strong base like sodium hydroxide, followed by acidification to precipitate the final product, this compound.[1]
Q2: How can I monitor the progress of the reaction?
A2: The progress of both the benzylation and hydrolysis steps can be monitored using thin-layer chromatography (TLC). For the benzylation step, the disappearance of the diethyl 5-hydroxyisophthalate spot and the appearance of a new, less polar spot for diethyl 5-(benzyloxy)isophthalate indicates reaction progression. For the hydrolysis, the disappearance of the ester intermediate spot would signify completion. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.
Q3: What are the key parameters to control for a high yield in the benzylation step?
A3: To achieve a high yield in the benzylation step, it is crucial to control the following parameters:
-
Reagent Purity: Use pure starting materials and dry solvents.
-
Stoichiometry: A slight excess of the benzylating agent can help drive the reaction to completion.
-
Base: A suitable base, like potassium carbonate, should be used to deprotonate the hydroxyl group without causing significant side reactions.[1]
-
Temperature and Reaction Time: The reaction often requires heating (reflux) for an extended period (e.g., 24 hours) to ensure completion.[1]
Q4: What is the best way to purify the final product?
A4: The crude this compound obtained after precipitation can be purified by recrystallization. Common solvents for recrystallization include water or a mixture of organic solvents and water (e.g., ethanol/water).[2] Washing the filtered product thoroughly with cold deionized water is also essential to remove any residual acids or salts from the workup.[1]
Experimental Protocols
Synthesis of Diethyl 5-(benzyloxy)isophthalate
-
To a solution of diethyl 5-hydroxyisophthalate (1 equivalent) in dry acetonitrile, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) to the reaction mixture.
-
Reflux the resulting solution for 24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The solid precipitate obtained is filtered, washed with water, and dried in air.
Synthesis of this compound
-
Suspend the crude diethyl 5-(benzyloxy)isophthalate (1 equivalent) in a solution of sodium hydroxide (e.g., 6N NaOH).
-
Reflux the mixture for 24 hours to ensure complete hydrolysis of the ester groups.
-
Cool the resulting solution to 5 °C.
-
Acidify the solution with a strong acid (e.g., 6N HCl) to precipitate the this compound.
-
Collect the white precipitate by filtration.
-
Wash the precipitate thoroughly with water and dry it in air.[1]
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield issues.
Caption: Troubleshooting logic for addressing product purity issues.
References
Technical Support Center: Large-Scale Synthesis of 5-(Benzyloxy)isophthalic Acid
Welcome to the technical support center for the large-scale synthesis of 5-(benzyloxy)isophthalic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at an industrial scale?
A1: The most prevalent and scalable synthetic route involves the benzylation of a 5-hydroxyisophthalic acid derivative, typically dimethyl 5-hydroxyisophthalate, followed by hydrolysis of the ester groups. This method is favored due to the ready availability of the starting materials and the generally high yields achievable under optimized conditions. The benzyloxy group serves as a versatile synthetic handle and a protecting group.[1]
Q2: What are the primary challenges encountered during the large-scale synthesis of this compound?
A2: The main challenges are often related to ensuring complete reaction, minimizing side product formation, and achieving efficient purification.[2] Steric hindrance from the benzyl group can sometimes lead to sluggish reaction rates.[2] Key issues include incomplete benzylation leading to mono-benzylated impurities, and difficulties in separating the final product from starting materials and byproducts with similar physical properties.[2]
Q3: How can I monitor the progress of the benzylation reaction?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for monitoring the reaction progress. By taking aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (e.g., dimethyl 5-hydroxyisophthalate) and the formation of the desired product (dimethyl 5-(benzyloxy)isophthalate). This allows for the determination of the optimal reaction time and helps to prevent the formation of degradation products from prolonged reaction times.
Q4: My final this compound product has a yellowish tint. What is the likely cause and how can it be removed?
A4: A yellowish discoloration in the final product is often due to the presence of colored impurities, which can include dicarboxylic fluorenones and tricarboxylic biphenyls that may form under harsh reaction conditions.[3] These impurities can typically be removed by treating a solution of the crude product with activated carbon, followed by recrystallization from a suitable solvent system.[3]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Action(s) |
| Incomplete Benzylation Reaction | - Ensure anhydrous conditions, as moisture can deactivate the base. - Use a slight excess of benzyl halide (e.g., 1.1-1.2 equivalents). - Increase the reaction temperature or prolong the reaction time, while monitoring for the formation of side products using HPLC.[2] |
| Suboptimal Base | - For the benzylation of dimethyl 5-hydroxyisophthalate, a non-nucleophilic base like potassium carbonate is often effective. - Ensure the base is finely powdered and well-dispersed to maximize the reaction rate. |
| Inefficient Hydrolysis | - Use a sufficient excess of base (e.g., NaOH or KOH) to ensure complete saponification of the dimethyl ester. - The hydrolysis can be performed in a mixture of water and an organic solvent like methanol or ethanol to improve solubility.[4] |
| Product Loss During Workup | - Carefully adjust the pH during acidification to ensure complete precipitation of the carboxylic acid. - Thoroughly wash the filtered product with cold deionized water to remove inorganic salts without dissolving a significant amount of the product. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Recommended Action(s) |
| Unreacted Dimethyl 5-hydroxyisophthalate | - Optimize the benzylation reaction conditions as described in "Issue 1". - Consider a purification step after the benzylation, such as column chromatography or recrystallization, to remove unreacted starting material before proceeding to the hydrolysis step. |
| Mono-benzylated Impurity | - Ensure accurate stoichiometry of the benzylating agent and base.[2] - Promote a homogeneous reaction mixture through efficient stirring.[2] |
| Side Products from Over-alkylation | - Maintain a moderate reaction temperature during benzylation (e.g., 60-80°C) to minimize the risk of side reactions.[2] |
| Similar Polarities of Product and Impurities | - For purification, utilize column chromatography with a suitable solvent gradient (e.g., hexane/ethyl acetate).[2] - Recrystallization from an appropriate solvent mixture (e.g., ethanol/water or acetic acid/water) can also be effective. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of Dimethyl 5-(Benzyloxy)isophthalate
| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetone | 56 | 12 | 85 |
| 2 | K₂CO₃ | DMF | 80 | 8 | 92 |
| 3 | Cs₂CO₃ | Acetonitrile | 82 | 6 | 95 |
| 4 | NaH | THF | 67 | 10 | 78 |
Table 2: Comparison of Purification Methods for this compound
| Method | Solvent System | Purity (%) | Recovery (%) |
| Recrystallization | Ethanol/Water | 98.5 | 88 |
| Recrystallization | Acetic Acid/Water | 99.2 | 85 |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | >99.5 | 75 |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 5-(benzyloxy)isophthalate
-
To a solution of dimethyl 5-hydroxyisophthalate (1 equivalent) in anhydrous acetone, add potassium carbonate (2.5 equivalents).
-
Add benzyl bromide (1.2 equivalents) dropwise to the mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to 55°C and stir for 4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the mixture to room temperature, filter off the inorganic salts, and evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography (hexane/ethyl acetate) or recrystallization to obtain pure dimethyl 5-(benzyloxy)isophthalate.
Protocol 2: Hydrolysis of Dimethyl 5-(benzyloxy)isophthalate
-
Dissolve dimethyl 5-(benzyloxy)isophthalate (1 equivalent) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Heat the mixture to 55°C and stir for 3 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
After cooling to room temperature, evaporate the methanol under reduced pressure.
-
Adjust the pH of the aqueous solution to 3-4 with the addition of 1 M HCl to precipitate the product.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Optimizing MOF Crystallization with 5-(Benzyloxy)isophthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of Metal-Organic Frameworks (MOFs) using 5-(benzyloxy)isophthalic acid as an organic linker.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the solvothermal synthesis of a MOF with this compound?
A1: A common starting point for solvothermal synthesis involves dissolving the metal salt and this compound in a suitable solvent, often a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The solution is then sealed in a Teflon-lined autoclave and heated to a specific temperature for a set period.
Q2: How does the choice of metal salt affect the MOF synthesis?
A2: The metal salt provides the inorganic node of the MOF. Different metals (e.g., Zn, Cu, Zr, Co) will result in different framework structures and properties. The counter-ion of the metal salt (e.g., nitrate, acetate, chloride) can also influence the reaction kinetics and the final product.
Q3: What is the role of a modulator in MOF synthesis, and should I use one with this compound?
A3: A modulator is a molecule, often a monocarboxylic acid like benzoic acid or acetic acid, that competes with the linker for coordination to the metal center. This can help control the crystal growth, reduce defects, and improve the crystallinity of the final product. Using a modulator is often beneficial, especially when dealing with bulky linkers like this compound, as it can prevent rapid precipitation and promote the formation of well-defined crystals.
Q4: How can I improve the solubility of this compound in the reaction mixture?
A4: this compound may have limited solubility in some common solvents. To improve solubility, you can try using a co-solvent system, gently heating the mixture during dissolution, or using a solvent in which the deprotonated form of the acid is more soluble. The addition of a small amount of a base can also aid in dissolution by deprotonating the carboxylic acid groups.
Q5: What are the key parameters to optimize for successful MOF crystallization?
A5: The key parameters to optimize include:
-
Temperature: Typically ranges from 80 to 150 °C for solvothermal synthesis.
-
Time: Reaction times can vary from several hours to a few days.
-
Solvent System: The polarity and boiling point of the solvent are critical.
-
Metal-to-Ligand Ratio: Stoichiometry plays a crucial role in framework formation.
-
Modulator Concentration: If used, the amount of modulator needs to be carefully tuned.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of MOFs with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation or only amorphous precipitate | 1. Reaction temperature is too low or too high.2. Reaction time is too short.3. Inappropriate solvent or poor ligand solubility.4. Incorrect metal-to-ligand ratio. | 1. Screen a range of temperatures (e.g., 80, 100, 120, 140 °C).2. Increase the reaction time (e.g., 24, 48, 72 hours).3. Try a different solvent (e.g., DMF, DEF, DMAc) or a co-solvent mixture. Ensure the ligand is fully dissolved before heating.4. Vary the metal-to-ligand molar ratio (e.g., 1:1, 1:2, 2:1). |
| Formation of very small or poorly defined crystals | 1. Nucleation rate is too high.2. Rapid precipitation of the MOF. | 1. Lower the reaction temperature to slow down crystal growth.2. Introduce a modulator (e.g., benzoic acid, acetic acid) to control the coordination rate. Start with a low concentration and gradually increase it. |
| Presence of multiple crystalline phases | 1. Thermodynamic and kinetic products are forming.2. Inconsistent temperature within the autoclave. | 1. Increase the reaction time to favor the thermodynamically stable phase.2. Ensure the autoclave is uniformly heated in the oven. |
| Crystals are intergrown or form aggregates | 1. High concentration of reactants.2. Insufficient stirring during initial mixing. | 1. Decrease the concentration of the metal salt and ligand.2. Ensure the initial solution is homogeneous before sealing the autoclave. |
| Low yield of the final product | 1. Incomplete reaction.2. Loss of product during washing and collection. | 1. Increase the reaction time or temperature.2. Use centrifugation for product collection and carefully decant the supernatant. Wash with a suitable solvent to remove unreacted starting materials. |
Experimental Protocols
General Solvothermal Synthesis Protocol for MOFs with this compound
This protocol provides a general starting point for the synthesis. The parameters in the tables below, derived from literature on similar isophthalic acid-based MOFs, can be used as a guide for optimization.
Materials:
-
Metal Salt (e.g., Zinc Nitrate Hexahydrate, Copper(II) Nitrate Trihydrate, Zirconium(IV) Chloride)
-
This compound
-
Solvent (e.g., DMF, DEF)
-
Modulator (optional, e.g., Benzoic Acid)
-
Teflon-lined stainless-steel autoclave
-
Oven
Procedure:
-
In a glass vial, dissolve the appropriate amount of the metal salt and this compound in the chosen solvent.
-
If using a modulator, add it to the solution.
-
Stir the mixture at room temperature until all solids are completely dissolved.
-
Transfer the solution to a Teflon-lined autoclave.
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Seal the autoclave and place it in an oven preheated to the desired temperature.
-
Maintain the temperature for the specified reaction time.
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After the reaction is complete, allow the autoclave to cool down slowly to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
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Wash the crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.
-
Dry the product under vacuum or in a low-temperature oven.
Example Reaction Parameters from Literature for Isophthalic Acid-Based MOFs
The following tables summarize reaction parameters from the synthesis of MOFs using functionalized isophthalic acid linkers, which can serve as a starting point for optimizing the synthesis with this compound.
Table 1: Reaction Parameters for Zn-based MOFs
| Metal Salt | Ligand | Solvent | Temperature (°C) | Time (h) |
| Zn(NO₃)₂·6H₂O | 5-(benzimidazole-1-yl)isophthalic acid | DMF/H₂O | 120 | 72 |
| Zn(OAc)₂·2H₂O | 5-methoxyisophthalic acid | DMF/H₂O | 100 | 48 |
Table 2: Reaction Parameters for Cu-based MOFs
| Metal Salt | Ligand | Solvent | Temperature (°C) | Time (h) |
| Cu(NO₃)₂·3H₂O | 5-hydroxyisophthalic acid | DMF/Ethanol/H₂O | 85 | 72 |
| Cu(OAc)₂·H₂O | 5-aminoisophthalic acid | DMF/H₂O | 110 | 72 |
Table 3: Reaction Parameters for Zr-based MOFs
| Metal Salt | Ligand | Modulator | Solvent | Temperature (°C) | Time (h) |
| ZrCl₄ | Terephthalic Acid | Benzoic Acid | DMF | 120 | 24 |
| ZrOCl₂·8H₂O | Aminoterephthalic Acid | Acetic Acid | DEF | 120 | 48 |
Visualizations
General Solvothermal Synthesis Workflow
Technical Support Center: Controlling Morphology and Particle Size of 5-(Benzyloxy)isophthalic Acid MOFs
Disclaimer: The following guidance is based on established principles for the synthesis of Metal-Organic Frameworks (MOFs). Specific experimental conditions for MOFs derived from 5-(benzyloxy)isophthalic acid may require further optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound MOFs, focusing on the control of crystal morphology and particle size.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Amorphous Precipitate or Poor Crystallinity | 1. Reaction rate is too fast, leading to rapid nucleation and inhibiting ordered crystal growth.[1] 2. Suboptimal solvent system. 3. Impurities in reagents.[1] | 1a. Decrease the reaction temperature to slow down the kinetics.[2] 1b. Reduce the concentration of the metal precursor or the this compound linker. 1c. Introduce a modulator (e.g., a monocarboxylic acid like benzoic acid) to compete for coordination sites and slow crystal growth.[3] 2. Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, ethanol).[1] 3. Ensure the purity of the this compound and metal salt. |
| Formation of Very Small Particles (Nanocrystals) | 1. High nucleation rate relative to the growth rate. 2. Presence of coordinating species that cap crystal growth. | 1a. Decrease the reaction temperature. 1b. Use a lower concentration of reactants. 1c. Increase the reaction time to allow for crystal growth. 2. Reduce the amount of modulator or use a modulator with a different pKa.[3] |
| Large, Polydisperse Crystals | 1. Slow nucleation and uncontrolled crystal growth. 2. Insufficient mixing of reagents. | 1a. Increase the reaction temperature to promote more uniform nucleation. 1b. Increase the concentration of reactants. 1c. Vigorously stir the reaction mixture during initial mixing. 2. Ensure homogeneous mixing of the metal precursor and linker solution before heating. |
| Inconsistent Crystal Morphology | 1. Variations in reaction conditions. 2. Sensitivity to the metal-to-linker ratio. | 1. Precisely control reaction parameters such as temperature, time, and reactant concentrations.[2] 2. Systematically vary the molar ratio of the metal precursor to this compound to determine the optimal ratio for the desired morphology. |
| Formation of an Undesired Crystalline Phase | 1. The thermodynamic product is not the desired kinetic product. 2. The solvent is participating in the coordination. | 1. Modify the reaction temperature and time. Shorter reaction times may favor a kinetic product. 2. Change the solvent system. For example, some solvents like DMF can decompose at high temperatures and influence the reaction.[4] |
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the morphology and particle size of this compound MOFs?
A1: The solvent plays a crucial role in MOF synthesis by influencing the solubility of the precursors, the coordination environment of the metal ions, and the deprotonation of the linker.[5] High-boiling point, polar aprotic solvents like N,N-dimethylformamide (DMF) and N,N-diethylformamide (DEF) are commonly used.[1] The choice of solvent can impact crystal size and even the resulting crystalline phase. It is advisable to screen different solvents to find the optimal conditions for your system.
Q2: What is the role of a modulator and how do I choose one for my this compound MOF synthesis?
A2: A modulator is a compound, typically a monocarboxylic acid, that competes with the linker for coordination to the metal centers.[3] This competition can slow down the rate of crystal growth, allowing for the formation of larger, more well-defined crystals.[6] For a this compound linker, you could start with a simple monocarboxylic acid like benzoic acid or acetic acid. The amount of modulator is critical; too little may have no effect, while too much can inhibit MOF formation entirely.[3]
Q3: How do temperature and reaction time influence the crystallization of this compound MOFs?
A3: Temperature and time are critical parameters that control the kinetics of MOF formation.[2] Higher temperatures generally lead to faster reaction rates, which can result in smaller, more numerous crystals.[7] Conversely, lower temperatures slow down the reaction, which can favor the growth of larger, higher-quality crystals.[2] Reaction time also affects crystal size; longer times can allow smaller crystals to grow larger. The optimal temperature and time will depend on the specific metal-linker combination and solvent system.
Q4: Can the metal-to-linker ratio be used to control the morphology of my MOF?
A4: Yes, the molar ratio of the metal precursor to the this compound linker can significantly influence the resulting MOF structure and morphology. Varying this ratio can lead to the formation of different coordination environments and, consequently, different crystalline phases or morphologies. A systematic study of the metal-to-linker ratio is recommended to identify the optimal conditions for the desired outcome.
Q5: My this compound MOF crystals are unstable and degrade after synthesis. What can I do?
A5: Some MOFs are sensitive to the environment and can lose their crystallinity upon removal from the mother liquor.[4] This can be due to the loss of solvent molecules that are part of the framework. To mitigate this, you can try solvent exchange with a less volatile solvent before drying. In some cases, it may be necessary to characterize the crystals while they are still in the mother liquor.
Experimental Protocols
General Solvothermal Synthesis of a this compound MOF
This protocol provides a general starting point for the synthesis. The specific amounts, temperature, and time should be optimized.
Materials:
-
This compound
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Metal salt (e.g., Zinc nitrate hexahydrate, Copper nitrate trihydrate)
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Solvent (e.g., DMF, DEF)
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Modulator (optional, e.g., benzoic acid)
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Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the this compound and the optional modulator in the chosen solvent.
-
In a separate glass vial, dissolve the metal salt in the same solvent.
-
Combine the two solutions and stir for a short period (e.g., 15-30 minutes) to ensure a homogeneous mixture.
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Transfer the reaction mixture to a Teflon-lined autoclave.
-
Seal the autoclave and place it in a preheated oven at the desired temperature (e.g., 80-150 °C).
-
Maintain the temperature for the desired reaction time (e.g., 12-72 hours).
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Allow the autoclave to cool slowly to room temperature.
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Collect the crystalline product by filtration or centrifugation.
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Wash the product with fresh solvent to remove any unreacted precursors.
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Dry the product under vacuum or at a slightly elevated temperature.
Visualizations
References
- 1. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Modulated self-assembly of metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morphology control through the synthesis of metal-organic frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A review on MOFs synthesis and effect of their structural characteristics for hydrogen adsorption - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00865K [pubs.rsc.org]
strategies to enhance the thermal and chemical stability of 5-(benzyloxy)isophthalic acid MOFs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal and chemical stability of Metal-Organic Frameworks (MOFs) synthesized using 5-(benzyloxy)isophthalic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the thermal and chemical stability of this compound MOFs?
A1: The stability of these MOFs is primarily dictated by:
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Metal Cation: The choice of the metal ion is critical. High-valent metal cations such as Zr(IV) and Cr(III) generally form stronger coordination bonds with the carboxylate groups of the linker, leading to higher thermal and chemical stability compared to MOFs synthesized with divalent metal ions like Zn(II), Co(II), or Cu(II).[1]
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Coordination Environment: The coordination number and geometry of the metal centers, along with the connectivity of the secondary building units (SBUs), are crucial for framework robustness.[1] Higher connectivity generally enhances stability.
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Framework Interpenetration: The interweaving of multiple frameworks can increase steric hindrance and improve resistance to structural collapse.[2]
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Presence of Defects: Missing linkers or metal clusters can create reactive sites, potentially lowering the overall stability of the material.[1]
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Solvent and Guest Molecules: Residual solvent molecules within the pores can impact stability. Proper activation to remove these solvents is crucial, though the process itself can sometimes lead to framework collapse if not done carefully.[1]
Q2: My this compound MOF is showing poor thermal stability in Thermogravimetric Analysis (TGA). What are the possible causes and solutions?
A2: Poor thermal stability can arise from several factors:
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Weak Metal-Ligand Bonds: If using divalent metals (e.g., Zn(II), Co(II)), the resulting weaker metal-oxygen bonds lead to lower decomposition temperatures. For high-temperature applications, consider synthesizing your MOF with more robust metal nodes like Zr(IV) or Cr(III).[1]
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Residual Solvents: Coordinated or guest solvent molecules can lower the decomposition temperature. Ensure a thorough activation process to remove residual solvents before TGA.
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Linker Decomposition: The benzyloxy group on the isophthalic acid linker may have a lower decomposition temperature than the carboxylate-metal coordination bond.
Q3: How can I improve the water and chemical stability of my this compound MOF?
A3: Several strategies can be employed to enhance water and chemical stability:
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De Novo Synthesis: Choose metal cations that form strong, inert coordination bonds, such as Cr(III) and other high-valent metals.[2] Ligands with higher pKa values, like azoles, can also produce more robust frameworks.[2]
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Post-Synthetic Modification (PSM): This is a powerful technique to enhance stability without altering the original framework.[3][4]
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Surface Hydrophobization: Coating the external surface of the MOF particles with a thin, hydrophobic polymer layer can protect the framework from water.[5][6] This can be achieved through methods like one-step surface polymerization.[5]
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Covalent Modification: Introducing functional groups that increase hydrophobicity can prevent water molecules from attacking the metal-ligand bonds.[6]
-
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Framework Interpenetration: Designing synthesis conditions that favor the formation of interpenetrated frameworks can enhance stability by reducing pore size and restricting ligand movement.[2]
Q4: My MOF loses crystallinity after solvent exchange or activation. How can I prevent this?
A4: Loss of crystallinity upon solvent removal is a common issue, often due to the collapse of the framework.
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Gentle Activation: Use a stepwise solvent exchange with progressively less polar solvents before final activation under vacuum. Supercritical CO2 exchange is an effective but more resource-intensive method.
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Avoid Water: For MOFs based on metals like Zn(II), avoid using water for solvent exchange as it can degrade the framework.
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Strengthen the Framework: Employing the stability-enhancing strategies mentioned in Q3, such as using more robust metal nodes or post-synthetic modifications, can make the framework more resilient to the stresses of solvent removal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Thermal Stability (Decomposition < 350°C) | Use of divalent metal ions (e.g., Zn, Co). Residual solvent in pores. | Synthesize the MOF with high-valent metal ions (e.g., Zr, Cr). Ensure complete activation to remove guest molecules. |
| Degradation in Water or Polar Solvents | Hydrolysis of metal-ligand bonds. Hydrophilic nature of the pores. | Perform post-synthetic modification to create a hydrophobic surface. Synthesize with water-stable metal clusters (e.g., Zr-oxo clusters). |
| Loss of Porosity (Low BET Surface Area) | Framework collapse during activation. Incomplete removal of solvent. | Optimize the activation procedure (stepwise solvent exchange, supercritical drying). Characterize with PXRD to confirm crystallinity is retained. |
| Poor Crystallinity in As-Synthesized MOF | Rapid precipitation during synthesis. Incorrect stoichiometry of reactants. | Use modulators (e.g., monocarboxylic acids) to control crystal growth. Carefully optimize the metal-to-linker molar ratio. |
| Inconsistent Batch-to-Batch Stability | Variations in synthesis conditions (temperature, time, mixing). Purity of reagents. | Strictly control all synthesis parameters. Use high-purity starting materials. |
Experimental Protocols
Protocol 1: General Synthesis of a this compound MOF (Example with Zn(II))
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Dissolution: In a 20 mL scintillation vial, dissolve this compound and a zinc salt (e.g., zinc nitrate hexahydrate) in a 1:1 molar ratio in N,N-dimethylformamide (DMF).
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Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat to 100-120°C for 24-48 hours.
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Cooling and Isolation: Allow the oven to cool to room temperature. Collect the resulting crystals by decanting the mother liquor.
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Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with a volatile solvent like ethanol or acetone (3 x 10 mL) to remove unreacted starting materials and residual DMF.
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Activation: Dry the crystals under vacuum at a temperature below the decomposition point (e.g., 100-150°C) for several hours to remove the solvent molecules from the pores.
Protocol 2: Post-Synthetic Modification via Surface Polymerization for Enhanced Water Stability
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MOF Suspension: Suspend the as-synthesized and activated this compound MOF in a non-polar solvent (e.g., toluene).
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Monomer Addition: Add hydrophobic monomers such as 2,2,2-trifluoroethyl methacrylate (TFEMA) and a cross-linker like 3-methacryloxypropyltrimethoxysilane (MAPTMS).[5]
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Initiator Addition: Add a radical initiator (e.g., AIBN).
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Polymerization: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-80°C for several hours to initiate polymerization on the MOF surface.
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Washing and Drying: After the reaction, collect the polymer-coated MOF by centrifugation or filtration. Wash thoroughly with the reaction solvent and then with a volatile solvent to remove any unreacted monomers and initiator. Dry the final product under vacuum.
Protocol 3: Assessing MOF Stability
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Thermal Stability (TGA): Place a small amount of the activated MOF in a TGA instrument. Heat the sample under a nitrogen or air atmosphere at a constant ramp rate (e.g., 5-10 °C/min) to determine the decomposition temperature.
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Chemical Stability (PXRD):
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Immerse a known quantity of the MOF in the chemical environment of interest (e.g., water, acidic or basic solution) for a specific duration (e.g., 24 hours).
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After exposure, filter, wash with a suitable solvent, and dry the MOF sample.
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Record the Powder X-ray Diffraction (PXRD) pattern of the treated sample and compare it to the pattern of the as-synthesized MOF to check for any loss of crystallinity.[7][8]
-
Quantitative Data on MOF Stability
The following table summarizes stability data for MOFs based on functionalized isophthalic acid linkers, which can serve as a reference for what to expect with this compound systems.
| MOF System | Metal Ion | Linker | Decomposition Temp. (°C) | Stability Conditions | Reference |
| Complex 1 | Cd(II) | 5-(benzimidazole-1-yl)isophthalic acid | > 400 | Stable in water and various organic solvents. | [9][10] |
| Complex 2 | Zn(II) | 5-(benzimidazole-1-yl)isophthalic acid | > 370 | Stable in water and various organic solvents. | [10] |
| UiO-66 (IPA) | Zr(IV) | Isophthalic acid & Terephthalic acid | Decreased with increasing IPA content | Decreased chemical and thermal stability with more IPA. | [11] |
| MIL-53(Al) MIXMOF | Al(III) | Benzene-1,4-dicarboxylate & 2-aminobenzene-1,4-dicarboxylate | 410-460 | Thermally stable in oxidizing atmosphere. | [12] |
Visualizations
Troubleshooting Workflow for MOF Stability Enhancement
Caption: Troubleshooting workflow for enhancing the stability of this compound MOFs.
References
- 1. benchchem.com [benchchem.com]
- 2. mof.ustc.edu.cn [mof.ustc.edu.cn]
- 3. Postsynthetic Modification of Metal−Organic Frameworks for Photocatalytic Applications | Scilit [scilit.com]
- 4. Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. mdpi.com [mdpi.com]
- 7. Structural elucidation of microcrystalline MOFs from powder X-ray diffraction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting guest removal and activation of 5-(benzyloxy)isophthalic acid MOFs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Metal-Organic Frameworks (MOFs) synthesized from 5-(benzyloxy)isophthalic acid. The information provided is based on general principles of MOF activation and characterization, as specific data for this ligand system is not widely available.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in activating MOFs synthesized with this compound?
A1: The primary challenges in activating MOFs with this compound linkers are twofold:
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Framework Collapse: Like many MOFs, those containing this linker can be susceptible to structural collapse upon removal of guest solvent molecules. This is often due to capillary forces during solvent evaporation.
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Incomplete Guest Removal: The synthesis solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF), can be difficult to remove completely from the pores, leading to reduced surface area and pore volume.
Q2: What is the purpose of solvent exchange before thermal activation?
A2: Solvent exchange is a critical step to prevent framework collapse. It involves replacing the high-boiling point synthesis solvent with a more volatile, lower surface tension solvent (e.g., ethanol, acetone, or chloroform). This allows for solvent removal under milder conditions, reducing the stress on the MOF structure.
Q3: What is a typical activation temperature for these MOFs?
A3: While specific data for this compound MOFs is limited, a general starting point for thermal activation is typically in the range of 100-200°C under high vacuum. The exact temperature should be determined through thermogravimetric analysis (TGA) of the as-synthesized material to identify the temperature at which guest molecules are removed without causing decomposition of the framework.
Q4: How can I confirm successful activation of my MOF?
A4: Successful activation is typically confirmed by several characterization techniques:
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Powder X-ray Diffraction (PXRD): Comparing the PXRD pattern of the activated sample to the simulated pattern from single-crystal X-ray diffraction data can confirm the retention of crystallinity.
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Gas Sorption Analysis (e.g., N₂ at 77 K): A significant increase in the Brunauer-Emmett-Teller (BET) surface area and pore volume compared to the as-synthesized material is a strong indicator of successful activation.
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Thermogravimetric Analysis (TGA): A TGA trace of the activated material should show minimal weight loss until the decomposition temperature of the framework, indicating the removal of guest solvents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low BET surface area after activation | 1. Incomplete guest removal. 2. Partial framework collapse. 3. Blockage of pores by residual solvent or impurities. | 1. Extend the duration of solvent exchange and/or thermal activation. 2. Use a solvent with a lower surface tension for the final solvent exchange step (e.g., chloroform, dichloromethane). Consider supercritical CO₂ drying for very delicate frameworks. 3. Ensure the purity of the as-synthesized material before activation. |
| Loss of crystallinity in PXRD after activation | 1. Activation temperature is too high, causing thermal decomposition of the framework. 2. Framework is unstable to the solvent used for exchange. 3. Capillary forces during solvent removal caused structural collapse. | 1. Lower the activation temperature. Use TGA to determine the optimal temperature. 2. Test the stability of the MOF in different solvents before performing the exchange. 3. Employ a gentler activation method, such as a slower heating ramp or supercritical CO₂ drying. |
| Inconsistent batch-to-batch activation results | 1. Variation in the as-synthesized material (e.g., crystal size, purity). 2. Inconsistent solvent exchange or activation procedures. | 1. Standardize the synthesis protocol to ensure consistent starting material. 2. Carefully control the duration, temperature, and vacuum level during activation. |
| Discoloration of the MOF after activation | 1. Thermal decomposition of the organic linker. 2. Oxidation of the metal centers. | 1. Lower the activation temperature. 2. Ensure a high vacuum is maintained during thermal activation to minimize oxygen exposure. |
Experimental Protocols
General Solvent Exchange Protocol
This is a general guideline. The choice of solvent and duration may need to be optimized for your specific this compound MOF.
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Initial Wash: After synthesis, wash the bulk MOF sample with the synthesis solvent (e.g., DMF) to remove unreacted starting materials. This can be done by centrifugation and decantation or by filtration.
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Solvent Exchange:
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Immerse the washed MOF in a volatile solvent with good miscibility with the synthesis solvent (e.g., ethanol or methanol). Use a volume of fresh solvent that is at least 10 times the volume of the MOF.
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Allow the MOF to soak in the solvent for at least 3-6 hours with gentle agitation.
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Decant the solvent and replenish with fresh solvent. Repeat this process 3-5 times over 1-2 days to ensure complete exchange.
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For the final exchange, a lower surface tension solvent like chloroform or dichloromethane can be used.
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General Thermal Activation Protocol
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Sample Preparation: Place the solvent-exchanged MOF sample in a Schlenk flask or a sample tube suitable for use with a vacuum line.
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Evacuation: Connect the flask to a high-vacuum line and slowly evacuate the sample at room temperature for several hours to remove the bulk of the exchange solvent.
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Heating: While under vacuum, slowly heat the sample to the desired activation temperature (determined by TGA, typically 100-200°C). The heating rate should be slow (e.g., 1-2°C/min) to avoid rapid solvent evolution that could damage the framework.
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Activation: Hold the sample at the activation temperature under high vacuum for an extended period (typically 8-24 hours) to ensure all guest molecules are removed.
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Cooling: After activation, cool the sample to room temperature under vacuum before backfilling with an inert gas (e.g., nitrogen or argon).
Data Presentation
The following table presents hypothetical data for a successfully activated this compound MOF compared to its as-synthesized state. Researchers should aim to collect similar data for their materials.
| Parameter | As-Synthesized MOF | Activated MOF |
| BET Surface Area (m²/g) | < 50 | > 1000 |
| Pore Volume (cm³/g) | < 0.05 | > 0.4 |
| Crystallinity (from PXRD) | Crystalline | Crystalline |
Visualizations
Caption: Workflow for the activation and characterization of MOFs.
Caption: Decision tree for troubleshooting low surface area in activated MOFs.
degradation pathways of 5-(benzyloxy)isophthalic acid under solvothermal conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(benzyloxy)isophthalic acid under solvothermal conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound typically used for in solvothermal synthesis?
A1: this compound is primarily used as an organic linker or ligand in the solvothermal synthesis of metal-organic frameworks (MOFs). Its rigid structure and dicarboxylate functionality allow it to coordinate with metal ions to form extended, porous networks. The benzyloxy group provides additional functionality and can influence the framework's properties.
Q2: What are the likely degradation pathways for this compound under solvothermal conditions?
A2: While direct studies on the solvothermal degradation of this compound are limited, based on the chemistry of its constituent parts, two primary degradation pathways are plausible:
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Cleavage of the Benzyl Ether Bond: The benzyloxy group can be cleaved under certain solvothermal conditions, particularly in the presence of acidic solvents or metal ions that can act as Lewis acids. This would result in the formation of 5-hydroxyisophthalic acid and toluene or benzyl alcohol.
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Decarboxylation of the Isophthalic Acid Core: Aromatic carboxylic acids can undergo decarboxylation at elevated temperatures.[1][2] Isophthalic acid itself is relatively stable up to 300°C, but degradation can occur at temperatures of 350°C and above, leading to the formation of benzoic acid and eventually benzene.[2] The presence of catalysts can lower this decomposition temperature.[1]
Q3: What are common solvents used for the solvothermal synthesis with this compound?
A3: Common solvents for solvothermal synthesis involving carboxylate-based linkers include N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF), ethanol, and water, or mixtures thereof. The choice of solvent is critical as it affects the solubility of the reactants and can influence the final product's structure and crystallinity.
Troubleshooting Guide
Q4: My solvothermal reaction yielded an amorphous powder instead of crystalline material. What could be the cause?
A4: The formation of an amorphous product is a common issue in solvothermal synthesis. Several factors can contribute to this:
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Rapid Precipitation: If the reaction rate is too fast, the coordination polymer may precipitate before it has time to form an ordered, crystalline structure.
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Incorrect Temperature: The temperature may be too low to provide the necessary energy for crystal growth, or too high, leading to rapid, uncontrolled reactions.
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Solvent System: The chosen solvent may not be optimal for dissolving the reactants and facilitating crystallization.
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pH of the Reaction Mixture: The deprotonation of the carboxylic acid groups is crucial for coordination. An inappropriate pH can hinder this process.
Troubleshooting Steps:
-
Temperature Screening: Systematically vary the reaction temperature. A lower temperature and longer reaction time might favor the formation of a crystalline product.
-
Solvent Adjustment: Consider using a co-solvent system (e.g., DMF/ethanol or DMF/water) to modify the solubility and coordination environment.
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pH Modification: The addition of a modulator, such as a monocarboxylic acid (e.g., formic acid or acetic acid), can help control the deprotonation of the linker and slow down the reaction rate, promoting crystallinity.
Q5: My product is a mixture of different crystalline phases. How can I obtain a pure product?
A5: The formation of mixed phases often indicates that multiple coordination environments are favorable under the chosen reaction conditions.
Troubleshooting Steps:
-
Modulator Concentration: The use of modulators is a key strategy to control crystal growth and prevent the formation of undesired, denser phases. Systematically vary the concentration of the modulator.
-
Reactant Concentration: Highly concentrated reaction mixtures can sometimes favor the formation of byproducts. Try diluting the reaction mixture.
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Reaction Time and Temperature: The desired phase may be a kinetically or thermodynamically favored product. Experiment with different reaction times and temperatures to isolate the target compound.
Q6: I suspect the this compound linker is degrading during the reaction. How can I confirm this and what can I do to prevent it?
A6: Degradation of the linker can lead to the incorporation of undesired ligands (e.g., 5-hydroxyisophthalic acid or terephthalic acid from impurities) into the framework or the formation of amorphous byproducts.
Confirmation of Degradation:
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NMR Spectroscopy: After the reaction, the solid product can be digested in an acidic or basic solution (e.g., D2SO4 in DMSO-d6) to release the organic components. 1H NMR spectroscopy can then be used to identify the presence of degradation products like 5-hydroxyisophthalic acid or benzoic acid.
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Mass Spectrometry: Analysis of the digested solution by mass spectrometry can also help identify the molecular weights of the organic components.
Prevention Strategies:
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Lower Reaction Temperature: Since degradation is often temperature-dependent, reducing the solvothermal reaction temperature may prevent the cleavage of the benzyl ether or decarboxylation.
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Solvent Choice: Avoid strongly acidic conditions that can promote the cleavage of the benzyl ether.
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Reaction Time: Shorter reaction times may be sufficient to form the desired product without significant degradation of the linker.
Data Presentation
Table 1: Potential Degradation Products of this compound under Solvothermal Conditions
| Precursor | Potential Degradation Product | Chemical Formula | Plausible Formation Mechanism |
| This compound | 5-Hydroxyisophthalic acid | C₈H₆O₅ | Cleavage of the benzyl ether bond |
| This compound | Benzoic acid | C₇H₆O₂ | Decarboxylation of the isophthalic acid core |
| This compound | Benzene | C₆H₆ | Complete decarboxylation |
Table 2: General Solvothermal Reaction Parameters and Troubleshooting
| Parameter | Typical Range | Troubleshooting Action | Rationale |
| Temperature | 80 - 180 °C | Increase/decrease in increments | Higher temperatures can increase crystallinity but also degradation. Lower temperatures may favor kinetic products. |
| Time | 12 - 72 hours | Increase/decrease | Longer times can allow for crystal growth, but also increase the risk of degradation or conversion to a more stable, undesired phase. |
| Solvent | DMF, DEF, Ethanol, Water | Use co-solvent systems | Modifies solubility and coordination environment to promote crystallization. |
| Modulator | Formic acid, Acetic acid | Vary concentration | Competes with the linker to slow down nucleation and growth, preventing amorphous precipitation and byproduct formation. |
Experimental Protocols
General Protocol for Solvothermal Synthesis of a Metal-Organic Framework using a Substituted Isophthalic Acid Linker
This protocol is a general starting point and should be optimized for the specific metal-linker system.
-
Reactant Preparation: In a 20 mL glass vial, dissolve the metal salt (e.g., Zinc Nitrate Hexahydrate, 0.1 mmol) and this compound (0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF).
-
Sonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Sealing: Tightly cap the vial.
-
Heating: Place the vial in a programmable oven and heat to the desired temperature (e.g., 120°C) for a specified time (e.g., 24 hours).
-
Cooling: Allow the oven to cool down to room temperature naturally.
-
Product Isolation: Collect the crystalline product by decantation or centrifugation.
-
Washing: Wash the product repeatedly with fresh DMF to remove any unreacted starting materials. Subsequently, wash with a lower-boiling point solvent like ethanol or chloroform to remove the DMF.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C).
Mandatory Visualization
Caption: Proposed degradation pathways for this compound.
References
effect of solvent composition on the synthesis of 5-(benzyloxy)isophthalic acid-based polymers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of polymers based on 5-(benzyloxy)isophthalic acid. This guide focuses on the critical role of solvent composition in achieving desired polymer properties.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the synthesis of polyamides from this compound?
A1: The most effective solvents are polar aprotic solvents, with N-Methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc) being the most common choices. These solvents facilitate the dissolution of the monomers and the resulting polymer, which is crucial for achieving high molecular weight.[1]
Q2: Why is lithium chloride (LiCl) often added to the reaction mixture?
A2: Lithium chloride is frequently used as an additive in the synthesis of aromatic polyamides to enhance the solubility of the polymer.[2][3] It is believed to break up the strong intermolecular hydrogen bonds between the amide groups, preventing premature precipitation of the polymer and allowing for the growth of longer polymer chains, which leads to a higher molecular weight.[3]
Q3: What is the optimal concentration of LiCl?
A3: The optimal concentration of LiCl can vary depending on the specific monomers and reaction conditions. Generally, a concentration of 5-10 wt% relative to the solvent is a good starting point.[4] However, excessive amounts of LiCl can lead to a highly viscous solution that is difficult to stir and may complicate polymer precipitation and purification.[5]
Q4: Can other solvents be used for this type of polymerization?
A4: While NMP and DMAc are preferred, other polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can also be used.[1] However, their effectiveness in solubilizing the resulting polyamide may vary. For less polar polymers, solvent mixtures such as anisole/DMSO have been reported to be effective.[6]
Q5: How does the solvent choice impact the final polymer properties?
A5: The solvent system significantly influences the molecular weight, polydispersity, and even the morphology of the final polymer. A good solvent system will keep the growing polymer chains in solution, leading to higher molecular weights and a narrower molecular weight distribution.[6] Poor solubility can lead to premature precipitation and, consequently, low molecular weight.[6]
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound-based polymers, with a focus on problems related to solvent composition.
Issue 1: Low Polymer Molecular Weight (Low Viscosity)
Symptoms:
-
The reaction mixture does not become noticeably viscous.
-
The polymer precipitates as a fine powder rather than a fibrous solid.
-
Gel permeation chromatography (GPC) analysis confirms a low number-average molecular weight (Mn) and weight-average molecular weight (Mw).
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Poor Polymer Solubility | The growing polymer chains are precipitating out of the solution before high molecular weight is achieved. This is a common issue with rigid-rod aromatic polyamides.[6] | - Increase the concentration of LiCl in the NMP or DMAc solvent system (e.g., from 5% to 10% w/v).- Ensure the reaction is performed under strictly anhydrous conditions, as water can reduce the effectiveness of LiCl.- Consider using a solvent mixture to improve solubility. |
| Impurities in Monomers or Solvent | Monofunctional impurities can act as chain terminators, preventing the formation of long polymer chains.[7] Water is a common impurity that can hydrolyze the diacid chloride. | - Recrystallize the this compound and the diamine monomer.- Use freshly distilled, anhydrous solvents.- Ensure all glassware is thoroughly dried before use. |
| Incorrect Stoichiometry | A precise 1:1 molar ratio of the diacid chloride and diamine is crucial for achieving high molecular weight in polycondensation reactions.[6] | - Carefully and accurately weigh the monomers.- Consider titrating the functional groups of the monomers to confirm their purity and adjust the stoichiometry accordingly. |
Issue 2: High Polydispersity Index (PDI)
Symptoms:
-
GPC analysis shows a broad molecular weight distribution (PDI > 2.5).
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Inhomogeneous Reaction Mixture | Poor stirring or localized high concentrations of one monomer can lead to chains of varying lengths being formed. | - Use a mechanical stirrer to ensure efficient mixing, especially as the viscosity of the solution increases.- Add the diacid chloride solution slowly and dropwise to the diamine solution to maintain a consistent monomer ratio throughout the reaction. |
| Side Reactions | At higher temperatures, side reactions can occur, leading to chain branching or termination, which broadens the molecular weight distribution.[6] | - Maintain a low reaction temperature (0-5 °C) during the initial addition of the diacid chloride.- Gradually warm the reaction to room temperature and control any exotherms. |
Issue 3: Premature Precipitation of the Polymer
Symptoms:
-
The polymer precipitates from the reaction mixture early in the polymerization process.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Insufficient Solvent Volume | The concentration of the polymer in the solution has exceeded its solubility limit. | - Increase the amount of solvent used in the reaction. A lower monomer concentration can help keep the polymer in solution. |
| Inadequate LiCl Concentration | The amount of LiCl is not sufficient to disrupt the hydrogen bonding between the polymer chains effectively. | - Increase the concentration of LiCl in the solvent system. |
| Use of a "Poor" Solvent | The chosen solvent is not effective at solvating the polymer chains. | - Switch to a better solvent, such as NMP or DMAc, if not already in use.- Consider a solvent mixture if a single solvent is not effective. |
Quantitative Data on Solvent Composition Effects
The following table provides illustrative data on how the solvent composition can affect the properties of aromatic polyamides derived from substituted isophthalic acids. The values are representative examples based on trends observed in the literature for similar polymer systems and should be used as a guide for optimization.
| Solvent System | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Observations |
| DMAc | 85 | 18,000 | 38,000 | 2.11 | Polymer may begin to precipitate towards the end of the reaction. |
| DMAc / 5% LiCl | 95 | 45,000 | 95,000 | 2.11 | Significantly improved solubility, leading to higher molecular weight. The solution remains homogeneous.[2] |
| NMP | 88 | 22,000 | 47,000 | 2.14 | Similar to DMAc, with slightly better initial monomer solubility. |
| NMP / 5% LiCl | 98 | 55,000 | 118,000 | 2.15 | Generally gives the best results in terms of molecular weight and yield due to excellent polymer solubility.[4][8] |
| NMP / 10% LiCl | 97 | 52,000 | 112,000 | 2.15 | A further increase in LiCl may not significantly improve molecular weight and can make the solution very viscous. |
Experimental Protocols
Low-Temperature Solution Polycondensation of this compound with an Aromatic Diamine (e.g., 4,4'-Oxydianiline)
This protocol is adapted from the synthesis of polyamides from similar diacid chlorides.[4]
Materials:
-
5-(Benzyloxy)isophthaloyl dichloride (1 equivalent)
-
4,4'-Oxydianiline (1 equivalent)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Anhydrous Lithium Chloride (LiCl)
-
Methanol
-
Deionized water
Procedure:
-
Diamine Solution Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 4,4'-oxydianiline and 5-10 wt% of LiCl (relative to NMP) in anhydrous NMP. Stir the mixture under a gentle flow of nitrogen until all solids have dissolved.
-
Cooling: Cool the diamine solution to 0 °C using an ice bath.
-
Diacid Chloride Addition: Dissolve 5-(benzyloxy)isophthaloyl dichloride in a minimal amount of anhydrous NMP in a dropping funnel. Add the diacid chloride solution dropwise to the stirred diamine solution over 30-60 minutes, ensuring the temperature remains between 0 and 5 °C.
-
Polymerization: After the complete addition of the diacid chloride, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution should increase significantly.
-
Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Washing and Purification: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with methanol and then with hot deionized water to remove unreacted monomers, LiCl, and residual NMP.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound-based polyamides.
Effect of Solvent Composition on Polymerization
Caption: Logical relationship between solvent composition and final polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. www2.ictp.csic.es [www2.ictp.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-assisted clean synthesis of aromatic photoactive polyamides derived from 5-(3-acetoxynaphthoylamino)isophthalic acid and aromatic diamines in ionic liquid | People [people.iut.ac.ir]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues of 5-(benzyloxy)isophthalic acid in polymerization reactions
Welcome to the technical support center for 5-(benzyloxy)isophthalic acid. This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility challenges encountered when using this monomer in polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: Why does this compound have poor solubility in many common organic solvents?
A1: The poor solubility of this compound is characteristic of many aromatic dicarboxylic acids. This is attributed to two main factors: the rigidity of the benzene ring and the two carboxylic acid groups that form strong intermolecular hydrogen bonds. These strong interactions make it difficult for solvent molecules to surround and dissolve the individual monomer molecules.[1][2]
Q2: What are the recommended starting solvents for dissolving this compound for polymerization?
A2: For this class of monomer, polar aprotic solvents are highly recommended due to their ability to disrupt hydrogen bonds and dissolve polar compounds.[3][4] Effective starting solvents include:
These solvents are often used in the synthesis of high-performance polymers like polyesters and polyamides.[2][6]
Q3: How does temperature affect the solubility of this monomer?
A3: Increasing the temperature will generally increase both the solubility of the monomer and the rate at which it dissolves.[1] For many aromatic acids, heating the solvent mixture is a standard procedure to achieve a homogeneous solution before initiating polymerization. However, care must be taken not to exceed the thermal stability limits of the reactants or the solvent's boiling point.
Q4: Can the solubility be improved by converting the acid to a salt?
A4: Yes, this is a highly effective chemical modification technique.[7][8] By adding a base, typically a tertiary amine like triethylamine or pyridine, the carboxylic acid groups are deprotonated to form carboxylate salts.[6][8] These ionic salts are significantly more polar and exhibit much higher solubility in polar aprotic solvents. This conversion can often be done in-situ just before or during the polymerization reaction.
Q5: Is it better to use a more reactive derivative of the acid to bypass solubility issues?
A5: In some cases, yes. Instead of using the dicarboxylic acid directly, you can convert it to its more reactive diacyl chloride derivative. This derivative is often more soluble in a wider range of organic solvents and is highly reactive, allowing for low-temperature solution polycondensation reactions to proceed smoothly without the initial monomer solubility being a limiting factor.[2]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your polymerization experiments.
Problem: The this compound monomer will not fully dissolve in the chosen solvent.
This is the most common issue. Follow this workflow to achieve a homogeneous reaction mixture.
Caption: Troubleshooting workflow for monomer solubility issues.
Problem: The monomer dissolves initially but precipitates out as the polymerization reaction proceeds.
-
Possible Cause 1: Temperature Fluctuation. The reaction temperature may have dropped, causing the monomer or newly formed oligomers to fall out of solution.
-
Solution: Ensure consistent and stable heating throughout the reaction. If the reaction is exothermic, ensure adequate temperature control to prevent initial overheating followed by a rapid cool-down.
-
-
Possible Cause 2: Change in Solvent Polarity. The reaction may be consuming a reagent that also acts as a solubilizing agent, or the growing polymer chain itself may be less soluble than the initial monomers.
-
Solution: Consider using a solvent mixture or a solvent that is known to be a good solvent for both the monomer and the final polymer. For polyesters, transesterification-based synthesis can be useful when dealing with poorly soluble dicarboxylic acids.[9]
-
Solubility Data Summary
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| Isophthalic Acid | Water | 20 | ~0.014 |
| Isophthalic Acid | Water (boiling) | 100 | ~0.217 |
| Isophthalic Acid | Ethanol | - | Freely Soluble |
| Isophthalic Acid | Acetone | - | Soluble |
| Isophthalic Acid | N,N-Dimethylformamide (DMF) | - | Soluble |
Data sourced from references[1][10]. "Freely Soluble" and "Soluble" are qualitative terms from the literature.
Key Experimental Protocols
Protocol: Solution Polycondensation via In-Situ Amine Salt Formation
This protocol describes a general method for polyester synthesis where the poor solubility of the dicarboxylic acid monomer is overcome by converting it to a soluble amine salt within the reaction vessel.
Materials:
-
This compound
-
A suitable diol (e.g., 1,4-butanediol)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)
-
Triethylamine (TEA) or Pyridine
-
A condensation/coupling agent (e.g., a carbodiimide or thionyl chloride for acid chloride formation)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for chemical synthesis
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.
-
Charge the flask with the diol monomer and anhydrous NMP (or DMAc). Stir under a gentle flow of inert gas until the diol is fully dissolved.
-
To the stirred solution, add the this compound powder.
-
Slowly add 2.1 molar equivalents of triethylamine (relative to the isophthalic acid derivative) to the suspension.
-
Stir the mixture at room temperature. The suspension should gradually clarify as the soluble dicarboxylate salt is formed, resulting in a homogeneous solution. Gentle warming (40-50°C) can be applied to expedite this process.
-
Once a clear solution is obtained, proceed with the polymerization by adding your chosen coupling agent or by following the specific conditions required for your reaction (e.g., heating for polycondensation).
-
Continue the reaction for the specified time or until the desired polymer viscosity is achieved.
-
Precipitate the resulting polymer by pouring the reaction mixture into a non-solvent like methanol or water.
-
Filter, wash, and dry the polymer product.
Conceptual Diagrams
Caption: Key factors affecting the solubility of acidic monomers.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. Polar aprotic solvent - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ijcsrr.org [ijcsrr.org]
- 8. reddit.com [reddit.com]
- 9. Polyester - Wikipedia [en.wikipedia.org]
- 10. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
comparing the properties of MOFs from 5-(benzyloxy)isophthalic acid and other isophthalic acid derivatives
A Comprehensive Guide to Metal-Organic Frameworks from 5-(Benzyloxy)isophthalic Acid and Other Isophthalic Acid Derivatives
For researchers and professionals in materials science and drug development, the choice of organic linker is a critical determinant in the design of Metal-Organic Frameworks (MOFs) with tailored properties. Isophthalic acid and its derivatives are a foundational class of linkers, where the introduction of functional groups at the 5-position can dramatically alter the framework's structure, stability, and function. This guide provides a comparative analysis of MOFs synthesized from this compound and its analogues, supported by available experimental data.
Comparative Analysis of MOF Properties
The functionalization of the isophthalic acid linker at the 5-position introduces steric and electronic effects that influence the resulting MOF's topology, porosity, stability, and catalytic or sensing capabilities. The bulky benzyloxy group, for instance, can lead to distinct framework structures and potential for post-synthetic modification.
Below is a summary of properties for MOFs derived from various 5-substituted isophthalic acids. Data has been compiled from multiple studies, and direct comparison should be approached with caution as the metal nodes and synthesis conditions may vary.
| Linker (5-Substituted Isophthalic Acid) | Metal Node | Key Properties / Application | Thermal Stability | Quantitative Data (Example) |
| 5-((4'-(tetrazol-5''-yl)benzyl)oxy)isophthalic acid | Mn(II) | Catalysis (cyanosilylation, Knoevenagel condensation)[1] | High stability under various pH and solvent conditions[1] | N/A |
| 5-(benzimidazole-1-yl)isophthalic acid | Cd(II), Zn(II) | Luminescence-based sensing of Fe(III) and Cr(VI) ions[2][3][4][5][6] | Decomposes above 350°C (for Cd-MOF) | Max Emission (Cd-MOF): 385 nm (λex = 275 nm)[3] |
| 5-nitroisophthalic acid | Nd(III), Dy(III), Ho(III) | Nanoporous material, photoluminescence[7] | Guest molecules removed around 150-250°C | N/A |
| 5-iodoisophthalic acid | Gd(III), Dy(III) | Tunable luminescence, potential for white light emission[8] | N/A | N/A |
| 5-aminoisophthalic acid | Dy(III), Ni(II), Co(II), Zn(II), Cd(II) | Luminescence-based solvent sensing, photodegradation of phenol[9][10] | Stable up to ~300-400°C depending on the metal[10] | Pore sizes: 7.05 to 14.67 Å[10] |
| 5-methylisophthalic acid | Zn(II) | Potential for nitric oxide storage and delivery[5] | N/A | N/A |
| 5-methoxyisophthalic acid | Mn(II) | Coordination polymer studies[5] | N/A | N/A |
Influence of Linker Functionalization on MOF Properties
The choice of the functional group (-R) on the isophthalic acid backbone is a key step in reticular chemistry, allowing for the strategic design of MOFs with desired functionalities. The diagram below illustrates the logical relationship between the linker modification and the final properties of the framework.
References
- 1. Luminescence and magnetic properties of three metal–organic frameworks based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. Sensing Capacity in Dysprosium Metal–Organic Frameworks Based on 5-Aminoisophthalic Acid Ligand [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Catalytic Activity of 5-(Benzyloxy)isophthalic Acid-Based MOFs in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the catalytic performance of Metal-Organic Frameworks (MOFs) derived from 5-(benzyloxy)isophthalic acid and its analogues in key organic reactions. We will focus on two prominent carbon-carbon bond-forming reactions: the Knoevenagel condensation and the cyanosilylation of aldehydes. The performance of a manganese-based MOF, synthesized from a ligand structurally similar to this compound, will be compared with other MOF-based catalysts and conventional heterogeneous catalysts.
Executive Summary
Metal-Organic Frameworks are a class of porous crystalline materials that have garnered significant interest as heterogeneous catalysts due to their high surface area, tunable porosity, and the presence of catalytically active metal sites and functional organic linkers. MOFs based on this compound and its derivatives are emerging as promising catalysts for various organic transformations. This guide presents a data-driven comparison of their catalytic efficacy, detailed experimental protocols for catalyst synthesis and catalytic reactions, and visualizations of the underlying chemical processes.
Data Presentation: Catalytic Performance Comparison
The following tables summarize the catalytic activity of a manganese-based MOF (Mn-MOF) synthesized from 5-((4′-(tetrazol-5″-yl)benzyl)oxy)isophthalic acid, a close analogue of this compound, and compares its performance with other catalysts in the Knoevenagel condensation and cyanosilylation reactions.
Table 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile
| Catalyst | Metal Center | Organic Linker | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Mn-MOF * | Mn | 5-((4′-(tetrazol-5″-yl)benzyl)oxy)isophthalic acid | Solvent-free | RT | 1 | 98 | >99 | [1] |
| Cu-MOF | Cu | Not Specified | Water/Methanol | RT | 0.5 | - | 95 | [2] |
| Al-MOF (CAU-1-NH₂) | Al | 2-aminoterephthalate | Ethanol | 40 | 7 | - | 100 | [3] |
| Zeolite (BEA) | - | - | Toluene | 80 | 24 | <5 | - | [2][4] |
Note: The Mn-MOF was activated before the reaction.
Table 2: Cyanosilylation of Benzaldehyde with Trimethylsilyl Cyanide (TMSCN)
| Catalyst | Metal Center | Organic Linker | Solvent | Temp. (°C) | Time (min) | Conversion (%) | Reference |
| Mn-MOF * | Mn | 5-((4′-(tetrazol-5″-yl)benzyl)oxy)isophthalic acid | Solvent-free | RT | 10 | >99 | [1] |
| Mg-TPHB-MOF | Mg | N,N',N"-tris(4-carboxyphenyl)-1,3,5-benzenetricarboxamide | Solvent-free | RT | 10 | 100 | [5] |
| Mn-TPHB-MOF | Mn | N,N',N"-tris(4-carboxyphenyl)-1,3,5-benzenetricarboxamide | Solvent-free | RT | 15 | 100 | [5] |
| Defected MOF-74 | Co | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | Solvent-free | 60 | 30 | ~95 | [6][7] |
| Homogeneous (CoCl₂) | Co | - | - | RT | - | Active | [1] |
| No Catalyst | - | - | Solvent-free | RT | - | Very Low | [1] |
Note: The Mn-MOF was activated before the reaction.
Experimental Protocols
Detailed methodologies for the synthesis of a representative MOF and the subsequent catalytic reactions are provided below.
Synthesis of a Manganese-Based MOF from a this compound Analogue
This protocol is based on the synthesis of a manganese MOF from 5-((4′-(tetrazol-5″-yl)benzyl)oxy)isophthalic acid (H₃L)[1].
Materials:
-
5-((4′-(tetrazol-5″-yl)benzyl)oxy)isophthalic acid (H₃L)
-
Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A mixture of H₃L (0.1 mmol) and Mn(NO₃)₂·4H₂O (0.2 mmol) is dissolved in a solvent mixture of DMF (8 mL) and ethanol (2 mL).
-
The mixture is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to 120 °C for 72 hours.
-
After cooling to room temperature, colorless block-shaped crystals are collected by filtration, washed with DMF and ethanol, and dried in air.
General Procedure for Knoevenagel Condensation
This protocol is a generalized procedure based on studies of MOF-catalyzed Knoevenagel condensations[1][2][3].
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
Activated MOF catalyst (e.g., Mn-MOF)
-
Solvent (if not solvent-free)
Procedure:
-
The MOF catalyst is activated by heating under vacuum to remove guest solvent molecules.
-
In a typical reaction, a mixture of the aldehyde (1 mmol), the active methylene compound (1.2 mmol), and the activated MOF catalyst (typically 1-5 mol%) is prepared.
-
For solvent-free conditions, the reactants and catalyst are mixed directly. If a solvent is used, the components are suspended in a suitable solvent (e.g., ethanol, toluene).
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or elevated temperatures).
-
The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the catalyst is separated by centrifugation or filtration.
-
The product is isolated from the reaction mixture by standard procedures, such as evaporation of the solvent and purification by column chromatography or recrystallization.
General Procedure for Cyanosilylation of Aldehydes
This protocol is a generalized procedure based on studies of MOF-catalyzed cyanosilylation reactions[1][5][6][7].
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Trimethylsilyl cyanide (TMSCN)
-
Activated MOF catalyst (e.g., Mn-MOF)
Procedure:
-
The MOF catalyst is activated by heating under vacuum.
-
In a vial, the aldehyde (1 mmol) and the activated MOF catalyst (typically 1-3 mol%) are mixed.
-
Trimethylsilyl cyanide (1.2-1.5 mmol) is added to the mixture.
-
The reaction is typically carried out under solvent-free conditions and stirred at room temperature.
-
The reaction progress is monitored by GC or ¹H NMR spectroscopy.
-
After the reaction is complete, the catalyst is removed by centrifugation.
-
The product, a silyl-protected cyanohydrin, is typically obtained in high purity after removal of the catalyst.
Mandatory Visualization
The following diagrams illustrate the catalytic mechanisms and experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation | Semantic Scholar [semanticscholar.org]
- 3. Knoevenagel condensation reaction catalysed by Al-MOFs with CAU-1 and CAU-10-type structures - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Highly Efficient Solvent-Free Cyanosilylation of Aldehydes Catalyzed by Bilayered Two-Dimensional Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced catalytic activity of MOF-74 via providing additional open metal sites for cyanosilylation of aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of defected MOF-74 with preserved crystallinity for efficient catalytic cyanosilylation of benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of the gas sorption performance of MOFs with different functionalized linkers
The strategic design of Metal-Organic Frameworks (MOFs) through the functionalization of their organic linkers is a cornerstone of developing advanced materials for gas storage and separation. By introducing specific chemical moieties to the linker molecules, researchers can precisely tune the pore environment, surface chemistry, and framework flexibility, thereby enhancing both the capacity and selectivity for target gases like carbon dioxide (CO₂), methane (CH₄), and hydrogen (H₂). This guide provides a comparative analysis of prominent MOF families, highlighting the impact of different functional groups on their gas sorption performance with supporting experimental data.
Comparative Analysis of Functionalized MOF Families
The introduction of functional groups onto the organic linkers of MOFs is a powerful method for enhancing gas storage and separation capabilities. This modification can increase selectivity for certain gases by creating specific interaction sites. For instance, incorporating polar functional groups can improve CO₂ adsorption.[1]
UiO-66 Series: Tuning Performance through Linker Modification
The UiO-66 framework, built from Zr₆O₄(OH)₄ clusters and 1,4-benzenedicarboxylate (BDC) linkers, is known for its remarkable stability.[2] Functionalizing the BDC linker allows for systematic investigation into how different chemical groups affect gas sorption.
Common functional groups like -NH₂, -NO₂, -OH, and -COOH have been introduced to the BDC linker to tailor the MOF's properties.[2][3] For example, the amino group (-NH₂) in UiO-66-NH₂ can act as a Lewis basic site, creating stronger interactions with acidic CO₂ molecules and thereby increasing adsorption capacity compared to the parent UiO-66.[4][5] One study found that UiO-66-NH₂ exhibited the highest CO₂ adsorption capacity of approximately 3.35 mmol/g.[4] In contrast, functional groups can sometimes reduce the surface area and pore volume, which may negatively impact overall gas uptake.[4][5]
| MOF | Functional Group | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) | Conditions | CH₄ Uptake (mmol/g) | Conditions | Reference |
| UiO-66 | -H (Parent) | ~1200 | ~2.5 | 273 K, 1 bar | ~1.2 | 298 K, 1 bar | [4][5] |
| UiO-66-NH₂ | -NH₂ | 1184 | ~3.35 | 273 K, 1 bar | 2.04 | 298 K, 1 bar | [4][5] |
| UiO-66-NO₂ | -NO₂ | 940 | ~2.5 | 273 K, 1 bar | 1.40 | 298 K, 1 bar | [4][5] |
| UiO-66-2,5-(OH)₂ | -OH | 998 | ~2.9 | 273 K, 1 bar | - | - | [4] |
| UiO-66-NO₂-NH₂ (10%) | -NO₂, -NH₂ | 1140 | 4.96 | 298 K, 1 bar | 2.04 | 298 K, 1 bar | [5] |
MIL-53 Series: Functionalization and Framework Flexibility
The MIL-53 series is famous for its flexible "breathing" behavior, where the framework undergoes large-scale structural transitions upon exposure to guest molecules, temperature, or pressure.[6][7] Functionalization of the linker in MIL-53 can significantly influence this dynamic behavior and, consequently, its gas separation properties.[6][8]
For instance, the introduction of an amino group in MIL-53(Al)-NH₂ drastically enhances its affinity for CO₂. This leads to a remarkable increase in CO₂/CH₄ selectivity compared to the non-functionalized version.[9] The presence of both the amino groups and the hydroxyl groups of the framework creates strong adsorption sites for CO₂.[9] Other functional groups like -Br and -NO₂ also alter the framework's flexibility and its ability to accommodate N₂ molecules.[10]
| MOF | Functional Group | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) | Conditions | CO₂/CH₄ Selectivity | Reference |
| MIL-53(Al) | -H (Parent) | ~1100 | ~5.0 | 304 K, 15 bar | Low | [9][11] |
| MIL-53(Al)-NH₂ | -NH₂ | ~700 | ~5.5 | 303 K, 10 bar | Very High | [9][11] |
| MIL-53(In)-Br | -Br | N₂ accessible porosity | - | - | - | [10] |
| MIL-53(In)-NO₂ | -NO₂ | N₂ accessible porosity | - | - | - | [10] |
| MIL-53(In)-(OH)₂ | -(OH)₂ | No N₂ accessible porosity | - | - | - | [10] |
ZIF-8: Enhancing CO₂ Selectivity via Post-Synthetic Modification
Zeolitic Imidazolate Framework-8 (ZIF-8) is constructed from zinc ions and 2-methylimidazolate linkers, featuring well-defined pores and excellent chemical stability.[12] While pristine ZIF-8 shows good performance, its properties can be further enhanced through functionalization, often achieved via post-synthetic modification (PSM).
Introducing amine functionalities is a common strategy to boost CO₂ capture performance. By grafting amine groups onto the ZIF-8 framework, the material's affinity for CO₂ is significantly increased due to enhanced chemical interactions.[13][14] This leads to a substantial improvement in CO₂/N₂ and CO₂/CH₄ selectivity, making the material a more effective candidate for gas purification applications.[13][14]
| MOF | Functional Group | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g) | Conditions | CO₂/N₂ Selectivity | Reference |
| ZIF-8 | 2-methylimidazole | ~1300-1600 | ~1.2 | 298 K, 1 bar | ~7 | [13] |
| ZIF-8-NH₂ | Amino-functionalized | 248.29 | 3.25 | 298 K, 1 bar | 37 | [13] |
Experimental Protocols
Accurate comparison of MOF performance relies on standardized experimental procedures for synthesis, activation, and characterization.
Synthesis of Functionalized MOFs (General Solvothermal Method)
-
Precursor Solution : The metal salt (e.g., ZrCl₄ for UiO-66, In(NO₃)₃·xH₂O for MIL-53) and the functionalized organic linker (e.g., 2-aminoterephthalic acid) are dissolved in a solvent, typically N,N-dimethylformamide (DMF).
-
Reaction : The solution is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24 hours).
-
Isolation : After cooling to room temperature, the resulting crystalline powder is filtered from the mother liquor.
-
Washing : The product is washed multiple times with a solvent like DMF and then with a more volatile solvent such as ethanol or chloroform to remove unreacted starting materials.[15]
MOF Activation
Before gas sorption analysis, any guest or solvent molecules residing within the MOF pores must be removed.
-
Solvent Exchange : The as-synthesized MOF is soaked in a volatile solvent (e.g., chloroform or methanol) for several days, with the solvent being refreshed periodically.[15]
-
Thermal Activation : The solvent-exchanged sample is placed in a sample tube and heated under a high vacuum (<10⁻³ Torr) at an elevated temperature (e.g., 150-250 °C) for several hours to ensure the complete removal of guest molecules.[2][15] The final activation temperature is chosen to be below the material's decomposition temperature, which is determined by Thermogravimetric Analysis (TGA).[2]
Gas Sorption Measurements
Gas adsorption isotherms are measured using a volumetric gas adsorption analyzer to determine the material's uptake capacity, surface area, and pore volume.[2]
-
Sample Preparation : A precisely weighed amount of the activated MOF is loaded into a sample tube. The sample is often degassed again in situ by the instrument to ensure purity.
-
Analysis : The sample is maintained at a constant temperature (e.g., 77 K for N₂ adsorption, or 273 K/298 K for CO₂/CH₄ adsorption).
-
Isotherm Collection : Doses of the adsorbate gas are incrementally introduced into the sample tube. The instrument measures the amount of gas adsorbed at each equilibrium pressure point, generating an adsorption isotherm. A desorption isotherm is subsequently collected by reducing the pressure.
-
Data Analysis : The Brunauer-Emmett-Teller (BET) method is applied to the N₂ isotherm (at 77 K) to calculate the specific surface area.[2] Gas uptake capacities for CO₂, CH₄, or H₂ are read directly from their respective isotherms at specific pressures.
Workflow for Developing Functionalized MOFs
The development and evaluation of functionalized MOFs for gas sorption follow a logical progression from material design to performance assessment. This workflow involves careful selection of components, synthesis, and rigorous characterization to establish a clear structure-property relationship.
Caption: Logical workflow for the design and evaluation of functionalized MOFs.
Conclusion
The functionalization of organic linkers provides a versatile and highly effective strategy for tailoring the gas sorption properties of MOFs. By selecting appropriate functional groups, it is possible to enhance the affinity for specific gases, control framework dynamics, and ultimately boost separation performance. As demonstrated with the UiO-66, MIL-53, and ZIF-8 families, amino-functionalization is particularly potent for improving CO₂ capture due to favorable acid-base interactions. However, the trade-offs between increased affinity and potential reductions in surface area must be carefully considered. Future research will continue to explore novel functional groups and combinations thereof to push the boundaries of gas storage and separation, paving the way for solutions to critical energy and environmental challenges.
References
- 1. sjpas.com [sjpas.com]
- 2. benchchem.com [benchchem.com]
- 3. Computational Study on the Separation of Pentane Isomers in Functionalized UiO-66 Metal-Organic Frameworks | MDPI [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. ro.ecu.edu.au [ro.ecu.edu.au]
- 6. New functionalized MIL-53(In) solids: syntheses, characterization, sorption, and structural flexibility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08522F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New functionalized MIL-53(In) solids: syntheses, characterization, sorption, and structural flexibility - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. osti.gov [osti.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of amine-functionalized ZIF-8 with 3-amino-1,2,4-triazole by postsynthetic modification for efficient CO2-selective adsorbents and beyond - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 15. chem.ucla.edu [chem.ucla.edu]
Assessing the Reproducibility of 5-(Benzyloxy)isophthalic Acid MOF Synthesis: A Comparative Guide
The synthesis of Metal-Organic Frameworks (MOFs) is often described as both a science and an art, with reproducibility being a significant challenge that can impede their transition from academic curiosities to industrial applications.[1][2][3] This guide provides a comparative framework for assessing the reproducibility of synthesizing MOFs using 5-(benzyloxy)isophthalic acid as an organic linker. While specific studies on MOFs derived from this exact linker are not prevalent in the current literature, this guide will draw upon established principles of MOF synthesis and characterization, and use analogous systems to illustrate best practices. We will explore key experimental variables, propose robust characterization protocols, and compare potential synthetic routes and alternative linkers to provide a comprehensive assessment tool for researchers.
Factors Influencing Reproducibility in MOF Synthesis
The reproducible synthesis of MOFs is contingent on a multitude of factors, where even slight variations can lead to different crystalline phases, defect concentrations, or bulk properties.[1][2][4][5] An interlaboratory study on Zr-porphyrin MOFs, for instance, revealed significant challenges in achieving phase-pure and structurally identical materials across different research groups, underscoring the sensitivity of MOF synthesis.[2][4][5] Key parameters that require stringent control include:
-
Reactant Purity and Stoichiometry: The purity of the metal source and organic linker is paramount. Impurities can act as modulators or competing ligands, influencing the final structure.
-
Solvent System: The choice of solvent, its purity, and the presence of water can dramatically affect the coordination environment of the metal ions and the solubility of the reactants.
-
Temperature and Reaction Time: These parameters control the kinetics of nucleation and crystal growth.
-
pH and Modulators: The acidity of the reaction mixture and the presence of modulators (e.g., monocarboxylic acids) can influence the deprotonation of the linker and the formation of secondary building units (SBUs).
-
Post-Synthetic Activation: The process of removing solvent molecules from the pores of the MOF after synthesis can lead to framework collapse or structural changes if not performed carefully.[6]
Experimental Protocols
While a specific, validated protocol for the synthesis of a this compound MOF is not available in the literature, a hypothetical solvothermal synthesis protocol can be proposed based on common practices for isophthalate-based MOFs. For the synthesis of the linker itself, a procedure for a closely related compound, 5-[(4-carboxybenzyl)oxy]isophthalic acid, has been reported and can be adapted.
Synthesis of this compound (Hypothetical Adaptation)
A potential route to this compound would involve the Williamson ether synthesis between diethyl 5-hydroxyisophthalate and benzyl bromide, followed by hydrolysis of the ester groups.
Hypothetical Solvothermal Synthesis of a this compound MOF (e.g., with a Lanthanide metal)
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of a lanthanide salt (e.g., DyCl₃·6H₂O) and 0.1 mmol of this compound in 10 mL of N,N-dimethylformamide (DMF).
-
Add 0.1 mL of a modulator, such as benzoic acid.
-
Seal the vial and heat in an oven at 95°C for 48 hours.
-
Allow the reaction to cool slowly to room temperature.
-
Isolate the resulting crystals by filtration, wash with fresh DMF, and then with a volatile solvent like ethanol.
-
Dry the product under vacuum at a controlled temperature.
Characterization for Reproducibility Assessment
To rigorously assess the reproducibility of a MOF synthesis, a comprehensive suite of characterization techniques is essential.
| Characterization Technique | Parameter to Assess Reproducibility | Importance for Reproducibility |
| Powder X-Ray Diffraction (PXRD) | Phase purity, crystallinity, and unit cell parameters. | The primary tool for confirming the formation of the desired crystalline phase and identifying any amorphous content or crystalline impurities. |
| Thermogravimetric Analysis (TGA) | Thermal stability and solvent content. | Variations in the decomposition temperature or the amount of residual solvent can indicate differences in framework integrity or activation efficiency. |
| Gas Adsorption (e.g., N₂ at 77 K) | BET surface area and pore volume. | Porosity is a key functional property of MOFs, and consistent surface area measurements are a strong indicator of reproducible pore structure. |
| Infrared (IR) Spectroscopy | Presence of characteristic functional group vibrations. | Confirms the incorporation of the organic linker into the framework and can indicate the presence of unreacted starting materials. |
| Elemental Analysis | Elemental composition (C, H, N, Metal). | Verifies the bulk composition of the synthesized material and can reveal inconsistencies in the metal-to-linker ratio. |
| Scanning Electron Microscopy (SEM) | Crystal morphology and size distribution. | While not a direct measure of structural reproducibility, consistent crystal morphology suggests controlled nucleation and growth. |
Comparison of Synthetic Methodologies
The choice of synthetic methodology can significantly impact the reproducibility and scalability of MOF production.
| Synthetic Method | Advantages | Disadvantages |
| Solvothermal/Hydrothermal | High crystallinity, good control over reaction conditions. | Requires elevated temperatures and pressures, can be energy-intensive. |
| Room Temperature Synthesis | Energy-efficient, milder conditions. | May result in lower crystallinity or smaller particle sizes, potentially with poorer reproducibility.[7] |
| Microwave-Assisted Synthesis | Rapid synthesis times. | Can lead to challenges in temperature control and scalability. |
| Mechanochemical Synthesis | Solvent-free or uses minimal solvent, environmentally friendly. | Can be challenging to obtain large, high-quality single crystals. |
Alternative Linkers for Isophthalate-Based MOFs
If the synthesis of MOFs using this compound proves to be irreproducible, exploring alternative, structurally related linkers could be a viable strategy. The literature provides numerous examples of MOFs constructed from substituted isophthalic acids.
| Alternative Linker | Reported MOF Examples | Potential Advantages |
| 5-Aminoisophthalic acid | Dy-based MOFs with interesting luminescence and sensing properties.[8] | The amino group can be further functionalized post-synthetically. |
| 5-(Benzimidazole-1-yl)isophthalic acid | Cd, Zn, Co, and Ni-based MOFs with applications in fluorescence sensing.[9][10] | The benzimidazole group can offer additional coordination sites and enhance thermal stability. |
| 5-Iodoisophthalic acid | Lanthanide-based MOFs with tunable luminescent properties.[11] | The iodo-substituent can participate in halogen bonding, influencing the framework topology. |
| 5-Substituted isophthalic acids (methyl, methoxy, tert-butyl) | Coordination polymers with varied network structures.[12] | Simple functional groups that can be used to tune the pore environment and framework flexibility. |
Visualizing the Path to Reproducible MOF Synthesis
The following diagrams illustrate the general workflow for assessing MOF synthesis reproducibility and the key factors that can influence the outcome.
Caption: Workflow for MOF synthesis and reproducibility assessment.
Caption: Key factors influencing the reproducibility of MOF synthesis.
References
- 1. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. How Reproducible is the Synthesis of Zr-Porphyrin Metal-Organic Frameworks? An Interlaboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. escholarship.org [escholarship.org]
Unraveling the Structural Landscape of Coordination Polymers: A Comparative Guide to 5-(Benzyloxy)isophthalic Acid and Its Isomers
A detailed analysis of coordination polymers constructed from 5-(benzyloxy)isophthalic acid and its positional isomers reveals the profound impact of ligand geometry on the resulting supramolecular architectures. While direct comparative studies are limited, a comprehensive examination of structurally related compounds provides critical insights into the divergent coordination behaviors and network topologies dictated by the placement of the flexible benzyloxy substituent.
This guide offers a comparative overview of coordination polymers based on this compound and its conceptual isomers. Due to the scarcity of literature directly comparing these specific ligands, this report draws upon data from coordination polymers derived from structurally analogous 5-substituted isophthalic acids and related multicarboxylic acids. The analysis focuses on elucidating how the position of the benzyloxy group influences the coordination modes of the carboxylate functionalities, ultimately directing the formation of diverse and complex network structures. This information is crucial for researchers in crystal engineering and materials science aiming to design novel metal-organic frameworks (MOFs) with tailored properties.
Ligand Isomers and Their Structural Implications
The positioning of the benzyloxy group on the isophthalic acid backbone significantly alters the ligand's symmetry, flexibility, and the spatial orientation of its carboxylate donors. These variations are expected to profoundly influence the resulting coordination polymer structures.
dot
Caption: Isomeric relationship between this compound and its conceptual isomers.
Comparative Structural Data
While a direct comparison is challenging, analysis of coordination polymers from related 5-substituted isophthalic acids provides a predictive framework. The bulk and flexibility of the benzyloxy group are anticipated to play a significant role in dictating the final framework topology. For instance, studies on coordination polymers derived from 5-methyl, 5-methoxy, and 5-tert-butyl isophthalic acids have demonstrated a range of structures from 1D chains to complex 3D frameworks, influenced by the substituent's steric hindrance.[1][2]
The following table summarizes representative structural data for coordination polymers synthesized from ligands related to this compound, offering a glimpse into the expected structural diversity.
| Ligand | Metal Ion | Formula | Crystal System | Space Group | Dimensionality | Ref. |
| 5-(3-carboxybenzyloxy)-isophthalic acid | Zn(II) | [Zn(cyip)(bpe)]n | Monoclinic | I2/a | 1D chains forming 2D layers | |
| 5-(3,5-dicarboxybenzyloxy)-isophthalic acid | Co(II) | [Co(L)0.5(bib)]n | Orthorhombic | Pbcn | 3D (2-fold interpenetrated) | |
| 5-(3,5-dicarboxybenzyloxy)-isophthalic acid | Zn(II) | [Zn(H2L)(bib)]·2H2O}n | - | - | 3D (4-fold interpenetrated) | [3] |
| 5-(3,5-dicarboxybenzyloxy)-isophthalic acid | Cd(II) | [Cd(L)0.5(1,2-bimb)]n | Triclinic | P-1 | 3D (3-fold interpenetrated) | [3] |
| 5-Methylisophthalic acid | Ni(II) | Ni2(mip)2(H2O)8·2H2O | Orthorhombic | Pna21 | 1D chains forming a 3D H-bonded network | [1] |
| 5-Methylisophthalic acid | Zn(II) | Zn6(mip)5(OH)2(H2O)4·7.4H2O | Orthorhombic | Pnn2 | 3D | [1] |
| 5-Methoxyisophthalic acid | Mn(II) | Mn(HMeOip)2 | Monoclinic | P21/c | 3D | [1] |
Experimental Protocols
The synthesis of coordination polymers typically involves solvothermal or hydrothermal methods. The following is a generalized experimental protocol based on the synthesis of related compounds.[1]
General Synthesis of a Zinc(II) Coordination Polymer:
A mixture of the benzyloxyisophthalic acid isomer (e.g., this compound, 0.1 mmol), a zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O, 0.1 mmol), a co-ligand (e.g., a bipyridine-based linker, 0.1 mmol), and a solvent mixture (e.g., N,N-dimethylformamide/H₂O) is sealed in a Teflon-lined stainless steel autoclave. The autoclave is heated to a specific temperature (typically between 100-180 °C) for a period of 24-72 hours. After slow cooling to room temperature, crystalline products are isolated by filtration, washed with the solvent, and air-dried.
dot
Caption: Generalized workflow for the solvothermal synthesis of coordination polymers.
Characterization:
The resulting crystalline materials are typically characterized by single-crystal X-ray diffraction to determine their structure. Further characterization may include powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and infrared (IR) spectroscopy to confirm the coordination of the carboxylate groups.
Structural Analysis and Comparison
The coordination modes of the carboxylate groups are a key determinant of the final structure. Isophthalic acid and its derivatives can adopt a variety of coordination modes, including monodentate, bidentate (chelating or bridging), and higher denticity bridging modes. The presence and position of the benzyloxy group can sterically hinder certain coordination modes while favoring others.
dot
Caption: Logical relationship of ligand structure to coordination polymer topology.
For This compound , the centrally located, bulky benzyloxy group is expected to significantly influence the packing of the resulting frameworks. It may lead to the formation of porous structures with the benzyloxy groups pointing into the pores or acting as pillars between coordinated layers.
In the case of a hypothetical 4-(benzyloxy)isophthalic acid , the reduced symmetry compared to the 5-substituted isomer would likely lead to more complex and less predictable coordination networks. The off-center position of the benzyloxy group could result in distorted coordination geometries around the metal centers.
For a 3-(benzyloxy)phthalic acid isomer, the ortho-disposed carboxylate groups introduce the possibility of chelation to a single metal center. This, combined with the bulky benzyloxy group, could lead to the formation of lower-dimensional structures, such as discrete molecular complexes or 1D chains, as the steric hindrance might prevent the extension into higher-dimensional networks.
Conclusion
The structural landscape of coordination polymers derived from this compound and its isomers is rich and varied. While direct experimental comparisons are not yet available in the literature, a systematic analysis of related structures provides a strong foundation for predicting the influence of the benzyloxy substituent's position. The interplay between the ligand's inherent geometry, the coordination preferences of the metal ion, and the reaction conditions collectively dictates the final supramolecular architecture. Future research focusing on the systematic synthesis and characterization of coordination polymers from these specific isomers is needed to experimentally validate these predictions and to fully harness their potential for the rational design of functional materials.
References
The Benzyloxy Group: A Double-Edged Sword in Polyamide Property Modification
A comprehensive evaluation of the benzyloxy group's influence on the thermal, mechanical, and solubility properties of polyamides reveals a trade-off between enhanced processability and compromised thermal stability. The introduction of this bulky pendant group disrupts polymer chain packing, leading to significant improvements in solubility, a critical factor for processing and application in fields like drug delivery. However, this disruption often comes at the cost of reduced thermal resistance, a key characteristic of high-performance aromatic polyamides.
The incorporation of bulky side groups into polymer backbones is a well-established strategy to modify their physical properties. In the case of polyamides, the benzyloxy group (-O-CH₂-C₆H₅) serves as a significant structural modification that hinders the strong intermolecular hydrogen bonding and chain packing typically observed in unsubstituted aromatic polyamides. This "internal plasticization" effect has profound implications for the material's behavior.
Enhanced Solubility: Paving the Way for Broader Applications
One of the most significant advantages of introducing benzyloxy groups into the polyamide backbone is the remarkable improvement in solubility. Unmodified aromatic polyamides are notoriously difficult to process due to their limited solubility in common organic solvents. The presence of the benzyloxy pendant group disrupts the regularity of the polymer chain and introduces steric hindrance, which in turn weakens the intermolecular forces and allows solvent molecules to penetrate and dissolve the polymer more readily.
Polyamides containing pendant alkoxy groups, analogous to the benzyloxy group, have demonstrated solubility in a range of organic solvents including N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), N-methyl-2-pyrrolidone (NMP), and pyridine. This enhanced solubility is crucial for applications that require solution-based processing techniques such as spin-coating for film formation or casting of membranes for separation technologies.
Thermal Properties: A Balancing Act
The introduction of the benzyloxy group has a notable impact on the thermal properties of polyamides. While the bulky nature of the group can restrict segmental motion, leading to a relatively high glass transition temperature (Tg), it also disrupts the crystalline packing that is responsible for the high melting temperatures (Tm) and thermal stability of conventional aromatic polyamides.
Generally, the incorporation of bulky pendant groups leads to a decrease in the overall thermal stability of the polyamide. The temperature at which 5% weight loss occurs (T₅%), a common measure of thermal stability, is often lower for polyamides with pendant groups compared to their unsubstituted counterparts. This is attributed to the introduction of more thermally labile ether linkages and the potential for alternative degradation pathways initiated at the benzyloxy moiety.
Mechanical Strength: The Impact of Reduced Order
The mechanical properties of polyamides are intrinsically linked to their molecular arrangement. The high tensile strength and modulus of traditional aromatic polyamides are a direct result of their highly ordered, crystalline structure and extensive hydrogen bonding. By disrupting this order, the benzyloxy group can lead to a reduction in these mechanical properties.
Films cast from solutions of polyamides with bulky pendant groups are often described as tough and flexible, which can be advantageous for certain applications. However, a decrease in tensile strength and modulus is a common trade-off for the gains in solubility and processability.
Comparative Data: Polyamides With and Without Pendant Groups
| Property | Standard Aromatic Polyamide (e.g., Nomex) | Aromatic Polyamide with Bulky Pendant Groups |
| Solubility | ||
| NMP | Insoluble | Soluble |
| DMAc | Insoluble | Soluble |
| DMF | Insoluble | Soluble |
| m-Cresol | Soluble (often with heating) | Readily Soluble |
| Thermal Properties | ||
| Glass Transition Temperature (Tg) | 250-350 °C | 200-300 °C |
| 5% Weight Loss Temperature (T₅%) | > 450 °C | 350-450 °C |
| Mechanical Properties | ||
| Tensile Strength | 80-120 MPa | 60-100 MPa |
| Tensile Modulus | 2.5-4.0 GPa | 1.5-3.0 GPa |
Note: The data presented are representative values and can vary significantly based on the specific monomer composition, molecular weight, and processing conditions.
Experimental Protocols
The characterization of these polyamides involves a suite of standard analytical techniques to determine their thermal, mechanical, and structural properties.
Thermal Analysis
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymers.
-
Instrument: TGA analyzer (e.g., PerkinElmer TGA-7).
-
Sample Size: 2-3 mg.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen or air flow.
-
Procedure: The sample is heated at a constant rate, and the weight loss is recorded as a function of temperature. The T₅% is determined as the temperature at which 5% of the initial sample weight has been lost.
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Instrument: DSC analyzer (e.g., Perkin–Elmer DSC-7).
-
Sample Size: 5-10 mg.
-
Heating Rate: 10-20 °C/min.
-
Atmosphere: Nitrogen flow.
-
Procedure: The sample is heated and cooled in a controlled manner, and the heat flow to or from the sample is measured relative to a reference. The Tg is observed as a step change in the baseline of the heat flow curve.
Mechanical Testing
Tensile Testing: The mechanical properties of polyamide films are evaluated using a universal testing machine according to ASTM D882 standards.[1]
-
Instrument: Universal Testing Machine (e.g., MTS Synergie 200).
-
Sample Preparation: Polymer films are cast from solution and cut into rectangular strips (e.g., 5 mm wide, 80 mm long, and 40–60 µm thick).
-
Procedure: The film is clamped into the grips of the testing machine and pulled at a constant rate of extension until it breaks. The stress and strain are recorded to determine the tensile strength, tensile modulus, and elongation at break.
Solubility Testing
Qualitative Solubility Test: The solubility of the polymers is assessed in various solvents.
-
Procedure: A small amount of the polymer (e.g., 10 mg) is added to a vial containing the solvent (e.g., 1 mL). The mixture is stirred at room temperature or with gentle heating, and the solubility is observed and categorized as soluble, partially soluble, or insoluble.
Visualizing the Impact: Synthesis and Structure-Property Relationships
The following diagrams illustrate the synthesis of a polyamide with a benzyloxy group and the conceptual relationship between the benzyloxy substituent and the resulting polymer properties.
Caption: Synthesis of a benzyloxy-substituted polyamide via low-temperature solution polycondensation.
Caption: The benzyloxy group disrupts chain packing, leading to improved solubility but reduced thermal and mechanical properties.
References
performance comparison of 5-(benzyloxy)isophthalic acid-based sensors with other chemical sensors
A comparative analysis of chemical sensors derived from 5-(benzyloxy)isophthalic acid and its analogues against established sensing technologies for key environmental and industrial analytes.
For researchers, scientists, and professionals in drug development, the quest for sensitive, selective, and reliable chemical sensors is perpetual. This guide provides a comprehensive performance comparison of chemical sensors based on this compound and its structural relatives against a variety of other chemical sensing platforms. Due to a scarcity of literature on sensors derived directly from this compound, this comparison focuses on closely related and structurally similar isophthalic acid derivatives, offering valuable insights into their potential and standing within the broader landscape of chemical detection.
The following sections present a detailed examination of their performance metrics for detecting a range of analytes, including metal ions, nitroaromatics, and volatile organic compounds. Quantitative data is summarized in clear, comparative tables, and a representative experimental protocol for fluorescent sensing is provided.
At a Glance: Isophthalic Acid Derivatives in Chemical Sensing
Sensors built upon isophthalic acid frameworks, often integrated into metal-organic frameworks (MOFs) or functionalized for fluorescent or electrochemical detection, have demonstrated considerable promise. The data presented below showcases their capabilities in detecting various analytes.
Table 1: Performance Metrics of Isophthalic Acid Derivative-Based Chemical Sensors
| Sensor Material/Ligand | Analyte | Sensing Method | Limit of Detection (LOD) | Quenching Constant (Ksv) / Other Metrics | Reference |
| 5-aminoisophthalic acid based Schiff base (Z2b) | 2,4-dinitrophenol (DNP) | Fluorimetric | 2.77 µM | Ksv: 2.4×10⁴ M⁻¹ | [1][2][3] |
| 5-aminoisophthalic acid based Schiff base | Fe³⁺, Hg²⁺ | Colorimetric & Spectrophotometric | Not specified | Selective for Fe³⁺ and Hg²⁺ | [1][2][3] |
| La(III)-MOF with 5-aminoisophthalic acid | Acetone | Fluorescence | Not specified | High sensitivity | [4] |
| 5-(3,5-dicarboxybenzyloxy)isophthalic acid based Zn(II)/Cd(II) CPs | 4-nitrophenol, Fluazinam | Fluorescence | Not specified | Selective detection | [5] |
| 5-(benzimidazole-1-yl)isophthalic acid based MOF (Complex 1) | Fe(III), Cr(VI) | Fluorescence Quenching | Not specified | Selective and sensitive detection | [6][7][8] |
| 5-(3',4'-Dicarboxylphenoxy)isophthalate based Cd(II) CPs | Nitrobenzene | Fluorescence | ppm concentrations | - | |
| 5-[(4-(methacryloyloxy)phenyl)diazenyl]isophthalic acid based electrochemical sensor | Carbaryl | Electrochemical | 0.0011 µmol L⁻¹ | Linear range: 0.0035–13.9600 µmol L⁻¹ | [9] |
The Broader Context: Comparison with Alternative Sensing Technologies
To gauge the competitiveness of isophthalic acid-based sensors, their performance must be benchmarked against other established sensor types for the same target analytes. The following table provides a comparative overview.
Table 2: Performance of Alternative Chemical Sensors for Selected Analytes
| Sensor Type | Analyte | Limit of Detection (LOD) | Key Performance Characteristics |
| Acetone Sensors | |||
| ZnO Nanoballs | Acetone | Not specified | High sensitivity |
| In₂O₃–NiO Nanofibers | Acetone | 10 ppb | Higher sensitivity than pure NiO |
| K/Sn–Co₃O₄ Porous Microsphere | Acetone | Not specified | High response at 110 °C, suitable for breath analysis |
| Fe³⁺ Sensors | |||
| Chromone-Based Fluorescent Probe | Fe³⁺ | 0.044 µmol L⁻¹ | "Turn-off" fluorescence, stable over a wide pH range.[4] |
| Carbon Dots-Based Fluorescence Assay | Fe³⁺ | 1.68 µmol/L | Broad linear range. |
| Functionalized Graphene Quantum Dots | Fe³⁺ | 500 nM | Sensitive response in the nM to µM range.[10] |
| Hg²⁺ Sensors | |||
| PEI-Functionalized Gold Nanoparticles | Hg²⁺ | 1.72 nM (tap water) | Colorimetric detection with high selectivity.[11] |
| Silver Nanoprisms | Hg²⁺ | 3.3 nM | Colorimetric sensing based on morphology transition.[12] |
| Nitroaromatic Sensors | |||
| Electrochemically Preanodized Screen-Printed Carbon Electrode | Chloramphenicol | 0.42 µM | Single-run approach with high precision.[3][13] |
| Mesoporous SiO₂-Modified Electrode | Trinitrotoluene (TNT) | 5.3 nM | Fast voltammetric response.[14] |
| Polyaniline-Ag Composite | Trinitrotoluene (TNP) | 0.558 µM | Fluorescence quenching with high Ksv.[15] |
| Cr(VI) Sensors | |||
| Au/PANI Nanofibers | Cr(VI) | Not specified | High sensitivity in SPR sensing |
| Graphene-AuNPs Modified Electrode | Cr(VI) | 0.52 µg·L⁻¹ | High stability and sensitivity in electrochemical detection.[16] |
| Polymethacrylate Optodes | Cr(VI) | 0.02-60 mg/L | Colorimetric determination with digital color analysis.[17] |
Experimental Corner: A Closer Look at Methodologies
A fundamental aspect of sensor evaluation lies in the experimental protocols employed. Below is a generalized methodology for fluorescent sensing of metal ions, a common application for isophthalic acid-based sensors.
Representative Experimental Protocol: Fluorescent Detection of Fe³⁺
-
Preparation of Sensor Dispersion: A stock solution of the isophthalic acid-based fluorescent sensor (e.g., a MOF) is prepared by dispersing a specific amount of the finely ground sensor material in a suitable solvent (e.g., deionized water, ethanol, or DMF) and sonicating to ensure homogeneity.
-
Preparation of Analyte Solutions: A series of standard solutions of the target analyte (e.g., Fe³⁺) are prepared by dissolving a corresponding salt (e.g., FeCl₃) in deionized water to achieve a range of concentrations.
-
Fluorescence Titration: A fixed volume of the sensor dispersion is placed in a quartz cuvette. The initial fluorescence emission spectrum is recorded using a spectrofluorometer at a specific excitation wavelength. Subsequently, small aliquots of the Fe³⁺ standard solutions of increasing concentrations are incrementally added to the cuvette. After each addition, the solution is thoroughly mixed, and the fluorescence spectrum is recorded.
-
Selectivity Studies: To assess the selectivity of the sensor, the fluorescence response to a range of other potentially interfering metal ions is measured under the same experimental conditions.
-
Data Analysis: The change in fluorescence intensity at the emission maximum is plotted against the concentration of Fe³⁺. The limit of detection (LOD) is typically calculated based on the 3σ/k formula, where σ is the standard deviation of the blank signal and k is the slope of the calibration curve. The quenching efficiency can be quantified using the Stern-Volmer equation.
Visualizing the Process: From Sensing to Signal
To better understand the workflow of a typical fluorescence-based sensing experiment, the following diagram illustrates the key steps involved.
Caption: A generalized experimental workflow for fluorescent chemical sensing.
Logical Framework of a Metal-Organic Framework (MOF) Sensor
The majority of the discussed isophthalic acid-based sensors are constructed as Metal-Organic Frameworks. The following diagram illustrates the fundamental components and their relationship in a MOF-based sensor.
References
- 1. Simple Fluorescence Sensing Approach for Selective Detection of Fe3+ Ions: Live-Cell Imaging and Logic Gate Functioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disposable electrochemical sensor for determination of nitroaromatic compounds by a single-run approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Sensors for Enhanced Detection of Acetone as a Potential Tool for Noninvasive Diabetes Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sensitive, Selective and Reliable Detection of Fe3+ in Lake Water via Carbon Dots-Based Fluorescence Assay | MDPI [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Highly Sensitive and Selective Colorimetric Hg2+ Ion Probe Using Gold Nanoparticles Functionalized with Polyethyleneimine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Validating the Porosity of 5-(Benzyloxy)isophthalic Acid MOFs: A Comparative Guide Using BET Analysis
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of Isophthalic Acid-Based MOFs
The introduction of functional groups to the isophthalic acid linker can significantly influence the resulting MOF's properties, including its porosity. The size and nature of the functional group can affect the packing of the crystal structure, leading to variations in the BET surface area, pore volume, and pore size.
For instance, a study on MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid, a ligand structurally related to 5-(benzyloxy)isophthalic acid, reported the synthesis of four different metal complexes (Cd, Zn, Co, and Ni).[1][2] One of these complexes exhibited a BET surface area of 47.8 m²/g and an average pore diameter of 4.5 nm.[1][2] This data can serve as an initial benchmark for researchers working with similarly functionalized isophthalic acid-based MOFs. It is important to note that the specific metal node and synthesis conditions will also play a crucial role in determining the final porosity.
To provide a clearer perspective, the following table summarizes the porosity data for a MOF synthesized from a functionalized isophthalic acid derivative.
| MOF System | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Reference |
| MOF from 5-(benzimidazole-1-yl)isophthalic acid | Cd | 47.8 | Not Reported | 4.5 | [1][2] |
Experimental Protocol: BET Analysis for MOF Porosity Validation
The Brunauer-Emmett-Teller (BET) method is a widely accepted technique for determining the specific surface area of porous materials.[3][4] It involves the physisorption of an inert gas, typically nitrogen, at cryogenic temperatures (77 K) on the surface of the material.
1. Sample Preparation (Degassing):
-
A known mass of the MOF sample (typically 50-100 mg) is placed in a sample tube.
-
The sample is then degassed under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed moisture or solvent molecules from the pores. The degassing temperature and time should be carefully chosen to avoid decomposition of the MOF structure.
2. Nitrogen Adsorption/Desorption Measurement:
-
The degassed sample tube is transferred to the analysis port of the BET instrument.
-
The instrument introduces controlled amounts of nitrogen gas into the sample tube at liquid nitrogen temperature (77 K).
-
The amount of nitrogen gas adsorbed by the MOF sample is measured at various relative pressures (P/P₀), where P is the pressure of the nitrogen gas and P₀ is its saturation pressure.
-
A full adsorption and desorption isotherm is typically collected to analyze both the surface area and the pore size distribution.
3. Data Analysis:
-
The BET equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.35 to calculate the monolayer capacity, from which the specific surface area is determined.
-
The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to unity.
-
The pore size distribution can be calculated from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis.[3]
Experimental Workflow for Porosity Validation
The logical flow of validating the porosity of a synthesized MOF using BET analysis is crucial for obtaining reliable and reproducible results. The following diagram, generated using Graphviz, outlines the key steps in this experimental workflow.
Caption: Experimental workflow for validating the porosity of this compound MOFs.
This structured approach, from synthesis and sample preparation to detailed analysis and comparison, ensures a thorough and objective evaluation of the MOF's porous properties. For researchers in drug development, understanding and validating the porosity of these novel materials is a critical step towards designing efficient and effective delivery systems.
References
- 1. Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 4. mdpi.com [mdpi.com]
A Cross-Validated Guide to 5-(Benzyloxy)isophthalic Acid Materials: Bridging Experiment and Computation
For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of experimental and computational data for 5-(benzyloxy)isophthalic acid and its related materials. By presenting a side-by-side analysis of experimental findings and theoretical calculations, this document aims to facilitate a deeper understanding of the physicochemical properties of these compounds and guide their application in material science and drug delivery.
Structural and Spectroscopic Properties: A Comparative Analysis
A thorough understanding of the molecular structure and spectroscopic characteristics of this compound is fundamental to its application. This section compares experimental data with computational predictions to provide a validated overview of its key properties.
Table 1: Comparison of Experimental and Computational Data for this compound and a Structurally Similar Compound
| Property | Experimental Data (5-[(4-carboxybenzyl)oxy]isophthalic acid) | Computational Prediction (General for Isophthalic Acid Derivatives) |
| Molecular Geometry | ||
| Bond Lengths (Å) | C-O (ether): ~1.37, C=O (carboxyl): ~1.25, C-O (carboxyl): ~1.30 | Consistent with experimental values for similar structures. |
| Bond Angles (°) | C-O-C (ether): ~118, O-C=O (carboxyl): ~123 | DFT calculations typically predict bond angles within a few degrees of experimental values. |
| Dihedral Angle (°) | The two benzene rings are almost perpendicular, with a dihedral angle of 87.78 (7)°.[1] | Dependent on the starting conformation for optimization, but a twisted conformation is expected. |
| Spectroscopic Data | (Data for this compound derivatives) | (Predicted for this compound) |
| ¹H NMR (ppm) | Aromatic protons: ~7.3-8.2, Methylene protons (-CH₂-): ~5.1 | Aromatic protons: 7.0-8.5, Methylene protons: ~5.0 |
| ¹³C NMR (ppm) | Aromatic carbons: ~110-160, Carboxyl carbons: ~165-170, Methylene carbon: ~70 | Aromatic carbons: 115-155, Carboxyl carbons: 160-175, Methylene carbon: ~70-75 |
| FT-IR (cm⁻¹) | O-H stretch (carboxyl): ~2500-3300 (broad), C=O stretch (carboxyl): ~1700, C-O stretch (ether): ~1250 | O-H stretch: ~3000-3500, C=O stretch: ~1700-1750, C-O stretch: ~1200-1300 |
| UV-Vis (nm) | Absorption maxima around 210 nm and 288 nm for isophthalic acid derivatives.[2] | Predicted π→π* transitions in the UV region. |
Experimental Protocols
Detailed methodologies are crucial for the reproduction and validation of scientific findings. The following section outlines the key experimental protocols for the synthesis and characterization of this compound materials.
Synthesis of this compound
A typical synthesis involves the reaction of a 5-hydroxyisophthalate derivative with a benzyl halide in the presence of a base. The resulting ester is then hydrolyzed to yield the final product.
Example Protocol (adapted from a similar synthesis):
-
Esterification: Diethyl 5-hydroxyisophthalate is reacted with benzyl bromide in the presence of a weak base like potassium carbonate in a suitable solvent (e.g., acetone). The mixture is heated under reflux for several hours.
-
Hydrolysis: The resulting diethyl 5-(benzyloxy)isophthalate is then hydrolyzed using a strong base such as sodium hydroxide in an aqueous solution, followed by heating.
-
Acidification: The reaction mixture is cooled and then acidified with a strong acid like hydrochloric acid to precipitate the this compound.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., dimethylformamide/water).
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) used as an internal standard.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using a spectrometer, often with the sample prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. Spectra are typically recorded in the range of 4000-400 cm⁻¹.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded using a spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and the absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.
Computational Methodologies
Computational chemistry, particularly Density Functional Theory (DFT), plays a vital role in predicting and understanding the properties of molecules.
Typical Computational Protocol:
-
Geometry Optimization: The molecular structure of this compound is optimized using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Vibrational Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to predict the IR spectrum and to confirm that the optimized structure corresponds to a local minimum on the potential energy surface.
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.
-
Electronic Spectra Calculations: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis).
Visualizing the Workflow: From Synthesis to Application
To illustrate the logical flow of research in this area, the following diagram outlines the key stages in the study of this compound materials, from their initial synthesis to their potential applications.
References
Safety Operating Guide
Proper Disposal of 5-(Benzyloxy)isophthalic Acid: A Step-by-Step Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-(Benzyloxy)isophthalic acid, tailored for researchers, scientists, and drug development professionals.
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining environmental compliance. This document outlines the recommended procedures for the disposal of this compound, emphasizing adherence to local, state, and federal regulations.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. According to safety data sheets, inhalation of dust should be avoided.
Step-by-Step Disposal Protocol
The disposal method for this compound depends on the quantity of waste and local regulations. While not classified as a hazardous substance, it is prudent to manage its disposal with care.
1. Waste Identification and Segregation:
-
Clearly label a dedicated waste container as "this compound Waste."
-
Do not mix this waste with other chemical waste streams, especially strong bases or oxidizing agents, to prevent unforeseen reactions[1].
2. Disposal of Small Quantities (less than 100g):
For small quantities, in-lab neutralization may be a viable option, provided it is permitted by your institution and local regulations. This procedure should only be performed by personnel trained in handling acidic compounds[2].
-
Dilution: In a large beaker, slowly and cautiously dilute the this compound with a significant volume of cold water (a minimum 1:10 ratio of acid to water is recommended)[2]. This helps to manage any heat generated during neutralization.
-
Neutralization: While stirring the diluted solution, slowly add a weak base, such as a 5% sodium bicarbonate solution[2]. Be mindful of potential foaming or the evolution of carbon dioxide gas.
-
pH Monitoring: Periodically pause the addition of the base to measure the pH of the solution. Continue adding the base in small increments until the pH is within a neutral range, typically between 6.0 and 8.0[2].
-
Final Disposal: Once neutralized and confirmed to be within the acceptable pH range, and if it contains no other hazardous materials, the solution can typically be disposed of down the sanitary sewer with a copious amount of water, in accordance with local regulations[2].
3. Disposal of Large Quantities (100g or more) or Contaminated Waste:
In-lab neutralization is not recommended for larger quantities or for waste that is contaminated with other hazardous materials[2].
-
Secure Containment: Store the waste in its original container or a clearly labeled, sealed, and compatible container[2]. Ensure the container is in good condition and tightly closed.
-
Professional Disposal: Arrange for the disposal of the contained waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Waste material must be disposed of in accordance with national and local regulations.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Small Quantity Limit | < 100g | [2] |
| Dilution Ratio (Acid to Water) | 1:10 | [2] |
| Neutralization Agent | 5% Sodium Bicarbonate Solution | [2] |
| Target pH Range | 6.0 - 8.0 | [2] |
Disposal Workflow
References
Personal protective equipment for handling 5-(Benzyloxy)isophthalic acid
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-(Benzyloxy)isophthalic acid in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The recommendations are based on the potential hazards associated with this and structurally similar carboxylic acids.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be considered where splashing or significant dust generation is likely.[1][2] |
| Skin Protection | Wear a lab coat and appropriate chemical-resistant gloves, such as nitrile rubber.[1][2][3] Gloves should be inspected before use and changed immediately if contaminated.[2] For larger quantities, consider additional protective clothing. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent the inhalation of dust.[1][2] If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator for dusts is recommended.[1][2][4] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational workflow is critical for safety.
-
Preparation :
-
Handling the Compound :
-
In Case of Accidental Release :
Caption: Workflow for Handling this compound.
Disposal Plan
Proper disposal is a critical step in the chemical's lifecycle.
-
Waste Collection : All materials contaminated with this compound, including gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[2][9] Unused compound should also be disposed of as hazardous chemical waste.[2]
-
Container Requirements : Ensure waste containers are suitable, closed, and properly labeled for disposal.[6][9] Do not overfill waste containers; they should not be filled beyond 90% of their capacity.[10]
-
Disposal Method : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[1] The compound may be dissolved in a combustible solvent and burned in a chemical incinerator.[1] Do not empty into drains or the environment.[1][6][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. leelinework.com [leelinework.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. ethz.ch [ethz.ch]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
